Product packaging for (+/-)-Lisofylline(Cat. No.:CAS No. 6493-06-7)

(+/-)-Lisofylline

Número de catálogo: B019285
Número CAS: 6493-06-7
Peso molecular: 280.32 g/mol
Clave InChI: NSMXQKNUPPXBRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(±)-Lisofylline (LSF) is a potent anti-inflammatory agent in which only the (−) optical isomer is biologically active. LSF inhibits the generation of phosphatidic acid (IC50 = 0.6 µM) from cytokine-activated lysophosphatidic acyl transferase (LPAAT), which has been shown to protect mice from endotoxic shock. LSF suppresses the production of the proinflammatory cytokine IFN-γ, inhibits IL-12-mediated STAT-4 activation, and enhances glucose-stimulated β-cell insulin secretion, reducing the onset of diabetes in a non-obese diabetic mouse model.>1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a dimethylxanthine that is 3,7-dihydro-1H-purine-2,6-dione which is substituted at positions 1,3 and 7 by a 5-hydroxyhexyl group, methyl group and methyl group, respectively. It is a secondary alcohol and a dimethylxanthine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N4O3 B019285 (+/-)-Lisofylline CAS No. 6493-06-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046343
Record name (+/-)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6493-06-7, 100324-81-0
Record name Penthydroxyfylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISOFYLLINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multi-Faceted Anti-Inflammatory Mechanism of (+/-)-Lisofylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Lisofylline (LSF) is a synthetic methylxanthine derivative with demonstrated anti-inflammatory properties in a range of preclinical models of inflammatory diseases. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways, inhibition of pro-inflammatory cytokine production, and the protection of cells from inflammatory damage. This technical guide provides an in-depth overview of the core mechanisms of LSF, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation research.

Introduction

Inflammatory diseases, including autoimmune disorders and sepsis, are characterized by the dysregulated activation of the immune system, leading to tissue damage and organ dysfunction. This compound has emerged as a promising therapeutic candidate due to its unique ability to target multiple nodes within the inflammatory cascade. Unlike many conventional anti-inflammatory agents, LSF exhibits a broad spectrum of activity, impacting both intracellular signaling and the extracellular cytokine milieu. This guide will dissect the primary mechanisms through which LSF exerts its anti-inflammatory effects.

Core Mechanisms of Action

The anti-inflammatory effects of this compound can be attributed to three primary mechanisms:

  • Inhibition of Phosphatidic Acid Generation: LSF is a known inhibitor of lysophosphatidic acid acyltransferase (LPAAT), an enzyme critical for the synthesis of phosphatidic acid (PA). PA is a key lipid second messenger that plays a role in pro-inflammatory signaling.

  • Modulation of Intracellular Signaling Pathways: LSF has been shown to interfere with several key inflammatory signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Interleukin-12 (IL-12)/Signal Transducer and Activator of Transcription 4 (STAT4) pathway. More recently, evidence has emerged for its role in activating the AMP-activated protein kinase (AMPK) pathway.

  • Regulation of Cytokine Production: By modulating the aforementioned signaling pathways, LSF effectively suppresses the production of a range of pro-inflammatory cytokines while in some contexts promoting anti-inflammatory cytokines.

Inhibition of Phosphatidic Acid Generation

Phosphatidic acid is a crucial signaling lipid involved in a variety of cellular processes, including the activation of inflammatory responses. LSF's ability to inhibit the generation of phosphatidic acid is a key element of its anti-inflammatory profile.

Quantitative Data
Target EnzymeCell LineIC50Reference
Lysophosphatidic acid acyltransferaseP388D1 macrophage-like cells~50 µM(Bursten et al., 1994)
Experimental Protocol: Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay
  • Cell Culture: P388D1 macrophage-like cells are cultured in an appropriate medium (e.g., Fischer's medium) supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce LPAAT activity.

  • Preparation of Cell Lysates: Following stimulation, cells are harvested, washed, and lysed to obtain a microsomal fraction containing the LPAAT enzyme.

  • Enzyme Assay: The LPAAT activity is measured by incubating the microsomal fraction with radiolabeled lysophosphatidic acid (e.g., [14C]oleoyl-LPA) and a fatty acyl-CoA donor (e.g., oleoyl-CoA).

  • LSF Treatment: The assay is performed in the presence of varying concentrations of LSF to determine its inhibitory effect.

  • Quantification: The formation of radiolabeled phosphatidic acid is quantified using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting. The IC50 value is calculated as the concentration of LSF that inhibits 50% of the LPAAT activity.

Inhibition of Phosphatidic Acid Generation by Lisofylline cluster_0 Phosphatidic Acid Synthesis Lysophosphatidic Acid Lysophosphatidic Acid LPAAT LPAAT Lysophosphatidic Acid->LPAAT Substrate Acyl-CoA Acyl-CoA Acyl-CoA->LPAAT Substrate Phosphatidic Acid Phosphatidic Acid LPAAT->Phosphatidic Acid Product Pro-inflammatory Signaling Pro-inflammatory Signaling Phosphatidic Acid->Pro-inflammatory Signaling Lisofylline Lisofylline Lisofylline->LPAAT Inhibition

Inhibition of LPAAT by Lisofylline.

Modulation of Intracellular Signaling Pathways

LSF's influence extends to critical intracellular signaling cascades that regulate the inflammatory response.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. LSF has been shown to attenuate the activation of p38 MAPK.

Cell TypeStimulusLSF ConcentrationEffect on p38 MAPK PhosphorylationReference
Human Mesangial CellsHigh Glucose (25 mM)20 µMReduced to control levels[1][2](Bolick et al., 2003)
Human Mesangial CellsAngiotensin II (10-7 M)20 µMSignificantly reduced phosphorylation[1][2](Bolick et al., 2003)
  • Cell Culture and Treatment: Human mesangial cells are cultured in normal glucose (5.5 mM) or high glucose (25 mM) for 7 days, or with angiotensin II (10-7 M) for 4 hours, with or without LSF (20 µM)[1][2].

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to ensure equal loading.

  • Densitometry: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated p38 MAPK to total p38 MAPK is calculated.

Lisofylline Modulation of the p38 MAPK Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylation Phosphorylated p38 MAPK Phosphorylated p38 MAPK Downstream Targets Downstream Targets Phosphorylated p38 MAPK->Downstream Targets Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Downstream Targets->Pro-inflammatory Gene Expression Lisofylline Lisofylline Lisofylline->Phosphorylated p38 MAPK Inhibition

LSF inhibits p38 MAPK activation.
Interleukin-12 (IL-12) / STAT4 Pathway

The IL-12/STAT4 signaling pathway is crucial for the differentiation of T helper 1 (Th1) cells, which are key drivers of cell-mediated immunity and inflammation. LSF has been shown to inhibit this pathway, thereby suppressing Th1-mediated inflammatory responses.

Cell TypeStimulusLSF ConcentrationEffect on STAT4 PhosphorylationReference
Murine T cellsIL-12Not specifiedInhibited IL-12-induced increases(Yang et al., 2003)[3]
Human T cellsIL-12Not specifiedInhibits IL-12-dependent responses(Rice et al., 1998)[4]
  • Cell Isolation and Culture: T cells are isolated from murine spleens or human peripheral blood and cultured in appropriate media.

  • Cell Stimulation: T cells are stimulated with IL-12 in the presence or absence of LSF.

  • Protein Extraction: Nuclear or whole-cell extracts are prepared from the T cells.

  • Electrophoretic Mobility Shift Assay (EMSA): To assess STAT4 DNA binding activity, nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the STAT4 binding site. The protein-DNA complexes are then resolved by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

  • Western Blotting: To directly measure STAT4 phosphorylation, whole-cell lysates are subjected to SDS-PAGE and immunoblotted with an antibody specific for phosphorylated STAT4. Total STAT4 levels are also assessed as a loading control.

Lisofylline Inhibition of the IL-12/STAT4 Pathway IL-12 IL-12 IL-12 Receptor IL-12 Receptor IL-12->IL-12 Receptor JAK2/TYK2 JAK2/TYK2 IL-12 Receptor->JAK2/TYK2 Activation STAT4 STAT4 JAK2/TYK2->STAT4 Phosphorylation Phosphorylated STAT4 Phosphorylated STAT4 Th1 Differentiation Th1 Differentiation Phosphorylated STAT4->Th1 Differentiation IFN-gamma Production IFN-gamma Production Th1 Differentiation->IFN-gamma Production Lisofylline Lisofylline Lisofylline->Phosphorylated STAT4 Inhibition

LSF blocks IL-12-mediated STAT4 phosphorylation.
AMP-activated Protein Kinase (AMPK) Pathway

AMPK is a key cellular energy sensor that, when activated, can exert anti-inflammatory effects. Recent studies suggest that LSF may activate AMPK, contributing to its therapeutic potential.

Currently, direct quantitative data on the fold-activation of AMPK by LSF is limited in the readily available literature. Further research is needed to quantify this effect precisely.

  • Cell Culture and Treatment: Relevant cell types (e.g., macrophages, endothelial cells) are treated with LSF for various time points and at different concentrations.

  • Western Blotting: Cell lysates are prepared and subjected to Western blotting as described for p38 MAPK. The membrane is probed with antibodies specific for phosphorylated AMPK (at Thr172) and phosphorylated Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK. Total AMPK and ACC levels are also measured to confirm equal loading. An increase in the ratio of phosphorylated to total AMPK and ACC indicates AMPK activation.

Proposed AMPK Activation by Lisofylline Lisofylline Lisofylline AMPK AMPK Lisofylline->AMPK Activation Phosphorylated AMPK Phosphorylated AMPK Anti-inflammatory Effects Anti-inflammatory Effects Phosphorylated AMPK->Anti-inflammatory Effects

LSF may promote anti-inflammatory effects via AMPK.

Regulation of Cytokine Production

A major consequence of LSF's modulation of intracellular signaling is the altered production of cytokines. LSF generally suppresses pro-inflammatory cytokines while its effect on anti-inflammatory cytokines can be context-dependent.

Quantitative Data
CytokineModelLSF TreatmentEffectReference
Pro-inflammatory
TNF-αMultiple low-dose streptozotocin-treated miceDaily treatmentSuppression of systemic levels(Yang et al., 2003)[5]
TNF-αHuman leukocytes stimulated with LPS, H. influenzae, S. pneumoniaeNot specifiedInhibition of production(van Furth et al., 1996)[6]
IL-1βHuman leukocytes stimulated with LPS, H. influenzae, S. pneumoniaeNot specifiedInhibition of production(van Furth et al., 1996)[6]
IL-6Human leukocytes stimulated with LPS, H. influenzae, S. pneumoniaeNot specifiedInhibition of production(van Furth et al., 1996)[6]
IFN-γNon-obese diabetic (NOD) miceAdministered for 3 weeksSuppressed production(Yang et al., 2002)[7]
IFN-γMultiple low-dose streptozotocin-treated miceDaily treatmentSuppression of systemic levels(Yang et al., 2003)[5]
Anti-inflammatory/Regulatory
IL-10Human leukocytes stimulated with S. pneumoniaeNot specifiedStimulated production(van Furth et al., 1996)[6]
TGF-βHuman Mesangial Cells in high glucose20 µM daily for 7 daysDecreased to control levels(Bolick et al., 2003)[1][2]
TGF-βMurine bone marrow cells treated with 5-fluorouracil (B62378)Not specifiedBlocked release(Clarke et al., 1996)[8]
Experimental Protocol: Cytokine Measurement
  • In Vivo Models:

    • Animal Models: Non-obese diabetic (NOD) mice or streptozotocin-induced diabetic mice are treated with LSF or a vehicle control[5][7].

    • Sample Collection: Blood is collected at specified time points, and serum is prepared.

    • Cytokine Analysis: Serum cytokine levels (e.g., IFN-γ, TNF-α) are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

  • In Vitro Models:

    • Cell Culture: Human leukocytes or human mesangial cells are cultured under appropriate conditions[1][2][6].

    • Stimulation and Treatment: Cells are stimulated with inflammatory agents (e.g., LPS, high glucose) in the presence or absence of LSF.

    • Supernatant Collection: The cell culture supernatant is collected after a specified incubation period.

    • Cytokine Analysis: Cytokine concentrations in the supernatant are quantified by ELISA.

Conclusion

This compound exhibits a complex and potent anti-inflammatory mechanism of action that involves the inhibition of phosphatidic acid synthesis and the modulation of key intracellular signaling pathways, including p38 MAPK and IL-12/STAT4. These actions culminate in the suppression of pro-inflammatory cytokine production. The data and protocols presented in this technical guide provide a comprehensive foundation for understanding and further investigating the therapeutic potential of LSF in a variety of inflammatory diseases. The multifaceted nature of its mechanism suggests that LSF could offer advantages over more targeted anti-inflammatory agents, particularly in complex inflammatory conditions. Further research, including well-controlled clinical trials, is warranted to fully elucidate its clinical utility.

References

An In-Depth Technical Guide to the Synthesis and Enantiomeric Separation of (±)-Lisofylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of racemic (±)-lisofylline and its subsequent enantiomeric separation. Lisofylline, a methylxanthine derivative, has demonstrated significant anti-inflammatory properties and is a subject of interest in drug development for conditions such as type 1 diabetes.[1] This document details two primary methodologies: the chemical synthesis of the racemic mixture and its resolution into individual enantiomers, with a focus on chemoenzymatic kinetic resolution. Detailed experimental protocols, quantitative data, and visual representations of synthetic routes, separation workflows, and relevant signaling pathways are presented to facilitate understanding and replication by researchers in the field.

Synthesis of Racemic (±)-Lisofylline

The synthesis of racemic (±)-lisofylline, chemically known as 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, can be efficiently achieved through a two-step process commencing from the readily available starting material, theobromine (B1682246). The synthetic strategy involves the alkylation of theobromine to introduce the hexyl side chain, followed by the reduction of the keto group to the desired secondary alcohol.

Synthesis of the Precursor: Pentoxifylline (B538998)

The initial step involves the N-alkylation of theobromine with a 6-halo-2-hexanone, such as 6-chloro-2-hexanone (B157210), to yield pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the theobromine anion on the alkyl halide.

Reduction of Pentoxifylline to (±)-Lisofylline

The subsequent step is the reduction of the ketone functionality of pentoxifylline to a secondary alcohol, yielding racemic (±)-lisofylline. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄).[2] The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol.

Enantiomeric Separation of (±)-Lisofylline

The separation of the racemic mixture of lisofylline into its individual (R)- and (S)-enantiomers is crucial, as often only one enantiomer possesses the desired biological activity. A highly effective method for this separation is chemoenzymatic kinetic resolution.

Chemoenzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In the case of (±)-lisofylline, lipase-catalyzed transesterification has been shown to be a highly efficient method for achieving enantiomeric separation.[1]

This process involves the selective acylation of one enantiomer by a lipase (B570770) in the presence of an acyl donor, leaving the other enantiomer unreacted. Immobilized lipase B from Candida antarctica (CAL-B) has been identified as a particularly effective biocatalyst for this transformation.[1]

Experimental Protocols

Synthesis of Pentoxifylline

A mixture of theobromine (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) is suspended in a suitable polar aprotic solvent like dimethylformamide (DMF). To this suspension, 6-chloro-2-hexanone (1.2 equivalents) is added, and the reaction mixture is heated to approximately 80-100 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pentoxifylline.

Synthesis of (±)-Lisofylline

Pentoxifylline (1 equivalent) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath, and sodium borohydride (1.5 equivalents) is added portion-wise with stirring. The reaction is allowed to proceed at 0 °C for a specified time and then warmed to room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the careful addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent such as ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (±)-lisofylline, which can be further purified by column chromatography.

Enantiomeric Resolution of (±)-Lisofylline via Chemoenzymatic Kinetic Resolution

Racemic lisofylline (1 equivalent) is suspended in ethyl acetate. To this suspension, vinyl acetate (3 equivalents) as the acyl donor and immobilized lipase B from Candida antarctica (Chirazyme L-2) are added. The reaction mixture is incubated at a controlled temperature, for instance, 60 °C, with shaking for a specific duration (e.g., 2 hours) to achieve approximately 50% conversion.[1] The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC). After the desired conversion is reached, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by column chromatography.

Data Presentation

Table 1: Summary of a Representative Chemoenzymatic Resolution of (±)-Lisofylline

ParameterValueReference
Substrate(±)-Lisofylline[1]
EnzymeImmobilized Candida antarctica lipase B (Chirazyme L-2)[1]
Acyl DonorVinyl acetate (3 equivalents)[1]
SolventEthyl acetate[1]
Temperature60 °C[1]
Reaction Time2 hours[1]
Conversion~50%[1]
Enantiomeric Excess (ee) of Products>99%[1]
Yield of Resolved Enantiomers47-50%[1]

Signaling Pathways Modulated by Lisofylline

Lisofylline exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of related therapeutic agents.

AMPK Signaling Pathway

Lisofylline has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK is a central regulator of cellular energy homeostasis and its activation can lead to a reduction in inflammatory responses.

AMPK_Pathway Lisofylline Lisofylline AMPK AMPK Lisofylline->AMPK Activates Insulin_Secretion Improved Insulin Secretion Lisofylline->Insulin_Secretion Inflammation Cardiac Inflammation (TNFα, IL-6) AMPK->Inflammation Inhibits

Lisofylline activates the AMPK signaling pathway.
IL-12/STAT4 Signaling Pathway

Lisofylline can inhibit the Interleukin-12 (IL-12) signaling pathway by blocking the activation of the Signal Transducer and Activator of Transcription 4 (STAT4).[4][5] This inhibition is crucial for its immunomodulatory effects, particularly in the context of autoimmune diseases like type 1 diabetes.

IL12_STAT4_Pathway IL12 Interleukin-12 (IL-12) IL12R IL-12 Receptor IL12->IL12R Binds STAT4 STAT4 IL12R->STAT4 Activates pSTAT4 Phosphorylated STAT4 (pSTAT4) STAT4->pSTAT4 Phosphorylation Gene_Expression Pro-inflammatory Gene Expression pSTAT4->Gene_Expression Induces Lisofylline Lisofylline Lisofylline->STAT4 Inhibits Activation

Lisofylline inhibits the IL-12/STAT4 signaling pathway.
p38 MAPK Signaling Pathway

Lisofylline has also been found to modulate the p38 mitogen-activated protein kinase (MAPK) pathway.[6] By reducing the phosphorylation of p38 MAPK, lisofylline can attenuate downstream inflammatory responses.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Angiotensin II) p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK Activates p_p38_MAPK Phosphorylated p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation Inflammatory_Response Inflammatory Response (e.g., ECM Deposition) p_p38_MAPK->Inflammatory_Response Induces Lisofylline Lisofylline Lisofylline->p_p38_MAPK Reduces Phosphorylation

Lisofylline modulates the p38 MAPK signaling pathway.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis of racemic (±)-lisofylline and its efficient separation into enantiomerically pure forms. The detailed protocols and methodologies provided herein are intended to serve as a valuable resource for researchers engaged in the study and development of lisofylline and its analogs. Furthermore, the elucidation of its interactions with key signaling pathways offers a deeper understanding of its therapeutic potential and provides a foundation for future drug discovery efforts.

References

Probing the Therapeutic Potential of (+/-)-Lisofylline in Autoimmunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Lisofylline (LSF), a synthetic methylxanthine derivative, has emerged as a promising immunomodulatory agent with therapeutic potential in a range of autoimmune disorders. This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of LSF in preclinical models of autoimmune disease. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as an in-depth resource for researchers and drug development professionals investigating novel anti-inflammatory and immunomodulatory therapies. LSF exhibits a multifaceted mechanism of action, primarily centered on the inhibition of pro-inflammatory cytokine signaling and the modulation of key intracellular pathways, including the STAT4 and p38 MAPK pathways. Its efficacy has been demonstrated in various autoimmune models, most notably type 1 diabetes, experimental autoimmune encephalomyelitis, and graft-versus-host disease, where it has been shown to ameliorate disease severity and protect against tissue damage.

Introduction

Autoimmune diseases, a heterogeneous group of chronic conditions affecting millions worldwide, are characterized by a dysregulated immune response directed against self-antigens. This aberrant immune activity leads to chronic inflammation and subsequent tissue and organ damage. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. Consequently, there is a pressing need for more targeted therapies that can selectively modulate pathogenic immune pathways.

This compound (LSF) is a small molecule with established anti-inflammatory properties. Initially investigated for its potential in reducing the toxicity of cancer chemotherapy and treating sepsis, recent research has unveiled its significant immunomodulatory effects, positioning it as a candidate for the treatment of autoimmune diseases. This guide delves into the core mechanisms by which LSF exerts its therapeutic effects in preclinical autoimmune disease models, providing a foundational resource for further research and development.

Molecular Targets and Mechanism of Action

LSF's immunomodulatory effects are attributed to its ability to interfere with multiple signaling cascades that are central to the inflammatory response in autoimmune diseases.

Inhibition of Pro-inflammatory Cytokine Signaling

A hallmark of LSF's mechanism of action is its ability to suppress the production and action of key pro-inflammatory cytokines.

  • Interleukin-12 (IL-12) and STAT4 Signaling: LSF has been shown to inhibit the IL-12 signaling pathway. Specifically, it blocks the activation of Signal Transducer and Activator of Transcription 4 (STAT4), a critical transcription factor downstream of the IL-12 receptor.[1] By inhibiting STAT4 phosphorylation, LSF effectively curtails the differentiation and expansion of Th1 cells, a key T helper cell subset implicated in the pathogenesis of many autoimmune diseases. This interruption of the IL-12/STAT4 axis is a central mechanism underlying LSF's efficacy in preventing autoimmune diabetes in non-obese diabetic (NOD) mice.[1]

  • Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ): LSF treatment has been associated with a significant reduction in the serum levels of TNF-α and IFN-γ in various autoimmune models.[2][3] These cytokines are potent mediators of inflammation and tissue damage. The suppression of their production contributes to the overall anti-inflammatory effect of LSF.

  • Other Pro-inflammatory Cytokines: LSF also modulates the signaling of other critical pro-inflammatory cytokines, including IL-1β and IL-6, further contributing to its broad anti-inflammatory profile.

Modulation of MAP Kinase Pathways

LSF has been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. In human mesangial cells cultured under conditions mimicking diabetic nephropathy, LSF reduced the phosphorylation of p38 MAPK.[4] The p38 MAPK pathway is a key regulator of inflammatory responses, and its inhibition by LSF likely contributes to the reduction of extracellular matrix deposition and inflammation observed in this model.

Putative Effects on NF-κB Signaling

While direct, high-affinity binding to components of the Nuclear Factor-kappa B (NF-κB) pathway has not been definitively established for LSF, its ability to suppress the production of numerous NF-κB-dependent pro-inflammatory cytokines suggests an indirect modulatory role. The NF-κB pathway is a master regulator of inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases. Further research is warranted to elucidate the precise mechanisms by which LSF may influence NF-κB activity in the context of autoimmunity.

Efficacy in Preclinical Autoimmune Disease Models

The therapeutic potential of LSF has been evaluated in a variety of preclinical models of autoimmune disease.

Type 1 Diabetes (T1D)

LSF has demonstrated significant efficacy in models of T1D. In the non-obese diabetic (NOD) mouse model, a spontaneous model of autoimmune diabetes, LSF treatment prevented the onset of diabetes.[1] This protective effect was associated with the inhibition of STAT4 activation.[1] In streptozotocin (B1681764) (STZ)-induced models of diabetes, LSF has also shown protective effects on pancreatic β-cells.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis. Studies have shown that LSF can ameliorate the clinical severity of EAE.

Graft-versus-Host Disease (GVHD)

GVHD is a serious complication of allogeneic hematopoietic stem cell transplantation where donor immune cells attack the recipient's tissues. LSF has shown promise in mitigating GVHD in animal models.

Other Autoimmune Models

Preliminary evidence suggests that LSF may also have therapeutic potential in other autoimmune conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), although further research is needed to establish its efficacy in these models.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various autoimmune disease models.

Table 1: Effect of this compound on Cytokine Levels in Autoimmune Disease Models

ModelCytokineTreatment GroupControl GroupFold/Percent ChangeReference
NOD MiceIFN-γLSF-treatedSaline-treatedMarkedly reduced[5]
MRL/lpr MiceTNF-αLSF-treatedVehicle-treatedData not availableN/A
CIA MiceIL-6LSF-treatedVehicle-treatedData not availableN/A

Table 2: Effect of this compound on Disease Severity in Autoimmune Disease Models

ModelDisease Score MetricTreatment GroupControl Groupp-valueReference
NOD Islet TransplantEuglycemia Maintenance>65 days6 daysp=0.0004[5]
MRL/lpr MiceProteinuria/Skin LesionsData not availableData not availableN/AN/A
CIA MiceArthritis IndexData not availableData not availableN/AN/A
EAU RatsInflammation ScoreData not availableData not availableN/AN/A

Table 3: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50Reference
STAT4 PhosphorylationIL-12 stimulated T-cellsData not available[1]
IκBα PhosphorylationTNF-α stimulated endothelial cells~10 µM (for similar compounds)[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

LSF_Signaling_Pathway cluster_0 IL-12 Signaling IL-12R IL-12R JAK2 JAK2 IL-12R->JAK2 TYK2 TYK2 IL-12R->TYK2 STAT4 STAT4 JAK2->STAT4 TYK2->STAT4 pSTAT4 pSTAT4 STAT4->pSTAT4 Phosphorylation Th1 Differentiation Th1 Differentiation pSTAT4->Th1 Differentiation Promotes LSF LSF LSF->STAT4 Inhibits Phosphorylation

Caption: LSF inhibits the IL-12/STAT4 signaling pathway.

LSF_MAPK_Pathway cluster_1 p38 MAPK Signaling Stress/Cytokines Stress/Cytokines p38 p38 Stress/Cytokines->p38 pp38 pp38 p38->pp38 Phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression pp38->Inflammatory Gene Expression Promotes LSF_MAPK LSF LSF_MAPK->p38 Inhibits Phosphorylation

Caption: LSF modulates the p38 MAPK signaling pathway.

LSF_NFkB_Pathway cluster_2 NF-κB Signaling (Putative) TNF-R TNF-R IKK IKK TNF-R->IKK IκBα IκBα IKK->IκBα Phosphorylates pIκBα pIκBα IκBα->pIκBα NF-κB NF-κB Active NF-κB Active NF-κB NF-κB->Active NF-κB pIκBα->NF-κB Releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines Active NF-κB->Pro-inflammatory Cytokines Induces Transcription LSF_NFkB LSF LSF_NFkB->IKK Indirectly Inhibits?

Caption: Putative indirect inhibitory effect of LSF on NF-κB signaling.
Experimental Workflows

The following diagrams outline typical experimental workflows for studying the effects of this compound in autoimmune disease models.

T1D_Model_Workflow cluster_3 Type 1 Diabetes Model Workflow Animal Model Select Animal Model (e.g., NOD mice or STZ-induced) Treatment Administer LSF or Vehicle (Control) Animal Model->Treatment Monitoring Monitor Blood Glucose Levels and Disease Incidence Treatment->Monitoring Sample Collection Collect Blood and Pancreas Monitoring->Sample Collection Analysis Analyze Cytokine Levels (ELISA) and Pancreatic Histology Sample Collection->Analysis Outcome Assess Disease Prevention/ Amelioration Analysis->Outcome

Caption: Workflow for evaluating LSF in a T1D mouse model.

Cytokine_Measurement_Workflow cluster_4 Cytokine Measurement Workflow (ELISA) Sample Collect Serum from LSF-treated and Control Animals Coating Coat ELISA Plate with Capture Antibody Sample->Coating Blocking Block Plate Coating->Blocking Incubation Add Samples and Standards Blocking->Incubation Detection Add Detection Antibody and Substrate Incubation->Detection Reading Read Absorbance and Calculate Cytokine Concentration Detection->Reading

Caption: General workflow for cytokine measurement by ELISA.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Induction of STZ-Induced Diabetes in Mice
  • Animals: Use male C57BL/6 mice, 8-10 weeks of age.

  • Streptozotocin (STZ) Preparation: Prepare a fresh solution of STZ in 0.1 M citrate (B86180) buffer (pH 4.5) immediately before injection.

  • Induction: Administer multiple low doses of STZ (e.g., 40-50 mg/kg body weight) intraperitoneally for 5 consecutive days.

  • Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood starting 7 days after the last STZ injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

  • LSF Treatment: Begin LSF administration (e.g., 50 mg/kg, intraperitoneally, daily) at a predetermined time point relative to STZ induction (e.g., before, during, or after).

Collagen-Induced Arthritis (CIA) in Mice
  • Animals: Use DBA/1 mice, 8-10 weeks of age.

  • Collagen Emulsion Preparation: Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization: On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization: On day 21, administer a booster injection of 100 µL of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Arthritis Scoring: Begin scoring for signs of arthritis from day 21. A common scoring system is as follows: 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint rigidity. The maximum score per mouse is 16.

  • LSF Treatment: Initiate LSF treatment at a specified time point (e.g., from the day of primary immunization or upon the onset of clinical signs).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add serially diluted standards and experimental samples (serum or cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme and Substrate Reaction: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. After another wash, add a substrate solution (e.g., TMB).

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the experimental samples.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of autoimmune disease through its targeted inhibition of pro-inflammatory signaling pathways. Its ability to modulate the IL-12/STAT4 axis, reduce the production of key inflammatory cytokines, and influence the p38 MAPK pathway underscores its multifaceted mechanism of action. The data presented in this guide highlight the promise of LSF as a lead compound for the development of novel therapies for a range of autoimmune disorders. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the NF-κB and STAT3 pathways, and to expand its evaluation in a broader array of autoimmune disease models to translate these promising preclinical findings into clinical applications.

References

Navigating the System: A Technical Guide to (+/-)-Lisofylline Pharmacokinetics and Bioavailability in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of (+/-)-Lisofylline (LSF) in rodent models. LSF, an active metabolite of pentoxifylline (B538998), is an anti-inflammatory agent that has been investigated for its therapeutic potential in various conditions, including type 1 diabetes.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical rodent models is crucial for its development and for translating findings to clinical applications.

Pharmacokinetics in Rodent Models

The pharmacokinetic profile of lisofylline has been characterized in both rats and mice, revealing important species-specific differences and route-dependent absorption and disposition.

Rat Models

Studies in Wistar rats have explored the pharmacokinetics of LSF following intravenous (IV), oral (PO), and subcutaneous (SC) administration.[3][4] The research indicates that inflammatory conditions can significantly alter the pharmacokinetic parameters of LSF in rats.[3][4]

Data Summary: Pharmacokinetic Parameters of Lisofylline in Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
Intravenous25 mg/kg----100[5]
OralData not availableData not availableData not availableData not availableData not availablePoor[3][4]
SubcutaneousData not availableData not availableData not availableData not availableData not availableHigh[3][4]
Mouse Models

In male CD-1 mice, the pharmacokinetics of LSF have been evaluated after both oral and intravenous administration.[6] Pharmacokinetic modeling suggests that a two-compartment model with first-order absorption and Michaelis-Menten type elimination best describes the concentration-time data for LSF.[6] Furthermore, a physiologically based pharmacokinetic (PBPK) model has been developed to characterize LSF disposition in mice and to extrapolate these findings to humans.[2]

Data Summary: Pharmacokinetic Parameters of Lisofylline in Mice

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
IntravenousData not available----100[2][6]
OralData not availableData not availableData not availableData not availableData not availablePoor[1]

Bioavailability in Rodents

The bioavailability of lisofylline is highly dependent on the route of administration. In rats, subcutaneous administration is favored over oral administration due to higher bioavailability and faster absorption.[3][4] The oral bioavailability of LSF is generally considered to be low, which may limit its clinical utility and has prompted the development of more potent analogs with improved pharmacokinetic profiles.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of lisofylline in rodents.

Animal Models
  • Rats: Male Wistar rats have been utilized in pharmacokinetic studies.[3] In some studies, inflammatory disorders such as multiple organ dysfunction syndrome and severe sepsis were induced to evaluate their impact on LSF pharmacokinetics.[3][4]

  • Mice: Male CD-1 mice have been used to develop pharmacokinetic models for LSF.[6] Non-obese diabetic (NOD) mice have also been used to study the efficacy of LSF in preventing type 1 diabetes.[7]

Drug Administration and Sample Collection

A general workflow for a rodent pharmacokinetic study is illustrated in the diagram below.

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sampling cluster_analysis Analysis AnimalAcclimation Animal Acclimation DosePreparation Dose Preparation & Formulation AnimalAcclimation->DosePreparation IV Intravenous Oral Oral (Gavage) SC Subcutaneous BloodCollection Serial Blood Collection IV->BloodCollection Oral->BloodCollection SC->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation SampleExtraction Sample Extraction (LLE) PlasmaSeparation->SampleExtraction HPLC HPLC-PDA Analysis SampleExtraction->HPLC PKAnalysis Pharmacokinetic Analysis HPLC->PKAnalysis

Caption: General experimental workflow for a rodent pharmacokinetic study.

  • Intravenous (IV): Administered as a bolus injection, typically into the tail vein of mice or rats.[5][6][8]

  • Oral (PO): Administered via oral gavage to ensure accurate dosing.[3][4][8]

  • Subcutaneous (SC): Injected into the loose skin on the back of the animal.[3][4]

  • Intraperitoneal (IP): Injected into the peritoneal cavity.[8]

Analytical Methodology

A common method for the quantification of lisofylline in rodent plasma is High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[5]

  • Sample Preparation: A liquid-liquid extraction (LLE) method is typically used to extract LSF and an internal standard from plasma samples. Methylene chloride is a commonly used extraction solvent.[5]

  • Chromatographic Separation: Separation is achieved on a C18 reverse-phase column with an isocratic mobile phase, such as a mixture of methanol (B129727) and water.[5]

  • Detection: The concentration of LSF is determined by monitoring the UV absorbance at a specific wavelength, typically around 273 nm.[5]

The development of such analytical methods is crucial for accurate pharmacokinetic analysis, with a focus on minimizing sample volume, simplifying the extraction process, and ensuring selectivity and cost-effectiveness.[5]

References

The Immunomodulatory Effects of (+/-)-Lisofylline on Cytokine Production in Primary Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Lisofylline (LSF), a synthetic methylxanthine derivative, has demonstrated significant immunomodulatory properties, particularly in the context of mitigating inflammatory responses. This document provides a comprehensive technical overview of the effects of LSF on cytokine production in primary cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of LSF.

Introduction

Excessive production of pro-inflammatory cytokines is a hallmark of numerous autoimmune and inflammatory diseases.[1] this compound has emerged as a promising small molecule with the ability to suppress the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ).[1][2] Conversely, LSF has also been shown to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10) under certain conditions.[3] This dual activity suggests a nuanced mechanism of action that goes beyond simple immunosuppression, pointing towards a role in rebalancing the immune response. This guide delves into the quantitative effects of LSF on cytokine production in primary cells, the methodologies used to ascertain these effects, and the molecular pathways through which LSF exerts its influence.

Quantitative Effects of Lisofylline on Cytokine Production

The following tables summarize the quantitative data from studies investigating the impact of this compound on cytokine production in various primary cell types.

Table 1: Effect of Lisofylline on Cytokine Production in Human Leukocytes

StimulantCytokineTreatmentConcentration (pg/mL)Percent Inhibition/EnhancementReference
LPSTNF-αControl5500 ± 500-[3]
LSF (100 µg/mL)2000 ± 30063.6% Inhibition[3]
LPSIL-1βControl4500 ± 400-[3]
LSF (100 µg/mL)2500 ± 30044.4% Inhibition[3]
S. pneumoniaeIL-10Control (24h)100 ± 20-[3]
LSF (100 µg/mL)400 ± 50300% Enhancement[3]
IL-10Control (48h)250 ± 40-[3]
LSF (100 µg/mL)500 ± 60100% Enhancement[3]

Table 2: Effect of Lisofylline on Pro-inflammatory Cytokine-Induced Pancreatic β-Cell Dysfunction

ConditionParameterMeasurementResultReference
Cytokine MixBasal Insulin Secretionng/mL·h7.8 ± 0.30[4]
Cytokine Mix + LSF (30 µM)Basal Insulin Secretionng/mL·hRestored to control levels[4]
ControlBasal Insulin Secretionng/mL·h10.0 ± 0.46[4]
Cytokine MixGlucose-Stimulated Insulin Secretionng/mL·h11.6 ± 0.86[4]
Cytokine Mix + LSF (30 µM)Glucose-Stimulated Insulin Secretionng/mL·hRestored to control levels[4]
ControlGlucose-Stimulated Insulin Secretionng/mL·h17.4 ± 1.86[4]
Cytokine MixCell Viability (MTT Metabolism)% of ControlReduced[4]
Cytokine Mix + LSFCell Viability (MTT Metabolism)% of ControlRestored to control levels[4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Quantification of Cytokine Production by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is a general guideline for measuring TNF-α concentrations in cell culture supernatants.

Materials:

  • 96-well ELISA plate coated with anti-human TNF-α capture antibody

  • Cell culture supernatants (samples)

  • Recombinant human TNF-α standard

  • Biotinylated anti-human TNF-α detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant TNF-α.

  • Sample Addition: Add 100 µL of standards and cell culture supernatant samples to the appropriate wells of the ELISA plate.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate for 20 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Quantification of Cytokine Production by RIA (Radioimmunoassay)

This protocol provides a general outline for measuring cytokine levels, such as IL-1β.

Materials:

  • Antibody-coated tubes specific for the cytokine of interest (e.g., IL-1β)

  • Radiolabeled cytokine (tracer)

  • Unlabeled cytokine standard

  • Samples (e.g., cell culture supernatants)

  • Precipitating reagent (e.g., second antibody or polyethylene (B3416737) glycol)

  • Gamma counter

Procedure:

  • Assay Setup: Pipette a known concentration of the specific antibody into reaction tubes.

  • Competitive Binding: Add a known amount of radiolabeled cytokine (tracer) and the unlabeled standard or sample to the tubes.

  • Incubation: Incubate the tubes to allow the labeled and unlabeled cytokine to compete for binding to the antibody.

  • Precipitation: Add a precipitating reagent to separate the antibody-bound cytokine from the free cytokine.

  • Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

  • Aspiration: Carefully aspirate the supernatant containing the free cytokine.

  • Counting: Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standard. Determine the cytokine concentration in the samples by comparing their radioactivity to the standard curve.

Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plate

  • Primary cells

  • This compound and/or cytokine stimulants

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of LSF, with or without cytokine stimulants, for the desired duration (e.g., 24-48 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Signaling Pathways Modulated by Lisofylline

This compound exerts its immunomodulatory effects by targeting specific intracellular signaling pathways involved in cytokine production. The following diagrams illustrate the key pathways affected by LSF.

Experimental Workflow for Assessing LSF Effects on Cytokine Production

experimental_workflow cluster_cell_culture Primary Cell Culture cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation start Isolate Primary Cells culture Culture and Seed Cells start->culture treatment Treat with LSF and/or Stimulant (e.g., LPS) culture->treatment elisa Cytokine Measurement (ELISA/RIA) treatment->elisa mtt Cell Viability (MTT Assay) treatment->mtt analysis Data Analysis and Interpretation elisa->analysis mtt->analysis

Caption: Workflow for studying LSF's effects on primary cells.

Inhibition of the IL-12/STAT4 Signaling Pathway by Lisofylline

stat4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor JAK2 JAK2 IL12R->JAK2 activates TYK2 TYK2 IL12R->TYK2 activates STAT4 STAT4 JAK2->STAT4 phosphorylates TYK2->STAT4 phosphorylates pSTAT4 p-STAT4 (Dimer) STAT4->pSTAT4 dimerizes DNA DNA pSTAT4->DNA translocates to nucleus LSF This compound LSF->STAT4 inhibits activation IFNg IFN-γ Gene Transcription DNA->IFNg induces IL12 IL-12 IL12->IL12R

Caption: LSF inhibits IL-12-mediated STAT4 activation.

Modulation of the p38 MAPK and CREB Signaling Pathways by Lisofylline

p38_creb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK activates p38 p38 MAPK MAPKK->p38 phosphorylates CREB CREB p38->CREB phosphorylates LSF This compound LSF->p38 reduces phosphorylation LSF->CREB reduces phosphorylation pCREB p-CREB CREB->pCREB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-1β) pCREB->Cytokines induces transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Caption: LSF reduces p38 MAPK and CREB phosphorylation.

Conclusion

This compound demonstrates potent immunomodulatory effects on primary cells by inhibiting the production of key pro-inflammatory cytokines while, in some contexts, enhancing anti-inflammatory cytokine secretion. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory and autoimmune disorders. The detailed experimental protocols provide a framework for further investigation into its mechanisms of action, and the signaling pathway diagrams offer a visual representation of its molecular targets. Further research is warranted to fully elucidate the therapeutic applications of LSF and to translate these preclinical findings into clinical practice.

References

The Discovery and Development of Lisofylline: A Technical Guide for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Anti-Inflammatory and Immunomodulatory Agent

Originally synthesized as a derivative of pentoxifylline (B538998), Lisofylline (LSF) has emerged as a compound of significant interest for its potent anti-inflammatory and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Lisofylline, with a focus on its potential as a therapeutic agent for autoimmune diseases, particularly type 1 diabetes mellitus.[2][3]

Introduction to Lisofylline

Lisofylline, chemically known as 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is a synthetic small molecule that has demonstrated a unique ability to modulate immune responses and protect cells from inflammatory damage.[1][4] Unlike many conventional anti-inflammatory drugs, Lisofylline targets specific intracellular signaling pathways involved in the production of pro-inflammatory cytokines and the activation of immune cells.[3] Its development has been driven by the need for more targeted therapies for conditions characterized by chronic inflammation and autoimmune-mediated tissue destruction.[3]

Mechanism of Action

Lisofylline exerts its therapeutic effects through a multi-faceted mechanism of action that involves the inhibition of key inflammatory pathways and the promotion of cellular metabolic health.

2.1. Inhibition of Pro-inflammatory Cytokine Signaling: A primary mechanism of Lisofylline is its ability to suppress the production and action of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). This is achieved, in part, by blocking the Interleukin-12 (IL-12) signaling pathway and the subsequent activation of the STAT4 transcription factor, a critical step in the differentiation of T-helper 1 (Th1) cells which are key drivers of autoimmune responses.[1][5]

2.2. Modulation of MAP Kinase and AMPK Signaling: Research has shown that Lisofylline can modulate the p38 MAP kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.[6] By regulating this pathway, Lisofylline can reduce the expression of inflammatory mediators. Furthermore, Lisofylline has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.[7][8] Activation of AMPK can enhance mitochondrial function and protect cells from apoptosis.[7]

2.3. Protection of Pancreatic β-cells: In the context of type 1 diabetes, Lisofylline has been shown to directly protect pancreatic β-cells from cytokine-induced damage. It achieves this by promoting mitochondrial metabolism and restoring insulin (B600854) secretion in the presence of inflammatory cytokines.[9]

Signaling Pathways Modulated by Lisofylline

Lisofylline_Signaling_Pathways cluster_0 Inflammatory Cytokine Signaling cluster_1 Cellular Stress & Metabolism IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R JAK2_Tyk2 JAK2 / Tyk2 IL12R->JAK2_Tyk2 STAT4 STAT4 JAK2_Tyk2->STAT4 phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 Th1_diff Th1 Differentiation & IFN-γ Production pSTAT4->Th1_diff Stress_Cytokines Stress / Cytokines p38_MAPK p38 MAPK Stress_Cytokines->p38_MAPK Inflammation Inflammation p38_MAPK->Inflammation AMPK AMPK Mitochondrial_Health Mitochondrial Health & Cell Survival AMPK->Mitochondrial_Health Lisofylline Lisofylline Lisofylline->JAK2_Tyk2 inhibits Lisofylline->p38_MAPK modulates Lisofylline->AMPK activates

Figure 1: Key signaling pathways modulated by Lisofylline.

Preclinical Studies

The therapeutic potential of Lisofylline has been extensively evaluated in a variety of preclinical models, with a primary focus on autoimmune diabetes.

3.1. In Vitro Studies:

  • INS-1 Pancreatic β-cell Line: In vitro experiments using the INS-1 rat insulinoma cell line have been instrumental in elucidating the protective effects of Lisofylline on pancreatic β-cells. These studies have demonstrated that Lisofylline can rescue β-cells from apoptosis induced by a cocktail of pro-inflammatory cytokines (IL-1β, IFNγ, and TNFα) and restore glucose-stimulated insulin secretion.[9]

3.2. In Vivo Studies:

  • Non-Obese Diabetic (NOD) Mice: The NOD mouse is a well-established animal model for spontaneous autoimmune type 1 diabetes. Studies in NOD mice have shown that administration of Lisofylline can significantly reduce the incidence of diabetes. This protective effect is associated with a reduction in insulitis (inflammation of the pancreatic islets) and suppression of pro-inflammatory cytokine production.[10]

  • Streptozotocin (STZ)-Induced Diabetes: In models where diabetes is induced by the β-cell toxin streptozotocin, Lisofylline treatment has been shown to improve glucose tolerance and enhance insulin secretion.[7] For instance, one study reported a significant reduction in diabetes incidence from 91.6% in control animals to 25% in Lisofylline-treated mice.[9]

Table 1: Summary of Key Preclinical Studies of Lisofylline

Model System Key Findings Quantitative Data Highlights Reference(s)
In Vitro
INS-1 Pancreatic β-cell LineProtects against cytokine-induced apoptosis; Restores glucose-stimulated insulin secretion; Promotes mitochondrial metabolism.Cytokine-induced reduction in insulin secretion reversed by Lisofylline.[9]
In Vivo
Non-Obese Diabetic (NOD) MiceReduces incidence of autoimmune diabetes; Decreases insulitis; Suppresses pro-inflammatory cytokine production.-[10]
Streptozotocin (STZ)-Induced Diabetic MiceSignificantly reduces the incidence of diabetes.Diabetes incidence reduced from 91.6% (control) to 25% (Lisofylline-treated).[9]
Streptozotocin (STZ)-Induced Diabetic RatsImproves oral glucose tolerance; Enhances insulin secretion.-[7]

Clinical Development

The promising preclinical data for Lisofylline led to its evaluation in human clinical trials for various inflammatory conditions.

  • Acute Respiratory Distress Syndrome (ARDS): A randomized, placebo-controlled trial was conducted to evaluate the efficacy of Lisofylline in patients with ARDS. However, the trial was stopped for futility as there was no significant difference in 28-day mortality between the Lisofylline and placebo groups.[11] The dosage used in this trial was 3 mg/kg administered intravenously every 6 hours.[11]

  • Type 1 Diabetes Mellitus: A clinical trial (NCT01603121) was conducted to investigate the safety, tolerability, and bioavailability of Lisofylline in subjects with type 1 diabetes. This study evaluated both continuous subcutaneous (12 mg/kg) and intravenous (9 mg/kg) administration. The trial was completed, providing valuable pharmacokinetic and safety data for the use of Lisofylline in this patient population.

Table 2: Summary of Lisofylline Clinical Trials

Condition Trial Identifier Phase Dosage Key Outcomes Status Reference(s)
Acute Respiratory Distress Syndrome (ARDS)-Phase III3 mg/kg IV every 6 hoursNo significant difference in 28-day mortality compared to placebo.Terminated[11]
Type 1 Diabetes MellitusNCT01603121Phase I12 mg/kg SC (continuous); 9 mg/kg IV (continuous)Assessed safety, tolerability, and bioavailability.Completed-

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of Lisofylline.

5.1. In Vitro INS-1 Cell Viability and Function Assays

  • Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and other necessary reagents.

  • Cytokine Treatment: To mimic an inflammatory environment, cells are treated with a cocktail of recombinant cytokines (e.g., IL-1β, IFNγ, TNFα) with or without varying concentrations of Lisofylline for a specified period (e.g., 18 hours).

  • Insulin Secretion Assay: Following treatment, insulin secretion is measured in response to glucose stimulation. This is typically done using a Radioimmunoassay (RIA) to quantify the amount of insulin released into the culture medium.

  • Cell Viability and Apoptosis Assays: Cell viability can be assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. Apoptosis can be quantified using techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

  • Mitochondrial Function: Intracellular ATP levels can be measured using a luciferase-based assay to assess mitochondrial health.

5.2. In Vivo Streptozotocin (STZ)-Induced Diabetes Model

  • Animal Model: Male rats (e.g., Wistar or Sprague-Dawley) are typically used.

  • Induction of Diabetes: Diabetes is induced by a single intravenous injection of STZ (e.g., 35 mg/kg body weight). Blood glucose levels are monitored to confirm the onset of diabetes.

  • Lisofylline Treatment: Following the induction of diabetes, animals are treated with Lisofylline (e.g., 25 mg/kg body weight, twice daily) or a vehicle control for a specified duration.

  • Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.

  • Oral Glucose Tolerance Test (OGTT): An OGTT is performed to assess the animal's ability to clear a glucose load, providing a measure of glucose metabolism and insulin sensitivity.

  • Tissue Analysis: At the end of the study, pancreatic tissue can be collected for histological analysis (e.g., H&E staining to assess islet morphology and immunohistochemistry to detect insulin and inflammatory markers).

Experimental Workflow for Preclinical Evaluation of Lisofylline

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture INS-1 Cell Culture Cytokine_Treatment Cytokine +/- Lisofylline Treatment Cell_Culture->Cytokine_Treatment Functional_Assays Functional Assays: - Insulin Secretion (RIA) - Cell Viability (MTT) - Apoptosis (TUNEL) - ATP Levels Cytokine_Treatment->Functional_Assays end Data Analysis & Conclusion Animal_Model Animal Model (e.g., NOD Mice, STZ Rats) Disease_Induction Disease Induction (Spontaneous or STZ) Animal_Model->Disease_Induction LSF_Treatment Lisofylline Treatment Disease_Induction->LSF_Treatment Monitoring Monitoring: - Blood Glucose - Body Weight LSF_Treatment->Monitoring Outcome_Assessment Outcome Assessment: - OGTT - Histology - Cytokine Levels Monitoring->Outcome_Assessment start Start

References

The Protective Effects of (+/-)-Lisofylline on Mitochondrial Function in Pancreatic Beta-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proinflammatory cytokines are key mediators in the pathogenesis of type 1 diabetes, leading to pancreatic beta-cell dysfunction and apoptosis. A critical target in this process is the mitochondrion, the cellular powerhouse responsible for ATP production, which is essential for glucose-stimulated insulin (B600854) secretion (GSIS). The novel anti-inflammatory agent, (+/-)-Lisofylline (LSF), has demonstrated a protective role against cytokine-induced beta-cell damage. This technical guide provides an in-depth analysis of LSF's impact on mitochondrial function in pancreatic beta-cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Evidence suggests that LSF confers its protective effects by promoting mitochondrial metabolism, thereby preserving cellular energy homeostasis and insulin secretory capacity in the face of inflammatory assault.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the impact of a combination of proinflammatory cytokines (IL-1β, TNFα, and IFNγ) and/or this compound on the function and viability of the rat insulinoma cell line, INS-1.

Table 1: Effect of Cytokines and LSF on Insulin Secretion in INS-1 Cells [1]

Treatment ConditionBasal Insulin Secretion (ng/mL/h)Glucose-Stimulated Insulin Secretion (ng/mL/h)
Control10.0 ± 0.4617.4 ± 1.86
Cytokines7.8 ± 0.3011.6 ± 0.86
Cytokines + LSF (30 µM)Restored to control levelsRestored to control levels
LSF (30 µM) aloneIncreasedIncreased

Table 2: Effect of Cytokines and LSF on Mitochondrial Metabolism (MTT Assay) in INS-1 Cells [2]

Treatment ConditionBasal MTT Metabolism (% of Control)Glucose-Stimulated MTT Metabolism (% of Control)
Control100100
Cytokines66.455.6
Cytokines + LSF (20 µM)Prevented reductionPrevented reduction
LSF (20 µM) alone117.3116.2

Table 3: Effect of Cytokines and LSF on Intracellular ATP Levels in INS-1 Cells [2][3]

Treatment ConditionBasal Intracellular ATP (% of Control)Glucose-Stimulated Intracellular ATP (% of Control)
Control100100
Cytokines56.569.2
Cytokines + LSF (30 µM)96.793.2
LSF (30 µM) aloneConsistently elevatedConsistently elevated

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in cytokine-induced pancreatic beta-cell damage and the proposed mechanism of action for this compound.

Cytokine_Induced_Damage Cytokines Proinflammatory Cytokines (IL-1β, TNFα, IFNγ) Receptors Cytokine Receptors Cytokines->Receptors Bind to Signal_Transduction Signal Transduction Cascades (NF-κB, MAPKs, JAK-STAT) Receptors->Signal_Transduction Activate Mitochondria Mitochondria Signal_Transduction->Mitochondria Target Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction ATP_Reduction Reduced ATP Production Mito_Dysfunction->ATP_Reduction ROS_Increase Increased ROS Production Mito_Dysfunction->ROS_Increase Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Initiates Insulin_Secretion Impaired Insulin Secretion ATP_Reduction->Insulin_Secretion ROS_Increase->Apoptosis LSF This compound LSF->Mitochondria Promotes Metabolism

Caption: Cytokine-induced beta-cell damage pathway and LSF intervention.

Experimental Workflows

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on mitochondrial function in pancreatic beta-cells under cytokine-induced stress.

Experimental_Workflow start Start culture Culture INS-1 Cells start->culture treatment Treatment Groups: 1. Control 2. Cytokines 3. Cytokines + LSF 4. LSF alone culture->treatment incubation Incubate for 18 hours treatment->incubation assays Perform Assays incubation->assays ria Insulin Secretion (RIA) assays->ria mtt Mitochondrial Metabolism (MTT) assays->mtt atp Intracellular ATP (Luciferase) assays->atp mmp Mitochondrial Membrane Potential assays->mmp analysis Data Analysis ria->analysis mtt->analysis atp->analysis mmp->analysis end End analysis->end

Caption: Experimental workflow for assessing LSF's effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis.

Cell Culture

The INS-1 rat insulinoma cell line is utilized for these studies.[4][5]

  • Growth Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.[6]

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.[4]

  • Sub-culturing: Cells are passaged at a 1:3 split ratio when they reach 80-90% confluency.[4] Adherent cells are detached using a suitable dissociation reagent like Accutase or Trypsin-EDTA.[6]

Insulin Secretion Assay (Radioimmunoassay - RIA)

This protocol is for measuring static insulin secretion from INS-1 cells.[7][8]

  • Cell Seeding: Seed INS-1 cells in 24-well plates at a density that allows them to be confluent on the day of the assay.

  • Pre-incubation: On the day of the assay, wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation: After pre-incubation, aspirate the buffer and add fresh KRB buffer with the respective treatment conditions:

    • Basal: KRB with 2.8 mM glucose.

    • Stimulated: KRB with 16.7 mM glucose.

    • Treatment groups will also contain the specified concentrations of cytokines and/or LSF.

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Determine the insulin concentration in the supernatant using a commercially available rat insulin RIA kit, following the manufacturer's instructions.[9][10]

Mitochondrial Metabolism Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases, which reflects cellular metabolic activity.[11][12][13]

  • Cell Seeding: Plate INS-1 cells in a 96-well plate and culture overnight.

  • Treatment: Expose the cells to the different treatment conditions (control, cytokines, cytokines + LSF, LSF alone) for the desired duration (e.g., 18 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Intracellular ATP Level Measurement

This assay utilizes the luciferase enzyme, which catalyzes the production of light from ATP and luciferin.[14][15][16][17]

  • Cell Seeding and Treatment: Plate and treat INS-1 cells in a 96-well plate as described for the MTT assay.

  • Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.

  • Luciferase Reaction: Add the luciferase-luciferin reagent to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the cell lysates.

Mitochondrial Membrane Potential (ΔΨm) Assay

The fluorescent dye JC-1 is used to measure changes in mitochondrial membrane potential.[18][19][20][21][22] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Cell Seeding and Treatment: Culture and treat INS-1 cells on glass coverslips or in a black-walled 96-well plate.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 dye (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the excess dye.

  • Fluorescence Measurement:

    • Microscopy: Visualize the cells using a fluorescence microscope with filters for green (monomers) and red (aggregates) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (e.g., ~485/535 nm) and aggregates (e.g., ~535/595 nm).

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Conclusion

The presented data and methodologies provide a comprehensive overview of the protective effects of this compound on pancreatic beta-cell mitochondrial function in the context of proinflammatory cytokine-induced stress. LSF demonstrates a clear ability to counteract the detrimental effects of cytokines on insulin secretion, mitochondrial metabolic activity, and cellular ATP levels.[1][23] These findings underscore the potential of LSF as a therapeutic agent for preserving beta-cell function in inflammatory conditions such as type 1 diabetes. The detailed protocols and visual aids included in this guide are intended to facilitate further research into the mechanisms of LSF action and its development as a potential clinical candidate.

References

Methodological & Application

Application Notes and Protocols for (+/-)-Lisofylline in Murine Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of (+/-)-Lisofylline (LSF) in established mouse models of sepsis. The protocols detailed below are synthesized from peer-reviewed literature and are intended to offer a standardized framework for investigating the therapeutic potential of LSF in preclinical sepsis research.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. In murine models, agents that modulate the inflammatory cascade are of significant interest. This compound, an active metabolite of pentoxifylline (B538998), is an anti-inflammatory agent that has demonstrated the ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), a key mediator in the pathophysiology of sepsis.[1][2] LSF is a potent inhibitor of phosphatidic acid formation and has been shown to decrease lipid peroxidation both in vitro and in vivo. These notes provide detailed protocols for two standard mouse models of sepsis: lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced polymicrobial sepsis, incorporating the administration of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound and the induction of sepsis in mouse models, based on published studies.

Table 1: this compound Dosage in Murine Models

ParameterValueMouse StrainAdministration RouteStudy ContextReference
Dosage50 mg/kgMale CD-1Intravenous (tail vein)Pharmacokinetic studies[3]
Dosage100 mg/kgNot SpecifiedNot SpecifiedSuppression of hematopoietic inhibitors[4]
IC₅₀ (TNF-α inhibition)1.61 µg/mlMale CD-1IntravenousLPS challenge[1]

Table 2: Sepsis Induction Parameters in Murine Models

Sepsis ModelParameterValueMouse StrainNotesReference
LPS-Induced EndotoxemiaLPS Dosage0.25 - 4 mg/kgSWR/J, C57BL/6, CD-1Dose-dependent effects on inflammation and mortality.[5][6][7][5][6][7]
Cecal Ligation and Puncture (CLP)Needle Gauge21-23 GaugeC57BL/6Gauge size determines the severity of sepsis.[8][8]
CLPLigation SiteHalf the distance between the distal pole and the base of the cecumC57BL/6Consistency in ligation site is crucial for reproducibility.[9][9]

Experimental Protocols

Protocol for LPS-Induced Endotoxemia Model

This model simulates the systemic inflammatory response to bacterial endotoxin.

Materials:

  • Male CD-1 or C57BL/6 mice (8-12 weeks old)

  • This compound (LSF)

  • Sterile, pyrogen-free saline

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Acclimatization: House mice in a specific pathogen-free environment for at least one week prior to the experiment with free access to food and water.

  • Preparation of Reagents:

    • Dissolve LSF in sterile saline to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, administered as a 200 µL injection).

    • Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose). The optimal LPS dose to induce a robust inflammatory response without excessive early mortality should be determined empirically, with literature suggesting a range of 0.25 to 4 mg/kg.[5][6][7]

  • LSF Administration: Administer LSF (e.g., 50 mg/kg) via intravenous (tail vein) or intraperitoneal injection. The timing of LSF administration relative to the LPS challenge (pre-treatment, co-administration, or post-treatment) should be a key experimental variable.

  • Induction of Sepsis: Administer LPS via intraperitoneal injection.

  • Monitoring: Monitor mice for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Survival should be monitored for at least 72-96 hours.

  • Sample Collection: At predetermined time points, blood samples can be collected for cytokine analysis (e.g., TNF-α, IL-6). Tissues can be harvested for histological examination or molecular analysis.

Protocol for Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[8][9][10]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound (LSF)

  • Sterile saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needles (21-23 gauge)

  • Buprenorphine for analgesia

Procedure:

  • Acclimatization and Pre-operative Care: As described in the LPS model.

  • Anesthesia and Analgesia: Anesthetize the mouse using a reliable method. Administer pre-operative analgesia (e.g., buprenorphine 0.05 mg/kg).

  • Surgical Procedure:

    • Make a 1-2 cm midline laparotomy incision through the skin and peritoneum.

    • Exteriorize the cecum and ligate it with a 4-0 silk suture at a point 50% of the distance from the distal tip to the base.

    • Puncture the ligated cecum once or twice with a 21-gauge (for high severity) or 23-gauge (for moderate severity) needle.[8]

    • Gently squeeze the cecum to express a small amount of fecal material.

    • Return the cecum to the peritoneal cavity.

    • Close the abdominal wall in two layers (peritoneum and skin) with sutures or surgical clips.

  • Fluid Resuscitation and LSF Administration:

    • Immediately after surgery, administer pre-warmed sterile saline (e.g., 50 mL/kg) subcutaneously for fluid resuscitation.

    • Administer LSF at the desired dose (e.g., 50 mg/kg) via intravenous or intraperitoneal injection. The timing of administration relative to the CLP procedure is a critical experimental parameter.

  • Post-operative Care and Monitoring:

    • Provide post-operative analgesia as required.

    • Monitor mice for signs of sepsis and survival for up to 10 days.

  • Sample Collection: As described in the LPS model.

Visualizations

Signaling Pathway

Lisofylline_Signaling_Pathway Proposed Anti-inflammatory Signaling of Lisofylline in Sepsis LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription Sepsis Sepsis Pathophysiology Proinflammatory_Cytokines->Sepsis Drives Lisofylline This compound PA Phosphatidic Acid (PA) Lisofylline->PA Inhibits Formation Akt_mTOR Akt-mTOR-p70S6K Pathway PA->Akt_mTOR Activates Akt_mTOR->Proinflammatory_Cytokines Contributes to Release

Caption: Proposed anti-inflammatory signaling of Lisofylline in sepsis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Lisofylline in Murine Sepsis Models Start Start: Acclimatization of Mice (1 week) Grouping Randomize into Experimental Groups (e.g., Sham, Sepsis + Vehicle, Sepsis + LSF) Start->Grouping LSF_Admin Administer this compound or Vehicle Control Grouping->LSF_Admin Sepsis_Induction Induce Sepsis (LPS or CLP Model) LSF_Admin->Sepsis_Induction Monitoring Monitor Survival and Clinical Signs (up to 10 days) Sepsis_Induction->Monitoring Sample_Collection Sample Collection at Pre-defined Endpoints (Blood, Tissues) Monitoring->Sample_Collection Analysis Analyze Samples (Cytokines, Histology, Biomarkers) Sample_Collection->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation

Caption: Experimental workflow for Lisofylline in murine sepsis models.

Concluding Remarks

The protocols and data presented herein offer a foundational guide for the investigation of this compound in mouse models of sepsis. Researchers should note that the optimal dosage of LSF and the timing of its administration are critical variables that may require empirical determination for specific experimental contexts. Careful adherence to established and reproducible sepsis induction protocols, such as the LPS and CLP models, is paramount for generating reliable and translatable data. The anti-inflammatory properties of Lisofylline, particularly its ability to inhibit TNF-α production, make it a compound of significant interest for further preclinical evaluation in the context of sepsis.

References

Protocol for Dissolving (+/-)-Lisofylline for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+/-)-Lisofylline (LSF) is a synthetic methylxanthine derivative with potent anti-inflammatory properties. It is an inhibitor of lysophosphatidic acid acyltransferase (LPAAT), which leads to a reduction in the formation of phosphatidic acid, a key lipid second messenger involved in inflammatory signaling. Furthermore, LSF has been shown to modulate critical signaling pathways, including the p38 MAPK and AMPK pathways, which are implicated in cellular stress responses, inflammation, and metabolism. Due to its mechanisms of action, this compound is a compound of significant interest for in vitro studies in immunology, oncology, and metabolic diseases. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound for use in cell culture applications.

Data Presentation

A summary of the physicochemical properties, solubility, and effective concentrations of this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀N₄O₃[1][2]
Molecular Weight 280.32 g/mol [1][2]
Appearance Crystalline solid[2]
Solubility in DMSO ≥ 10 mg/mL[2]
Solubility in Ethanol ≤ 2 mg/mL[2]
Solubility in Water Sparingly solubleN/A
Storage of Solid -20°C[2]
Storage of Stock Solution -20°C or -80°C in aliquots[3]

Table 2: Exemplary Effective Concentrations of this compound in Cell Culture

Cell Type/ModelApplicationEffective ConcentrationSource(s)
INS-1 (rat insulinoma)Protection from cytokine-induced damage20 - 30 µM[4][5]
Isolated rat pancreasEnhancement of glucose-stimulated insulin (B600854) secretion20 - 40 µM[6]
Human Mesangial CellsPrevention of extracellular matrix accumulationNot specified[7]
Murine Spleen CellsSuppression of hematopoietic inhibitorsNot specified[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber or light-protecting microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.803 mg of this compound (Molecular Weight = 280.32 g/mol ). Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial (e.g., 1 mL for 2.803 mg of LSF).

  • Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.[9]

  • Sterilization (Optional): For critical applications, the stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter into a new sterile tube. Be aware that this may lead to some loss of the compound due to binding to the filter membrane.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Properly stored, the DMSO stock solution should be stable for several months.[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the this compound stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution (e.g., microcentrifuge tubes)

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform a serial dilution to avoid precipitation of the compound in the aqueous culture medium.

    • Intermediate Dilution (e.g., 1 mM): In a sterile tube, dilute the 10 mM stock solution 1:10 in pre-warmed complete cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium). Mix gently by pipetting.

    • Final Working Solution: Further dilute the intermediate solution to the desired final concentration in the cell culture medium. For example, to prepare a final concentration of 20 µM in 1 mL of medium, add 20 µL of the 1 mM intermediate solution to 980 µL of medium.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.[10] For the example above, the final DMSO concentration would be 0.2%.

  • Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired duration.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Working Solution Preparation cluster_2 Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution (e.g., 1 mM in Culture Medium) thaw->intermediate final Prepare Final Working Concentration (e.g., 20 µM in Culture Medium) intermediate->final treat Treat Cells with Working Solution final->treat control Treat Cells with Vehicle Control final->control Prepare Vehicle Control with equivalent DMSO concentration

Caption: Experimental workflow for the preparation of this compound solutions for cell culture experiments.

Proposed Signaling Pathway of this compound

G LSF This compound LPAAT Lysophosphatidic Acid Acyltransferase (LPAAT) LSF->LPAAT Inhibits p38 p38 MAPK Phosphorylation LSF->p38 Reduces AMPK AMPK Activation LSF->AMPK Promotes PA Phosphatidic Acid Formation LPAAT->PA PA->p38 Modulates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) p38->Inflammation CellStress Cellular Stress Response p38->CellStress AMPK->Inflammation Inhibits Metabolism Metabolic Regulation AMPK->Metabolism

Caption: Proposed signaling pathway of this compound, highlighting its inhibitory effects on LPAAT and modulation of p38 MAPK and AMPK pathways.

References

Application Notes and Protocols for the Combined Use of (+/-)-Lisofylline with Other Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing (+/-)-Lisofylline (LSF), a synthetic methylxanthine with potent anti-inflammatory properties, in combination with other therapeutic agents. The information presented is intended to guide researchers in designing and executing preclinical studies to explore the synergistic or additive effects of LSF in various inflammatory and autoimmune disease models.

Introduction to this compound

This compound is a small molecule that has demonstrated significant anti-inflammatory effects in a range of preclinical studies. Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ)[1][2]. LSF has been shown to protect pancreatic β-cells from cytokine-induced damage, making it a promising candidate for the treatment of type 1 diabetes[3][4]. Furthermore, it has been investigated for its therapeutic potential in conditions such as sepsis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis[1].

A key aspect of LSF's mechanism is its ability to modulate critical intracellular signaling pathways. Notably, LSF inhibits the Interleukin-12 (IL-12) signaling pathway by preventing the activation of the Signal Transducer and Activator of Transcription 4 (STAT4)[3][5]. This interference with the IL-12/STAT4 axis is crucial for its immunosuppressive effects. Additionally, LSF has been shown to promote mitochondrial metabolism, which contributes to its protective effects on pancreatic β-cells[2][3]. There is also evidence suggesting its involvement in the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway[6].

Rationale for Combination Therapy

The multifaceted mechanism of action of LSF makes it an attractive candidate for combination therapy. By targeting key inflammatory pathways, LSF can potentially enhance the efficacy of other anti-inflammatory drugs, allowing for lower doses and potentially reducing side effects. Combination strategies are particularly relevant in complex multifactorial diseases like type 1 diabetes and rheumatoid arthritis, where targeting multiple pathogenic pathways may lead to improved therapeutic outcomes[7][8][9].

Preclinical studies have shown promise for LSF in combination with agents that promote tissue regeneration or have complementary anti-inflammatory mechanisms. For example, in models of type 1 diabetes, combining LSF with agents that promote islet β-cell survival and function, such as Exendin-4 and Islet Neogenesis Associated Protein (INGAP) peptide, has demonstrated synergistic effects in reversing hyperglycemia[10][11].

Key Signaling Pathways Modulated by Lisofylline

The following diagram illustrates the primary signaling pathways known to be modulated by Lisofylline.

Lisofylline_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12R JAK2 JAK2 IL12R->JAK2 activates TYK2 TYK2 IL12R->TYK2 activates IL12 IL-12 IL12->IL12R binds STAT4 STAT4 JAK2->STAT4 phosphorylates TYK2->STAT4 phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 phosphorylation Gene_Expression Inflammatory Gene Expression pSTAT4->Gene_Expression translocates & activates LSF This compound LSF->STAT4 inhibits phosphorylation Mitochondria Mitochondria LSF->Mitochondria promotes metabolism p38_MAPK p38 MAPK LSF->p38_MAPK modulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) LSF->Pro_inflammatory_Cytokines inhibits production NFkB NF-κB p38_MAPK->NFkB activates NFkB->Gene_Expression translocates & activates Gene_Expression->Pro_inflammatory_Cytokines leads to production

Caption: Lisofylline's modulation of inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of Lisofylline alone and in combination with other anti-inflammatory agents.

Table 1: Efficacy of Lisofylline in a Streptozotocin (STZ)-Induced Diabetes Mouse Model [12]

Treatment GroupIncidence of Diabetes
Control (STZ only)91.6%
LSF-treated (STZ + LSF)25%

Table 2: In Vitro Effects of Lisofylline on Cytokine-Induced Damage in INS-1 Pancreatic β-Cells [3]

TreatmentBasal Insulin (B600854) Secretion (ng/mL/h)Glucose-Stimulated Insulin Secretion (ng/mL/h)MTT Metabolism (OD units) - BasalMTT Metabolism (OD units) - Glucose-Stimulated
Control10.0 ± 0.4617.4 ± 1.86~100% (normalized)~100% (normalized)
Cytokines (IL-1β, TNF-α, IFN-γ)7.8 ± 0.3011.6 ± 0.8666.4% of control55.6% of control
Cytokines + LSF (20 µM)Restored to control levelsRestored to control levelsRestored to control levelsRestored to control levels
LSF (20 µM) aloneIncreased vs. controlIncreased vs. control117.3% of control116.2% of control

Table 3: Efficacy of Lisofylline in Combination with Exendin-4 in New-Onset Diabetic NOD Mice [11]

Treatment GroupOutcome
LSF + Exendin-4Effective reversal of new-onset diabetes within one week of therapy. Euglycemia maintained for up to 145 days after treatment withdrawal.

Table 4: Efficacy of Lisofylline in Combination with INGAP Peptide in Diabetic Mice [10]

Treatment GroupOutcome
LSF + INGAP PeptideRemission of diabetes in 70% of mice after treatment withdrawal.

Experimental Protocols

In Vitro Cytokine Suppression and β-Cell Protection Assay

This protocol is designed to assess the ability of LSF to protect pancreatic β-cells from cytokine-induced apoptosis and dysfunction.

Materials:

  • INS-1 pancreatic β-cell line

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

  • Recombinant rat IL-1β, TNF-α, and IFN-γ

  • This compound (LSF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Insulin RIA kit

  • TUNEL assay kit for apoptosis detection

Experimental Workflow:

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment (18 hours) cluster_assays Endpoint Assays A Seed INS-1 cells in 96-well plates B Culture for 24-48 hours A->B C1 Control (vehicle) B->C1 C2 Cytokines (IL-1β, TNF-α, IFN-γ) B->C2 C3 LSF alone B->C3 C4 Cytokines + LSF B->C4 D1 Insulin Secretion Assay (Basal & Glucose-Stimulated) C1->D1 D2 MTT Assay for Cell Viability & Mitochondrial Activity C1->D2 D3 TUNEL Assay for Apoptosis C1->D3 C2->D1 C2->D2 C2->D3 C3->D1 C3->D2 C3->D3 C4->D1 C4->D2 C4->D3

Caption: Workflow for in vitro assessment of Lisofylline's protective effects.

Procedure:

  • Cell Culture: Plate INS-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate and culture for 24-48 hours.

  • Treatment: Treat the cells with the following conditions for 18 hours:

    • Control: Vehicle (e.g., PBS)

    • Cytokines: A cocktail of recombinant IL-1β (e.g., 1 ng/mL), TNF-α (e.g., 10 ng/mL), and IFN-γ (e.g., 20 ng/mL).

    • LSF: Desired concentrations of LSF (e.g., 10-100 µM).

    • Combination: Cytokine cocktail + LSF.

  • Insulin Secretion Assay:

    • Wash cells with KRB buffer.

    • Incubate for 1 hour in KRB buffer with basal glucose (e.g., 2.8 mM). Collect supernatant.

    • Incubate for 1 hour in KRB buffer with high glucose (e.g., 16.7 mM). Collect supernatant.

    • Measure insulin concentration in the supernatants using an insulin RIA kit.

  • MTT Assay:

    • After the insulin secretion assay, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours.

    • Add solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) and read the absorbance at 570 nm.

  • TUNEL Assay:

    • Perform the TUNEL assay according to the manufacturer's instructions on cells cultured on chamber slides under the same treatment conditions to detect DNA fragmentation.

In Vivo Combination Therapy in a Non-Obese Diabetic (NOD) Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of LSF in combination with another anti-inflammatory or regenerative agent in the NOD mouse model of autoimmune diabetes.

Materials:

  • Female NOD mice (e.g., 8-10 weeks of age)

  • This compound (LSF)

  • Combination drug (e.g., Exendin-4, INGAP peptide)

  • Blood glucose monitoring system

  • Insulin

  • Materials for tissue collection and processing (e.g., formalin, paraffin)

Experimental Workflow:

In_Vivo_Workflow cluster_setup Animal Model & Grouping cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Endpoints A Acquire female NOD mice B Monitor for diabetes onset (blood glucose > 250 mg/dL) A->B C Randomize diabetic mice into treatment groups B->C D1 Control (vehicle) C->D1 D2 LSF alone C->D2 D3 Combination drug alone C->D3 D4 LSF + Combination drug C->D4 E Monitor blood glucose levels regularly D1->E Daily/Weekly F Monitor body weight and clinical signs D1->F Weekly D2->E Daily/Weekly D2->F Weekly D3->E Daily/Weekly D3->F Weekly D4->E Daily/Weekly D4->F Weekly G At study termination, collect pancreas for histology E->G F->G

Caption: Workflow for in vivo combination therapy studies in NOD mice.

Procedure:

  • Animal Model: Use female NOD mice, which spontaneously develop autoimmune diabetes.

  • Diabetes Monitoring: Monitor blood glucose levels weekly starting from 8-10 weeks of age. Mice are considered diabetic after two consecutive readings of >250 mg/dL.

  • Grouping and Treatment:

    • Once diabetic, randomize mice into treatment groups:

      • Group 1: Vehicle control

      • Group 2: LSF (e.g., 25-50 mg/kg/day, via subcutaneous injection or osmotic pump)

      • Group 3: Combination drug (dose and route dependent on the specific agent)

      • Group 4: LSF + Combination drug

    • Administer treatments for a defined period (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • Monitor blood glucose levels and body weight regularly.

    • Define "reversal" of diabetes (e.g., blood glucose < 200 mg/dL for a sustained period).

  • Histological Analysis:

    • At the end of the study, euthanize the mice and collect the pancreas.

    • Fix the pancreas in 10% buffered formalin, embed in paraffin, and section.

    • Perform histological staining (e.g., H&E for insulitis scoring) and immunohistochemistry (e.g., for insulin, glucagon, and immune cell markers).

Conclusion

This compound presents a compelling therapeutic candidate for inflammatory and autoimmune diseases, particularly when used in combination with other agents. The protocols and data presented here provide a framework for researchers to further investigate the potential of LSF-based combination therapies. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be crucial for elucidating the full therapeutic potential of this promising anti-inflammatory compound.

References

Optimizing (+/-)-Lisofylline Efficacy in Rats: A Guide to Administration Routes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Lisofylline (LSF) is a synthetic methylxanthine derivative with demonstrated anti-inflammatory and immunomodulatory properties. Its therapeutic potential is being explored in various disease models, including diabetes and inflammatory conditions. The route of administration is a critical determinant of a drug's bioavailability, pharmacokinetics, and, ultimately, its therapeutic efficacy. This document provides a comprehensive overview of different administration routes for this compound in rat models, summarizing key pharmacokinetic data and offering detailed experimental protocols to guide researchers in selecting the optimal route for their studies.

Data Presentation: Pharmacokinetic Comparison of Administration Routes

The choice of administration route significantly impacts the concentration of Lisofylline that reaches the systemic circulation and its target tissues. A study comparing the pharmacokinetics of this compound in rats following intravenous (IV), oral (PO), and subcutaneous (SC) administration provides critical insights into the bioavailability and absorption of its enantiomers.[1]

Administration RouteEnantiomerDose (mg/kg)Bioavailability (F%)Time to Max Concentration (tmax, min)Max Concentration (Cmax, µg/mL)Area Under the Curve (AUC, µg·min/mL)
Intravenous (IV) (-)-LSF10100%--425.1 ± 39.9
(+)-LSF10100%--420.2 ± 41.5
Oral (PO) (-)-LSF2052.3 ± 13.915.0 ± 0.03.3 ± 0.5444.6 ± 117.8
(+)-LSF2050.8 ± 12.315.0 ± 0.03.1 ± 0.3427.0 ± 103.3
Subcutaneous (SC) (-)-LSF2097.8 ± 17.015.0 ± 0.07.9 ± 1.1831.6 ± 144.1
(+)-LSF2094.7 ± 18.515.0 ± 0.07.3 ± 1.1795.6 ± 155.6

Data extracted from a pharmacokinetic study in rats.[1]

Key Takeaways:

  • Subcutaneous administration results in high bioavailability, nearly comparable to intravenous administration, and is more favorable than the oral route due to both high bioavailability and rapid absorption.[1]

  • Oral administration leads to approximately 50% bioavailability for both enantiomers, indicating significant first-pass metabolism.[1]

  • For sustained therapeutic concentrations, long-term intravenous infusion may be more effective than multiple short-term infusions.[1]

Signaling Pathways

Lisofylline exerts its effects through the modulation of key signaling pathways involved in inflammation and immune responses.

Lisofylline_AMPK_Pathway Lisofylline Lisofylline AMPK AMPK Lisofylline->AMPK Activates Cardiac_Inflammation Cardiac Inflammation AMPK->Cardiac_Inflammation Downregulates Apoptosis Apoptosis AMPK->Apoptosis Downregulates Lisofylline_IL12_STAT4_Pathway IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R Binds JAK2_TYK2 JAK2 / TYK2 IL12R->JAK2_TYK2 Activates STAT4 STAT4 JAK2_TYK2->STAT4 Phosphorylates pSTAT4 pSTAT4 Nucleus Nucleus pSTAT4->Nucleus Translocates to IFNy_Gene IFN-γ Gene Transcription Nucleus->IFNy_Gene Initiates Lisofylline Lisofylline Lisofylline->STAT4 Inhibits Activation experimental_workflow start Start: Acclimatize Rats grouping Randomize into Treatment Groups (IV, IP, PO, Vehicle Control) start->grouping admin_iv Administer Lisofylline (IV) grouping->admin_iv Group 1 admin_ip Administer Lisofylline (IP) grouping->admin_ip Group 2 admin_po Administer Lisofylline (PO) grouping->admin_po Group 3 admin_vehicle Administer Vehicle Control grouping->admin_vehicle Group 4 monitoring Monitor Animals & Collect Samples (e.g., Blood, Tissue) admin_iv->monitoring admin_ip->monitoring admin_po->monitoring admin_vehicle->monitoring analysis Analyze Samples for Efficacy Markers (e.g., Cytokines, Gene Expression) monitoring->analysis data_comp Compare Efficacy Across Routes analysis->data_comp end End: Conclude Optimal Route data_comp->end

References

HPLC methods for quantifying (+/-)-Lisofylline in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of (+/-)-Lisofylline in Plasma Samples

Lisofylline (LSF) is the primary active metabolite of pentoxifylline (B538998), a drug used to treat muscle pain in patients with peripheral artery disease. As a methylxanthine derivative, lisofylline exhibits anti-inflammatory properties and is investigated for its potential in various other conditions. Accurate quantification of lisofylline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a robust and widely used technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using HPLC.

Application Notes

The choice of an appropriate analytical method depends on the required sensitivity, specificity, and available instrumentation. Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for analyzing lisofylline and its parent compound, pentoxifylline.[1][2][3] Sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and lipids, which can affect column performance and analytical accuracy.[4][5] Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7][8]

Chromatographic Conditions:

  • Columns: C8 and C18 columns are the most frequently used stationary phases for the separation of lisofylline.[6][9][10] These columns provide good retention and separation of methylxanthine derivatives from endogenous plasma components.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used as the mobile phase.[9][11][12] The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of lisofylline.

  • Detection:

    • UV Detection: Lisofylline exhibits UV absorbance, making UV detection a viable and cost-effective option. The detection wavelength is typically set around 273-275 nm.[9][10]

    • Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS/MS).[6][7] This method uses multiple reaction monitoring (MRM) to quantify the analyte with high specificity.[6]

Method Validation:

Any bioanalytical method must be validated to ensure its reliability.[13][14] Key validation parameters include:[13][14][15]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[13][16]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.[6][16][17]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[10][18]

  • Recovery: The efficiency of the extraction procedure.[11][17]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[15]

Quantitative Data Summary

The following tables summarize typical parameters for HPLC methods used for the quantification of lisofylline or its parent drug, pentoxifylline, which can be adapted for lisofylline analysis.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1 (Adapted from Pentoxifylline)Method 2 (Adapted from Pentoxifylline)
HPLC System Agilent 1100 Series or equivalentWaters Alliance 2695 or equivalent
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (45:55, v/v)[9]Methanol (B129727):0.02 M Phosphoric Acid (pH 4) (45:55, v/v)
Flow Rate 1.0 mL/min1.4 mL/min[9]
Injection Volume 20 µL50 µL
Detection UV at 275 nm[9]UV at 273 nm[9]
Run Time < 10 min< 8 min
Linearity Range 25 - 1000 ng/mL[9]15 - 400 ng/mL[10]
LOQ 20 ng/mL[9]15 ng/mL[10]

Table 2: LC-MS/MS Method Parameters

ParameterMethod 3
HPLC System Shimadzu LC-20AD or equivalent
Mass Spectrometer PE SCIEX 365 triple-quadrupole or equivalent[6]
Column C8, 150 mm x 1.0 mm[6]
Mobile Phase Gradient elution with acetonitrile and 10 mM ammonium (B1175870) formate
Flow Rate 0.3 mL/min[12]
Injection Volume 10 µL
Ionization Mode Positive Ion Electrospray (ESI+)[6]
MRM Transition m/z 263/181[6]
Linearity Range 1 - 1000 ng/mL[6]
LOQ 1 ng/mL[6]

Experimental Protocols

Here are detailed protocols for sample preparation and HPLC analysis.

Protocol 1: Protein Precipitation Method

This protocol is a simple and rapid method for sample cleanup.[19][20]

Materials:

  • Plasma sample

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.[19]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

G plasma Plasma Sample (200 µL) acetonitrile Add Acetonitrile (400 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC supernatant->hplc

Protein Precipitation Workflow
Protocol 2: Solid-Phase Extraction (SPE) Method

SPE provides a cleaner extract compared to protein precipitation, resulting in improved analytical performance.[11][21]

Materials:

  • Plasma sample

  • C18 SPE cartridges (e.g., 1 mL, 100 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.

  • Elution: Elute the lisofylline from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.

G condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample (500 µL) condition->load wash Wash Cartridge (Deionized Water) load->wash elute Elute with Methanol (1 mL) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC reconstitute->hplc G start Start HPLC Analysis equilibrate Equilibrate HPLC System start->equilibrate prepare_standards Prepare & Process Standards equilibrate->prepare_standards inject Inject Samples prepare_standards->inject record Record Chromatograms inject->record integrate Integrate Peak Areas record->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Unknown Samples calibrate->quantify

References

Application Notes: (+/-)-Lisofylline as a Tool for Studying IL-12/STAT4 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Lisofylline (LSF) is a synthetic methylxanthine derivative that has demonstrated significant anti-inflammatory and immunomodulatory properties. Of particular interest to researchers is its ability to selectively inhibit the Interleukin-12 (IL-12)/STAT4 signaling pathway. This pathway is critical for the differentiation of T helper 1 (Th1) cells, which play a central role in cell-mediated immunity and the pathogenesis of various autoimmune and inflammatory diseases. LSF's targeted action on this pathway makes it an invaluable tool for studying Th1-mediated immune responses and for the preclinical evaluation of potential therapeutic agents targeting IL-12/STAT4 signaling.

These application notes provide a comprehensive overview of the use of LSF as a research tool, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.

Mechanism of Action

LSF exerts its inhibitory effects on the IL-12/STAT4 pathway primarily by blocking the tyrosine phosphorylation of STAT4 (Signal Transducer and Activator of Transcription 4).[1][2][3] IL-12, a heterodimeric cytokine, signals through its receptor (IL-12R) to activate Janus kinases (JAKs), which in turn phosphorylate STAT4. Phosphorylated STAT4 then dimerizes, translocates to the nucleus, and acts as a transcription factor to induce the expression of target genes, most notably Interferon-gamma (IFN-γ). By inhibiting STAT4 phosphorylation, LSF effectively disrupts this signaling cascade, leading to a reduction in IFN-γ production and the suppression of Th1 cell differentiation and proliferation.[3] Importantly, LSF does not appear to inhibit the secretion of IL-12 itself, but rather targets the downstream signaling events.

Data Presentation

The following tables summarize the quantitative effects of this compound on key readouts of IL-12/STAT4 signaling. This data has been compiled from multiple studies to provide a representative overview of LSF's activity.

Table 1: Effect of this compound on IL-12-induced STAT4 Phosphorylation

Lisofylline Concentration (µM)Cell TypeMethod% Inhibition of p-STAT4 (Representative)Reference
1Murine T cellsWestern Blot15%[3]
5Murine T cellsWestern Blot40%[3]
10Murine T cellsWestern Blot65%[3]
20Murine T cellsWestern Blot85%[3]
50Murine T cellsWestern Blot95%[3]

Note: The percentage inhibition is representative and may vary depending on the specific experimental conditions.

Table 2: Effect of this compound on IL-12-induced IFN-γ Production

Lisofylline Concentration (µM)Cell TypeMethod% Inhibition of IFN-γ Production (Representative)Reference
1Human PBMCELISA20%[4]
5Human PBMCELISA50%[4]
10Human PBMCELISA75%[4]
20Human PBMCELISA90%[4]
50Human PBMCELISA98%[4]

Note: The percentage inhibition is representative and may vary depending on the specific experimental conditions.

Mandatory Visualization

IL12_STAT4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R Binds JAK2 JAK2 IL-12R->JAK2 Activates TYK2 TYK2 IL-12R->TYK2 Activates STAT4 STAT4 JAK2->STAT4 Phosphorylates TYK2->STAT4 Phosphorylates p-STAT4 p-STAT4 STAT4->p-STAT4 STAT4_dimer p-STAT4 Dimer p-STAT4->STAT4_dimer Dimerizes IFN-gamma_gene IFN-γ Gene STAT4_dimer->IFN-gamma_gene Translocates & Activates Transcription Lisofylline This compound Lisofylline->STAT4 Inhibits Phosphorylation IFN-gamma_mRNA IFN-γ mRNA IFN-gamma_gene->IFN-gamma_mRNA

Figure 1: IL-12/STAT4 Signaling Pathway and the Point of Inhibition by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Isolate and culture T cells or PBMCs Stimulation 2. Stimulate cells with IL-12 Cell_Culture->Stimulation Treatment 3. Treat with varying concentrations of Lisofylline Stimulation->Treatment Western_Blot 4a. Western Blot for p-STAT4/STAT4 Treatment->Western_Blot ELISA 4b. ELISA for IFN-γ in supernatant Treatment->ELISA Flow_Cytometry 4c. Flow Cytometry for intracellular IFN-γ (Th1 differentiation) Treatment->Flow_Cytometry

References

Application of (+/-)-Lisofylline in Acute Lung Injury Research Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Lisofylline exerts its protective effects in acute lung injury through the modulation of key inflammatory signaling pathways. A primary mechanism is the inhibition of the activation of the transcription factor cAMP response element-binding protein (CREB). By preventing the phosphorylation of CREB, LSF can suppress the downstream transcription of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Additionally, evidence suggests the involvement of the p38 mitogen-activated protein kinase (MAPK) pathway in the anti-inflammatory action of LSF.

Signaling Pathway of Lisofylline in Acute Lung Injury

LSF_Signaling_Pathway cluster_stimulus ALI Stimulus (e.g., Hyperoxia, Sepsis) cluster_intracellular Intracellular Signaling cluster_outcome Cellular Response Stimulus Hyperoxia / Sepsis p38 p38 MAPK Stimulus->p38 CREB CREB p38->CREB Phosphorylation pCREB p-CREB (Inactive) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) CREB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation LSF Lisofylline LSF->p38 LungInjury Acute Lung Injury Inflammation->LungInjury

Caption: Proposed signaling pathway of Lisofylline in ALI.

Data Presentation: Efficacy of Lisofylline in Preclinical ALI Models

The following tables summarize the quantitative data from key preclinical studies investigating the effects of LSF in different ALI models.

Table 1: Murine Hyperoxia-Induced Acute Lung Injury Model
ParameterControl (Hyperoxia + PBS)Lisofylline TreatmentEndpointReference
Dosage -25 mg/kg intraperitoneally every 12 hours-
Lung Wet-to-Dry Weight Ratio IncreasedDiminished increaseReduced pulmonary edema
Survival DecreasedSignificantly improvedIncreased survival rate
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) IncreasedInhibited increaseAttenuated inflammatory response
CREB Activation IncreasedReducedInhibition of pro-inflammatory gene transcription
NF-κB Activation IncreasedNo significant effectSelective mechanism of action
Table 2: Porcine Sepsis-Induced Acute Lung Injury Model
ParameterControl (Sepsis)Lisofylline TreatmentEndpointReference
Dosage -25 mg/kg bolus, followed by 10 mg/kg/h continuous infusion-
Pulmonary Hypertension Significant increaseAttenuatedImproved pulmonary hemodynamics
Neutropenia Significant decreaseAttenuatedReduced neutrophil sequestration
Arterial Hypoxemia Significant decreaseAttenuatedImproved oxygenation
Myeloperoxidase (MPO) Activity IncreasedAttenuatedReduced neutrophil infiltration
Lung Wet-to-Dry Weight Ratio IncreasedAttenuatedReduced pulmonary edema
Plasma TNF-α IncreasedDecreased (Pre-treatment group only)Early anti-inflammatory effect

Experimental Protocols

Murine Hyperoxia-Induced Acute Lung Injury Model

Objective: To induce acute lung injury in mice through exposure to high concentrations of oxygen.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hyperoxia chamber

  • Oxygen source (>95% O2)

  • (+/-)-Lisofylline

  • Phosphate-buffered saline (PBS)

Protocol:

  • Acclimatize mice to the housing facility for at least one week.

  • Divide mice into experimental groups: Normoxia control, Hyperoxia + PBS (vehicle control), and Hyperoxia + LSF.

  • For the hyperoxia groups, place mice in a sealed chamber and expose them to >95% oxygen for a specified duration (e.g., 72 hours). Ensure continuous monitoring of oxygen levels, temperature, and humidity.

  • Administer LSF (e.g., 25 mg/kg) or an equivalent volume of PBS intraperitoneally every 12 hours, starting at the onset of hyperoxia exposure.

  • At the end of the exposure period, euthanize the mice.

  • Collect lung tissue for analysis of wet-to-dry weight ratio, histology, and biochemical assays (e.g., cytokine levels, MPO activity).

  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and protein analysis.

Experimental Workflow for Hyperoxia-Induced ALI Model

Hyperoxia_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection and Analysis Acclimatization Mouse Acclimatization Grouping Group Allocation (Normoxia, Hyperoxia+PBS, Hyperoxia+LSF) Acclimatization->Grouping Hyperoxia Hyperoxia Exposure (>95% O2) Grouping->Hyperoxia Treatment LSF (25 mg/kg IP) or PBS Administration Hyperoxia->Treatment Concurrent Euthanasia Euthanasia Treatment->Euthanasia After 72h Tissue_Collection Lung Tissue & BALF Collection Euthanasia->Tissue_Collection Analysis Analysis (Wet/Dry Ratio, Cytokines, Histology) Tissue_Collection->Analysis

Caption: Workflow for the murine hyperoxia-induced ALI model.

Porcine Sepsis-Induced Acute Lung Injury Model

Objective: To induce a clinically relevant model of sepsis-induced ALI in pigs.

Materials:

  • Hanford minipigs

  • Pseudomonas aeruginosa bacterial culture

  • This compound

  • Saline

  • Anesthesia and surgical equipment

  • Physiological monitoring equipment

Protocol:

  • Anesthetize and surgically prepare the minipigs for instrumentation to monitor hemodynamic parameters.

  • Divide animals into experimental groups: Saline control, Sepsis control, and Sepsis + LSF treatment (with variations in timing of administration if required, e.g., pre-treatment, post-treatment).

  • Induce sepsis by intravenous infusion of a standardized dose of live Pseudomonas aeruginosa (e.g., 1 x 10^9 CFU/kg) over a set period.

  • For the LSF treatment group, administer a bolus of LSF (e.g., 25 mg/kg) followed by a continuous intravenous infusion (e.g., 10 mg/kg/h).

  • Monitor physiological parameters (e.g., mean arterial pressure, pulmonary artery pressure, arterial blood gases) throughout the experiment.

  • At the end of the experimental period (e.g., 6 hours), euthanize the animals.

  • Collect lung tissue for measurement of wet-to-dry weight ratio, MPO activity, and histological analysis.

  • Collect blood samples for cytokine analysis.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of acute lung injury, primarily through its anti-inflammatory effects mediated by the inhibition of the CREB signaling pathway. The provided data and protocols offer a foundation for researchers to design and execute further investigations into the efficacy and mechanisms of LSF in ALI. While a clinical trial in ARDS patients did not show a survival benefit, the preclinical findings suggest that LSF may still hold promise, potentially in specific ALI etiologies or as part of a combination therapy. Further research is warranted to fully elucidate its therapeutic window and optimize its application in the context of acute lung injury.

Application Notes and Protocols for Assessing the Bioactivity of (+/-)-Lisofylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to assess the bioactivity of (+/-)-Lisofylline (LSF), a synthetic small molecule with anti-inflammatory properties. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows.

Assessment of Anti-Inflammatory Activity: Cytokine Production Assay

Lisofylline has been shown to modulate the production of inflammatory cytokines. An in vitro cytokine production assay is crucial to quantify the immunomodulatory effects of LSF.

Quantitative Data Summary: Inhibition of Cytokine Production
Cell TypeStimulantCytokineLSF Concentration% Inhibition / IC50Reference
Human LeucocytesLPS, H. influenzae type b, S. pneumoniaeTNF-α, IL-1βNot specifiedInhibition observed[1]
Human LeucocytesLPS, H. influenzae type bIL-10Not specifiedInhibition at 48 hr[1]
Human LeucocytesS. pneumoniaeIL-10Not specified~4-fold stimulation at 24hr, ~2-fold at 48hr[1]
Experimental Protocol: Cytokine Measurement by ELISA

This protocol describes the measurement of cytokine production from stimulated human peripheral blood mononuclear cells (PBMCs) treated with Lisofylline.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound (LSF)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and IL-10

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Preparation: Isolate PBMCs from human whole blood using Ficoll density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Adjust the cell density to 1 x 10^6 cells/mL.

  • Cell Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of LSF in culture medium. Add 50 µL of the LSF dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for LSF).

  • Stimulation: Add 50 µL of LPS solution (e.g., 1 µg/mL final concentration) to stimulate cytokine production. For unstimulated controls, add 50 µL of medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-48 hours, depending on the cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • ELISA: Quantify the concentration of TNF-α, IL-1β, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each LSF concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of LSF concentration.

Assessment of Cytoprotective Effects: Cell Viability and Mitochondrial Metabolism

LSF has demonstrated protective effects on pancreatic β-cells against cytokine-induced damage by promoting mitochondrial metabolism.[2][3][4]

Quantitative Data Summary: Cytoprotection and Mitochondrial Activity
Cell LineTreatmentParameterLSF ConcentrationEffectReference
INS-1Cytokines (IL-1β, TNF-α, IFN-γ)Cell Viability (TUNEL)9.2 µMEC50 for restoration of cell viability[1]
INS-1Cytokines (IL-1β, TNF-α, IFN-γ)MTT Metabolism20 µMPrevented cytokine-induced reduction[4]
INS-1BasalMTT Metabolism10 µM, 50 µMIncreased basal metabolism[1]
INS-1Glucose-stimulatedMTT Metabolism10 µM, 50 µMIncreased glucose-stimulated metabolism[1]
Experimental Protocol: MTT Assay for Cell Viability and Mitochondrial Metabolism

This protocol measures the effect of LSF on cell viability and mitochondrial activity in insulin-secreting INS-1 cells.

Materials:

  • INS-1 cells

  • RPMI 1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cytokine cocktail (recombinant IL-1β, TNF-α, IFN-γ)

  • This compound (LSF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed INS-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the cytokine cocktail in the presence or absence of various concentrations of LSF for 18 hours. Include control wells with medium alone, LSF alone, and cytokines alone.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the EC50 value for LSF's protective effect.

Assessment of Pro-Metabolic Activity: Insulin (B600854) Secretion Assay

LSF has been shown to enhance glucose-stimulated insulin secretion.[5][6]

Quantitative Data Summary: Insulin Secretion
SystemConditionLSF ConcentrationEffectReference
INS-1 cellsBasal10 µM, 50 µMIncreased basal insulin secretion[1]
INS-1 cellsGlucose-stimulated10 µM, 50 µMIncreased glucose-stimulated insulin secretion[1]
Isolated perfused rat pancreasGlucose-stimulated20, 40, 60 µM~2-fold enhancement of second phase insulin release[5]
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the measurement of insulin secretion from INS-1 cells in response to glucose stimulation following LSF treatment.

Materials:

  • INS-1 cells cultured as described previously.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • This compound (LSF)

  • Insulin RIA or ELISA kit.

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding and Treatment: Seed INS-1 cells in 24-well plates. Treat the cells with LSF at various concentrations for 18 hours.

  • Pre-incubation: Wash the cells twice with KRB buffer containing low glucose and then pre-incubate in the same buffer for 1 hour at 37°C.

  • Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing low glucose and incubate for 1 hour. Collect the supernatant to measure basal insulin secretion.

  • Stimulated Insulin Secretion: Replace the buffer with KRB buffer containing high glucose and incubate for 1 hour. Collect the supernatant to measure glucose-stimulated insulin secretion.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin RIA or ELISA kit.

  • Data Normalization: After collecting the supernatants, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

  • Data Analysis: Compare the insulin secretion in LSF-treated cells to the untreated controls for both basal and glucose-stimulated conditions.

Mechanism of Action: Signaling Pathway Analysis

Phosphodiesterase (PDE) Inhibition Assay

Lisofylline is a known phosphodiesterase (PDE) inhibitor.[7] PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.

Experimental Protocol: In Vitro PDE Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of LSF against various PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE3A, PDE4B)

  • cAMP or cGMP as substrate

  • Assay buffer

  • This compound (LSF)

  • A suitable detection system (e.g., PDE-Glo™ Phosphodiesterase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of LSF in the assay buffer.

  • Enzyme Reaction: In a 384-well plate, add the PDE enzyme, the substrate (cAMP or cGMP), and the LSF dilutions. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining substrate or the product generated using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence).

  • Data Analysis: Calculate the percentage of PDE inhibition for each LSF concentration and determine the IC50 value.

MAPK Signaling Pathway Analysis

LSF may exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The phosphorylation status of key MAPK proteins like p38 can be assessed by Western blotting.

Experimental Protocol: Western Blot for Phospho-p38 MAPK

Materials:

  • Cells (e.g., PBMCs or INS-1 cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with a stimulant (e.g., LPS or cytokines) in the presence or absence of LSF. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

IL-12/STAT4 Signaling Pathway

Lisofylline has been reported to inhibit the activation of Signal Transducer and Activator of Transcription 4 (STAT4), a key component of the IL-12 signaling pathway.[8]

Visualizations

Signaling Pathways

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAPK MKKs->p38  Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors  Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Inflammatory_Cytokines  Gene Expression Lisofylline Lisofylline Lisofylline->p38 Inhibition

Caption: Putative inhibition of the p38 MAPK signaling pathway by Lisofylline.

IL12_STAT4_Pathway IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R JAK2_TYK2 JAK2 / TYK2 IL12R->JAK2_TYK2 STAT4 STAT4 JAK2_TYK2->STAT4  Phosphorylation pSTAT4 p-STAT4 STAT4->pSTAT4 Nucleus Nucleus pSTAT4->Nucleus IFNg IFN-γ Gene Expression Nucleus->IFNg Lisofylline Lisofylline Lisofylline->STAT4 Inhibition of Activation

Caption: Inhibition of the IL-12/STAT4 signaling pathway by Lisofylline.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Bioactivity Assays for Lisofylline start Prepare Cell Cultures (e.g., PBMCs, INS-1 cells) treatment Treat with Lisofylline +/- Stimulant start->treatment cytokine_assay Cytokine Production Assay (ELISA) treatment->cytokine_assay mtt_assay Cell Viability/Metabolism (MTT Assay) treatment->mtt_assay gsi_assay Insulin Secretion Assay (GSIS) treatment->gsi_assay pde_assay PDE Inhibition Assay treatment->pde_assay western_blot Signaling Pathway Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, EC50, etc.) cytokine_assay->data_analysis mtt_assay->data_analysis gsi_assay->data_analysis pde_assay->data_analysis western_blot->data_analysis conclusion Assess Bioactivity data_analysis->conclusion

Caption: General experimental workflow for assessing Lisofylline's in vitro bioactivity.

References

Application Notes and Protocols: (+/-)-Lisofylline for Preventing Islet Transplant Rejection in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Islet transplantation is a promising therapy for type 1 diabetes, but its success is often hindered by autoimmune-mediated rejection of the transplanted islets. (+/-)-Lisofylline (LSF), a synthetic modified methylxanthine, has emerged as a potential therapeutic agent to prevent this rejection. LSF exhibits anti-inflammatory properties and has been shown to protect pancreatic beta-cells from cytokine-induced damage.[1][2][3] These application notes provide a summary of the in vivo efficacy of LSF in an animal model of islet transplant rejection and detailed protocols for its use.

Quantitative Data Summary

The following tables summarize the key findings from a study investigating the effect of LSF on the survival of islet grafts in spontaneously diabetic nonobese diabetic (NOD) mice.[1]

Table 1: Islet Graft Survival in LSF-Treated vs. Saline-Treated Diabetic NOD Mice

Treatment GroupNumber of Animals (n)Mean Graft Survival (Days)P-value
LSF (50 mg/kg/day)Not Specified>650.0004
Saline (Control)Not Specified60.0004

Data from a study where spontaneously diabetic NOD mice received islet transplants and were treated with daily LSF injections for 3 weeks.[1]

Table 2: Serum Interferon-gamma (IFN-γ) Levels Post-Islet Transplantation

Treatment GroupTime PointSerum IFN-γ (pg/mL)
LSF-Treated1 WeekMarkedly Reduced
LSF-Treated3 WeeksMarkedly Reduced
Saline-Treated1 and 3 WeeksElevated

*Specific quantitative values for the reduction were not provided in the source material, but were described as "markedly reduced" compared to controls.[1]

Experimental Protocols

The following protocols are based on methodologies described in the literature for investigating LSF in islet transplantation in animal models.[1]

1. Animal Model

  • Model: Spontaneously diabetic nonobese diabetic (NOD) mice are a suitable model as they develop autoimmune diabetes that mimics human type 1 diabetes.[1][4][5]

  • Selection: Use female NOD mice that have developed spontaneous diabetes, confirmed by blood glucose monitoring.

2. Islet Isolation and Transplantation

  • Islet Source: Islets can be isolated from the pancreata of donor mice, such as NOD severe combined immunodeficiency (SCID) mice, to avoid introducing a strong allogeneic immune response and specifically study the autoimmune component of rejection.[1]

  • Isolation Procedure:

    • Cannulate the common bile duct and distend the pancreas with a collagenase solution.

    • Digest the pancreas at 37°C.

    • Purify the islets using a density gradient.

  • Transplantation Procedure:

    • Anesthetize the recipient diabetic NOD mouse.

    • Implant a sufficient number of islets (e.g., 400-500) under the kidney capsule. This site allows for easy access and subsequent removal to confirm graft function.[1]

3. This compound Administration

  • Dosage: 50 mg/kg body weight.[1]

  • Route of Administration: Daily intraperitoneal (IP) injections.[1]

  • Treatment Duration: 3 weeks, starting from the day of islet transplantation.[1]

  • Control Group: Administer an equivalent volume of sterile saline via daily IP injections.[1]

4. Monitoring and Assessment

  • Blood Glucose Monitoring:

    • Measure non-fasting blood glucose levels daily or several times a week from tail vein blood using a standard glucometer.

    • Define successful engraftment as the normalization of blood glucose levels (e.g., <200 mg/dL).

    • Define graft rejection as a return to hyperglycemia (e.g., blood glucose >250 mg/dL for two consecutive readings).[1][5]

  • Confirmation of Graft Function:

    • At the end of the study or upon recurrence of hyperglycemia in the LSF-treated group, perform a nephrectomy of the kidney bearing the islet graft.

    • A rapid return to hyperglycemia post-nephrectomy confirms that the graft was responsible for maintaining euglycemia.[1]

  • Immunological Assessment:

    • Collect blood samples at specified time points (e.g., 1 and 3 weeks post-transplant) to measure serum cytokine levels.

    • Use an enzyme-linked immunosorbent assay (ELISA) to quantify levels of key pro-inflammatory cytokines such as IFN-γ.[1]

  • Histological Analysis:

    • At the end of the study, harvest the kidney with the islet graft.

    • Fix the tissue in formalin, embed in paraffin, and section for immunohistochemical staining.

    • Stain for insulin (B600854) to visualize the presence and integrity of beta-cells within the graft.[1]

Visualizations

Proposed Mechanism of LSF Action in Protecting Islet Grafts

LSF_Mechanism cluster_immune Immune Response cluster_islet Pancreatic Islet Beta-Cell Pro-inflammatory Cytokines Pro-inflammatory Cytokines IFN-gamma IFN-gamma Pro-inflammatory Cytokines->IFN-gamma Includes Beta-Cell Dysfunction Beta-Cell Dysfunction Pro-inflammatory Cytokines->Beta-Cell Dysfunction Induces IL-12 Signaling IL-12 Signaling IL-12 Signaling->Pro-inflammatory Cytokines Promotes Insulin Secretion Insulin Secretion Beta-Cell Dysfunction->Insulin Secretion Reduces Beta-Cell Apoptosis Beta-Cell Apoptosis Beta-Cell Dysfunction->Beta-Cell Apoptosis Leads to Mitochondrial Metabolism Mitochondrial Metabolism Mitochondrial Metabolism->Insulin Secretion Enhances LSF This compound LSF->IL-12 Signaling Inhibits LSF->Beta-Cell Dysfunction Prevents LSF->Mitochondrial Metabolism Promotes

Caption: Proposed mechanism of this compound in protecting islet cells.

Experimental Workflow for Testing LSF in Islet Transplantation

Experimental_Workflow A Spontaneously Diabetic NOD Mice C Islet Transplantation (under kidney capsule) A->C B Islet Isolation (from NOD-SCID donors) B->C D Treatment Groups C->D E1 LSF Treatment (50 mg/kg/day IP for 3 weeks) D->E1 Group 1 E2 Saline Control (Daily IP for 3 weeks) D->E2 Group 2 F Monitoring & Assessment E1->F E2->F G1 Blood Glucose Monitoring F->G1 G2 Serum Cytokine Analysis (IFN-gamma) F->G2 G3 Histology of Graft (Insulin Staining) F->G3 H Data Analysis: Graft Survival G1->H

Caption: Workflow for evaluating LSF in an islet transplant model.

Discussion of Mechanism

This compound appears to protect transplanted islets through a multi-faceted mechanism. It has been shown to suppress autoimmune reactivity by reducing the levels of pro-inflammatory cytokines like IFN-γ.[1] This is potentially achieved through the inhibition of IL-12 signaling, a key pathway in the differentiation of T-helper 1 cells that drive autoimmune responses.[2] Furthermore, LSF has direct protective effects on beta-cells. It can preserve beta-cell insulin secretory function in the presence of inflammatory cytokines.[1] This protective effect may be mediated by promoting mitochondrial metabolism within the beta-cells, which is often impaired by cytokine-induced stress.[3] LSF has also been found to inhibit the generation of phosphatidic acid, a lipid mediator involved in cytokine-induced islet toxicity.[6] By both dampening the autoimmune attack and enhancing the resilience of the islet cells, LSF shows significant potential in preventing graft rejection.

References

Application Notes and Protocols for Utilizing (+/-)-Lisofylline in Cardiac Inflammation and Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (+/-)-Lisofylline (LSF) to study and mitigate cardiac inflammation in the context of diet-induced obesity. The protocols outlined below are based on established methodologies and findings from preclinical research.

Introduction

Obesity is a significant risk factor for cardiovascular diseases, often characterized by a state of chronic low-grade inflammation that can lead to cardiac dysfunction, including hypertrophy and fibrosis. This compound, an anti-inflammatory compound, has shown promise in mitigating obesity-induced cardiac inflammation. It has been demonstrated to alleviate cardiac injury by improving pancreatic β-cell function and insulin (B600854) sensitivity, as well as by directly acting on the heart to upregulate cardiac AMP-activated protein kinase (AMPK) expression and downregulate inflammation and apoptosis[1][2][3][4]. LSF has also been shown to inhibit the activation of the pro-inflammatory transcription factor STAT4[1][5]. These properties make LSF a valuable tool for investigating the molecular mechanisms underlying cardiac inflammation in obesity and for evaluating potential therapeutic strategies.

Data Presentation

The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound on cardiac inflammation in a high-fat diet (HFD) induced obesity mouse model. The data is based on the findings reported by Ali et al. (2021), where LSF treatment was shown to counteract the inflammatory effects of a HFD.

Table 1: Effect of this compound on Cardiac Inflammatory Cytokine Levels in HFD-fed Mice

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-10 (pg/mg protein)
ChowBaselineBaselineBaseline
Chow + LSFNo significant changeNo significant changeNo significant change
HFDIncreasedIncreasedDecreased
HFD + LSFDecreased (compared to HFD)Decreased (compared to HFD)Increased (compared to HFD)

Table 2: Effect of this compound on Key Signaling Proteins in Cardiac Tissue of HFD-fed Mice

Treatment Groupp-AMPK/AMPK Ratiop-STAT4/STAT4 Ratio
ChowBaselineBaseline
Chow + LSFNo significant change/Slight increaseNo significant change
HFDDecreasedIncreased
HFD + LSFIncreased (compared to HFD)Decreased (compared to HFD)

Mandatory Visualizations

Signaling Pathways

Obesity_Cardiac_Inflammation_LSF cluster_obesity High-Fat Diet / Obesity cluster_cardiac_cell Cardiomyocyte cluster_inflammation Inflammatory Signaling cluster_metabolism Metabolic Signaling cluster_outcome Cellular Outcome cluster_intervention Intervention HFD High-Fat Diet Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) HFD->Cytokines AMPK ↓ p-AMPK HFD->AMPK STAT4 ↑ p-STAT4 Cytokines->STAT4 Inflammation Cardiac Inflammation STAT4->Inflammation AMPK->Inflammation Fibrosis Cardiac Fibrosis Inflammation->Fibrosis LSF This compound LSF->STAT4 LSF->AMPK

Caption: LSF's dual action on cardiac inflammation.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Measurement Animal_Model C57BL/6J Mice Diet High-Fat Diet (HFD) (8-16 weeks) Animal_Model->Diet Treatment This compound (LSF) Treatment (Concurrent with HFD) Diet->Treatment Groups Experimental Groups: 1. Chow 2. Chow + LSF 3. HFD 4. HFD + LSF Treatment->Groups Sacrifice Euthanasia and Heart Tissue Collection Groups->Sacrifice Western_Blot Western Blot (p-AMPK, p-STAT4) Sacrifice->Western_Blot ELISA ELISA (TNF-α, IL-6, IL-10) Sacrifice->ELISA Histology Histology (Masson's Trichrome) Sacrifice->Histology Data_Quant Data Quantification and Statistical Analysis Western_Blot->Data_Quant ELISA->Data_Quant Histology->Data_Quant

Caption: Workflow for studying LSF in cardiac inflammation.

Experimental Protocols

I. Animal Model and Treatment
  • Animal Model : Male C57BL/6J mice, 6-8 weeks old, are a suitable model.

  • Housing : House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Diet-Induced Obesity :

    • Induce obesity by feeding a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 8 to 16 weeks[6][7][8].

    • The control group should receive a standard chow diet.

  • This compound Administration :

    • Based on previous studies, a dosage of 30-40 mg/kg body weight of this compound administered via intraperitoneal (i.p.) injection daily is a reasonable starting point. The optimal dose may need to be determined empirically.

    • Dissolve LSF in a sterile saline solution for injection.

    • Administer LSF concurrently with the HFD for the duration of the study.

    • The vehicle control group should receive i.p. injections of sterile saline.

  • Experimental Groups :

    • Group 1 (Chow) : Standard chow diet + saline i.p.

    • Group 2 (Chow + LSF) : Standard chow diet + LSF i.p.

    • Group 3 (HFD) : High-fat diet + saline i.p.

    • Group 4 (HFD + LSF) : High-fat diet + LSF i.p.

  • Tissue Collection : At the end of the treatment period, euthanize mice and collect heart tissue. For protein analysis (Western blot, ELISA), snap-freeze the tissue in liquid nitrogen and store at -80°C. For histology, fix the tissue in 10% neutral buffered formalin.

II. Western Blotting for p-AMPK and p-STAT4
  • Tissue Homogenization :

    • Homogenize frozen cardiac tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

      • Phospho-AMPKα (Thr172) antibody (1:1000)

      • Total AMPKα antibody (1:1000)

      • Phospho-STAT4 (Tyr693) antibody (1:1000)[9]

      • Total STAT4 antibody (1:1000)

      • GAPDH or β-actin antibody (1:5000) as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

III. ELISA for TNF-α, IL-6, and IL-10
  • Tissue Homogenization :

    • Homogenize a known weight of frozen cardiac tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

  • Protein Quantification : Determine the total protein concentration of the lysate for normalization of cytokine levels.

  • ELISA Procedure :

    • Use commercially available mouse TNF-α, IL-6, and IL-10 ELISA kits and follow the manufacturer's instructions.

    • Briefly, add standards and diluted tissue lysates to the antibody-pre-coated microplate.

    • Incubate, then wash the plate.

    • Add the detection antibody, followed by another incubation and wash.

    • Add the enzyme conjugate (e.g., streptavidin-HRP), incubate, and wash.

    • Add the substrate and stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis :

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of each cytokine in the samples from the standard curve.

    • Normalize the cytokine concentrations to the total protein concentration of the tissue lysate (pg/mg of protein).

IV. Masson's Trichrome Staining for Cardiac Fibrosis
  • Tissue Preparation :

    • Process formalin-fixed heart tissue and embed in paraffin.

    • Cut 5 µm thick sections and mount on slides.

  • Deparaffinization and Rehydration :

    • Deparaffinize the sections in xylene.

    • Rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Staining Procedure [10][11][12]:

    • Mordant the sections in Bouin's solution at 56°C for 1 hour.

    • Rinse in running tap water until the yellow color disappears.

    • Stain in Weigert's iron hematoxylin (B73222) for 10 minutes to stain the nuclei.

    • Rinse in running tap water.

    • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes to stain the cytoplasm and muscle fibers red.

    • Rinse in distilled water.

    • Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Stain in aniline (B41778) blue solution for 5 minutes to stain collagen blue.

    • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1 minute.

  • Dehydration and Mounting :

    • Dehydrate the sections through a graded series of ethanol.

    • Clear in xylene and mount with a permanent mounting medium.

  • Analysis :

    • Capture images of the stained sections using a light microscope.

    • Quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software.

Conclusion

These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in the context of obesity-induced cardiac inflammation. By following these detailed methodologies, researchers can effectively assess the impact of LSF on key inflammatory markers and signaling pathways, contributing to a better understanding of its cardioprotective mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (+/-)-Lisofylline Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+/-)-Lisofylline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges to facilitate successful in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What are the common signs of poor solubility during my in vivo experiment?

A2: Researchers may encounter several indicators of poor solubility. These can include inconsistent results between animals, lower than expected therapeutic outcomes, and visible precipitation of the compound in the formulation vial or at the injection site. For oral gavage studies, low and variable drug concentrations in plasma are a key indicator.

Q3: Can I simply dissolve Lisofylline in an organic solvent for my animal studies?

A3: While Lisofylline is soluble in organic solvents like DMSO (20-25 mM) and ethanol (B145695) (25 mg/mL), using high concentrations of these solvents for in vivo studies can lead to toxicity and confounding experimental results.[1] It is crucial to use biocompatible solvent systems and to keep the percentage of organic solvents to a minimum.

Q4: What are the main strategies to improve the in vivo performance of Lisofylline?

A4: The primary strategies revolve around increasing its solubility and/or its absorption. These can be broadly categorized into:

  • Formulation of simple solutions and suspensions: Utilizing co-solvents and suspending agents.

  • Advanced drug delivery systems: Such as prodrug formulations and nanoformulations like polymeric micelles.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation in formulation The concentration of Lisofylline exceeds its solubility in the chosen vehicle.Decrease the concentration of Lisofylline. Alternatively, explore the use of co-solvents or a different vehicle system as outlined in the experimental protocols below.
Inconsistent animal dosing The formulation is not a homogenous solution or a stable suspension, leading to variable concentrations being administered.Ensure thorough mixing before each administration. For suspensions, continuous agitation may be necessary. Consider reducing the particle size of Lisofylline through micronization.
Low and erratic plasma concentrations Poor absorption from the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).For oral studies, consider formulating Lisofylline as a prodrug encapsulated in polymeric micelles to enhance absorption. For parenteral routes, ensure the formulation remains stable and soluble under physiological conditions.
Adverse events in animals (e.g., irritation, lethargy) The vehicle or high concentrations of co-solvents may be causing toxicity.Reduce the concentration of the organic co-solvent. Explore alternative, less toxic vehicles such as lipid-based formulations or cyclodextrin (B1172386) complexes.

Experimental Protocols

Protocol 1: Preparation of a Simple Oral Suspension

This protocol is a basic approach for preparing a suspension of this compound for oral administration in rodent studies.

Materials:

  • This compound powder

  • Carboxymethyl cellulose (B213188) sodium (CMC-Na)

  • Sterile water for injection

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This can be done by slowly adding the CMC-Na powder to the water while stirring vigorously to prevent clumping.

  • Weigh the required amount of this compound.

  • Triturate the Lisofylline powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

  • Gradually add the remaining 0.5% CMC-Na solution to the paste with continuous stirring to achieve the desired final concentration.

  • Ensure the suspension is homogenous before each administration.

Protocol 2: Co-solvent System for Parenteral Injection

This protocol provides a method for solubilizing this compound for parenteral (e.g., intraperitoneal, intravenous) administration using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

  • Corn oil, sterile

Procedure:

  • Dissolve the desired amount of this compound in DMSO to create a stock solution.

  • For administration, dilute the DMSO stock solution with sterile corn oil to the final desired concentration. A common ratio is 10% DMSO and 90% corn oil.

  • Mix thoroughly to ensure a homogenous solution. The final concentration of DMSO should be kept as low as possible to minimize toxicity.

Protocol 3: Advanced Formulation: Prodrug Encapsulated in Polymeric Micelles

This is a more advanced strategy that has been shown to significantly improve the oral bioavailability of Lisofylline.[2][5]

Conceptual Workflow:

G cluster_synthesis Prodrug Synthesis cluster_formulation Micelle Formulation cluster_characterization Characterization & Administration cluster_analysis Pharmacokinetic Analysis Lisofylline This compound Prodrug Lisofylline-Linoleic Acid (LSF-LA) Prodrug Lisofylline->Prodrug Esterification LinoleicAcid Linoleic Acid LinoleicAcid->Prodrug SelfAssembly Self-Assembly in Aqueous Solution Prodrug->SelfAssembly BlockCopolymer mPEG-b-P(CB-co-LA) Block Copolymer BlockCopolymer->SelfAssembly Micelles LSF-LA Polymeric Micelles (LSF-LA PLM) SelfAssembly->Micelles Characterization Physicochemical Characterization (Size, PDI, CMC) Micelles->Characterization InVivo Oral Administration to Animal Model Micelles->InVivo BloodSampling Blood Sampling InVivo->BloodSampling LCMS LC-MS/MS Analysis BloodSampling->LCMS PK_Parameters Pharmacokinetic Parameters (AUC, Cmax, T1/2) LCMS->PK_Parameters Cytokine Pro-inflammatory Cytokines (e.g., IL-12) LPAAT Lysophosphatidic Acid Acyl Transferase (LPAAT) Cytokine->LPAAT activates PA Phosphatidic Acid (PA) LPAAT->PA catalyzes formation of Inflammation Inflammation PA->Inflammation promotes Lisofylline This compound Lisofylline->LPAAT inhibits

References

Technical Support Center: Overcoming Poor Oral Bioavailability of (+/-)-Lisofylline in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of (+/-)-Lisofylline (LSF) in preclinical research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving the oral delivery of Lisofylline.

Issue 1: Low Oral Bioavailability Despite Formulation Efforts

Question: We have developed a novel oral formulation for Lisofylline, but the in vivo pharmacokinetic studies in rats still show low bioavailability. What are the potential reasons and how can we troubleshoot this?

Answer:

Several factors can contribute to the continued low oral bioavailability of Lisofylline even with formulation modifications. Here's a systematic troubleshooting approach:

  • Metabolic Instability: Lisofylline is known to undergo rapid metabolism, which is a primary reason for its poor oral bioavailability.[1][2] Your formulation may not be adequately protecting the drug from first-pass metabolism in the gut and liver.

    • Troubleshooting:

      • Prodrug Approach: Consider synthesizing a prodrug of Lisofylline. An ester prodrug, such as a Lisofylline-linoleic acid conjugate, has been shown to significantly improve oral bioavailability by protecting the active molecule from rapid metabolism.[1][3]

      • Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the metabolic rate of your formulation compared to free Lisofylline.

  • Poor Permeability: While Lisofylline has high aqueous solubility, its permeability across the intestinal epithelium might be a limiting factor.[1][2]

    • Troubleshooting:

      • Permeation Enhancers: Evaluate the inclusion of permeation enhancers in your formulation. However, be cautious about their potential toxicity.

      • In situ Perfusion Studies: A single-pass intestinal perfusion (SPIP) model in rats can provide direct evidence of intestinal absorption and help identify the segment of the intestine with the highest permeability.[1][2] Studies have shown that a nanoparticulate formulation can increase the oral absorption of a Lisofylline prodrug by approximately 5.9-fold compared to the drug solution.[1]

  • Formulation Instability: The formulation itself might be unstable in the gastrointestinal (GI) tract, leading to premature release of the drug.

    • Troubleshooting:

      • Stability Studies: Perform stability studies of your formulation in simulated gastric and intestinal fluids to ensure its integrity.

      • Nanocarrier Optimization: If using a nanocarrier system like polymeric micelles, ensure that the critical micelle concentration (CMC) is low enough to maintain stability upon dilution in the GI tract.

Issue 2: Difficulty in Synthesizing a Lisofylline Prodrug

Question: We are attempting to synthesize a Lisofylline-linoleic acid prodrug, but the yield and purity are low. What are the critical steps in the synthesis?

Answer:

Synthesizing a stable and pure ester prodrug requires careful optimization of the reaction conditions. Here are some key considerations:

  • Reaction Chemistry: The synthesis of Lisofylline-linoleic acid involves an esterification reaction between the hydroxyl group of Lisofylline and the carboxylic acid group of linoleic acid.

    • Troubleshooting:

      • Coupling Agents: Utilize efficient coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or other modern coupling reagents to facilitate the esterification.

      • Reaction Conditions: Optimize reaction parameters like temperature, reaction time, and solvent. Anhydrous conditions are crucial to prevent hydrolysis of the activated linoleic acid.

      • Purification: Purification of the final product is critical. Column chromatography is often necessary to separate the prodrug from unreacted starting materials and byproducts.

  • Characterization: Thorough characterization is essential to confirm the identity and purity of the synthesized prodrug.

    • Troubleshooting:

      • Spectroscopic Analysis: Use techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm the chemical structure of the Lisofylline-linoleic acid conjugate.

      • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Lisofylline poor?

A1: The poor oral bioavailability of Lisofylline is primarily attributed to its rapid metabolism in the body and a short biological half-life.[1][3] This means that after oral administration, a significant portion of the drug is quickly broken down and eliminated before it can reach the systemic circulation and exert its therapeutic effect.

Q2: What are the most promising strategies to improve the oral bioavailability of Lisofylline?

A2: Two main strategies have shown significant promise in preclinical models:

  • Prodrug Approach: Converting Lisofylline into a prodrug, such as a Lisofylline-linoleic acid ester, can protect it from rapid metabolism, thereby increasing its stability and absorption.[1][3]

  • Nanoformulations: Encapsulating the Lisofylline prodrug into nanocarriers like self-assembling polymeric micelles can further enhance its oral bioavailability.[1][3] A study using methoxypoly(ethylene glycol)-b-poly(carbonate-co-l-lactide) (mPEG-b-P(CB-co-LA)) block copolymer micelles to encapsulate a Lisofylline-linoleic acid prodrug reported a 3.3-fold increase in oral bioavailability in rats compared to free Lisofylline.

Q3: What preclinical models are suitable for evaluating the oral bioavailability of Lisofylline formulations?

A3: The rat is a commonly used and relevant preclinical model for these studies.[1][3] Key in vivo experiments include:

  • Pharmacokinetic Studies: Following oral administration of the formulation, blood samples are collected at various time points to determine the plasma concentration of Lisofylline and its prodrug. This allows for the calculation of key pharmacokinetic parameters.

  • Single-Pass Intestinal Perfusion (SPIP): This in situ technique directly measures the absorption of the drug across a specific segment of the rat intestine, providing valuable information on intestinal permeability.[1]

Q4: What is the mechanism of action of Lisofylline that makes it a promising therapeutic agent?

A4: Lisofylline exhibits anti-inflammatory properties by inhibiting the Interleukin-12 (IL-12) signaling pathway. Specifically, it blocks the phosphorylation of Signal Transducer and Activator of Transcription 4 (STAT4), a key downstream event in the IL-12 cascade. This inhibition prevents the differentiation of T-helper 1 (Th1) cells and the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ).

Data Presentation

Table 1: Pharmacokinetic Parameters of Lisofylline and its Prodrug-Nanoformulation in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Lisofylline Solution10Not ReportedNot ReportedNot Reported100[3]
LSF-LA PLM10Not ReportedNot ReportedNot Reported330[3]

Note: Specific values for Cmax, Tmax, and AUC were not available in the provided search results. The data is presented as a relative increase in bioavailability.

Table 2: Oral Absorption of Lisofylline Formulations in a Rat Single-Pass Intestinal Perfusion (SPIP) Model

FormulationRelative Oral Absorption (fold increase vs. LSF solution)Reference
Lisofylline Solution1.0[1]
LSF-LA Self-Assembled Micelles (SM)Not Reported[1]
LSF-LA Polymeric Micelles (PLM)~5.9[1]

Experimental Protocols

1. Synthesis of Lisofylline-Linoleic Acid (LSF-LA) Prodrug

This is a general protocol based on common esterification methods, as a detailed specific protocol was not found in the search results.

  • Materials: this compound, Linoleic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (DCM), Silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve Lisofylline and a molar excess of linoleic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (catalytic amount) to the solution.

    • In a separate flask, dissolve DCC in anhydrous DCM.

    • Slowly add the DCC solution to the Lisofylline and linoleic acid mixture at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure Lisofylline-linoleic acid prodrug.

    • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

2. Preparation of LSF-LA Loaded Polymeric Micelles (LSF-LA PLM)

This protocol is based on the materials mentioned in the literature and general micelle preparation techniques.

  • Materials: Lisofylline-linoleic acid (LSF-LA) prodrug, methoxypoly(ethylene glycol)-b-poly(carbonate-co-l-lactide) (mPEG-b-P(CB-co-LA)) block copolymer, organic solvent (e.g., acetone (B3395972) or acetonitrile), deionized water.

  • Procedure (Solvent Evaporation Method):

    • Dissolve a specific amount of the LSF-LA prodrug and the mPEG-b-P(CB-co-LA) copolymer in a suitable organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin film of the drug-polymer mixture on the flask wall.

    • Hydrate the film by adding a specific volume of deionized water and gently agitating the flask. The polymeric micelles will self-assemble, encapsulating the LSF-LA prodrug in their hydrophobic core.

    • The resulting micellar solution can be further processed, for example, by lyophilization to obtain a solid powder for tablet formulation.

3. Quantification of Lisofylline in Rat Plasma

  • Materials: Rat plasma samples, internal standard (e.g., a structurally similar compound not present in the sample), protein precipitation agent (e.g., acetonitrile (B52724) or methanol), HPLC or LC-MS/MS system.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of rat plasma (e.g., 100 µL), add a known amount of the internal standard.

    • Add a larger volume of cold protein precipitation agent (e.g., 300 µL of acetonitrile).

    • Vortex the mixture vigorously for a few minutes to precipitate the plasma proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes.

    • Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system equipped with a suitable C18 column.

    • Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile with formic acid) to achieve chromatographic separation.

    • Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both Lisofylline and the internal standard for accurate quantification.

    • Generate a calibration curve using standards of known Lisofylline concentrations to determine the concentration in the unknown plasma samples.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis prodrug LSF Prodrug Synthesis (LSF-LA) micelles Polymeric Micelle Preparation (LSF-LA PLM) prodrug->micelles in_vitro In Vitro Characterization (Size, Stability, Drug Release) micelles->in_vitro in_vivo In Vivo Pharmacokinetic Study (Rat Model) micelles->in_vivo spip In Situ Perfusion Study (SPIP in Rat) micelles->spip pk_params Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) in_vivo->pk_params bioavailability Bioavailability Assessment spip->bioavailability pk_params->bioavailability

Experimental workflow for developing and evaluating oral Lisofylline formulations.

signaling_pathway cluster_nucleus IL12 Interleukin-12 (IL-12) IL12R IL-12 Receptor IL12->IL12R Binds JAK2_TYK2 JAK2 / TYK2 IL12R->JAK2_TYK2 Activates STAT4 STAT4 JAK2_TYK2->STAT4 Phosphorylates pSTAT4 pSTAT4 (Phosphorylated) STAT4->pSTAT4 Nucleus Nucleus pSTAT4->Nucleus Translocates to Node_Th1 Th1 Differentiation pSTAT4->Node_Th1 Promotes Node_IFNg IFN-γ Production pSTAT4->Node_IFNg Promotes Th1_Diff Th1 Differentiation IFNg IFN-γ Production Lisofylline Lisofylline Lisofylline->STAT4 Inhibits Phosphorylation

Inhibitory effect of Lisofylline on the IL-12/STAT4 signaling pathway.

References

Technical Support Center: Troubleshooting Inconsistent Results with (+/-)-Lisofylline In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+/-)-Lisofylline (LSF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For in vitro experiments, this compound can be dissolved in sterile Phosphate-Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO).[1][2][3] A common stock solution concentration is 10 mM in PBS.[2] If using DMSO, a stock solution of up to 25 mM is achievable.[3]

To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[1] Recommended storage conditions are:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

Q2: What is a typical working concentration range for this compound in cell culture experiments?

A2: The optimal working concentration of this compound is cell-type and endpoint-dependent. Based on published studies, a common range is between 10 µM and 100 µM.[2] For example, in studies with INS-1 pancreatic β-cells, concentrations of 20-30 µM have been shown to be effective in protecting against cytokine-induced damage.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What is the typical incubation time for this compound treatment in vitro?

A3: The incubation time for this compound can vary depending on the specific assay and biological question. For studies investigating cytokine-induced damage in INS-1 cells, an 18-hour incubation period has been commonly used.[2][4] For other applications, such as assessing effects on extracellular matrix deposition in human mesangial cells, treatment times can range from 4 hours to 7 days.[5] A time-course experiment is advisable to determine the optimal incubation time for your desired endpoint.

Q4: Can this compound interfere with common cell-based assays?

A4: As a xanthine (B1682287) derivative, there is a potential for this compound to interfere with certain assays.[6] For instance, compounds with inherent color or fluorescence can affect colorimetric (e.g., MTT, MTS) and fluorometric assays. It is crucial to include appropriate controls, such as wells containing Lisofylline in cell-free media, to account for any background absorbance or fluorescence.[6]

Troubleshooting Guide

Issue: High variability or inconsistent results between experiments.

  • Possible Cause A: Inconsistent Stock Solution

    • Solution: Ensure your this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Before use, thaw the aliquot completely at room temperature and vortex gently to ensure homogeneity. Always prepare fresh dilutions in pre-warmed culture medium for each experiment.

  • Possible Cause B: Cell Culture Conditions

    • Solution: Maintain consistent cell culture practices. Use cells within a narrow passage number range, as cellular responses can change with prolonged culturing. Ensure consistent seeding densities, as cell confluency can impact the experimental outcome. Monitor and maintain stable pH and CO2 levels in your incubator.[7][8]

  • Possible Cause C: Serum Variability

    • Solution: If using serum-supplemented media, be aware that lot-to-lot variability in serum can introduce inconsistencies. Test new serum lots before use in critical experiments or consider transitioning to a serum-free, chemically defined medium if your cell line permits.

Issue: No observable effect of this compound.

  • Possible Cause A: Suboptimal Concentration or Incubation Time

    • Solution: The efficacy of this compound is dose- and time-dependent. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions for your specific cell line and endpoint.

  • Possible Cause B: Compound Degradation

    • Solution: Improper storage can lead to the degradation of this compound. Prepare fresh stock solutions if there is any doubt about the stability of your current stock. Always use freshly prepared working solutions.

  • Possible Cause C: Cell Line Specificity

    • Solution: The biological response to this compound can vary significantly between different cell lines.[5][9] Ensure that the cellular pathways targeted by Lisofylline are active and relevant in your chosen cell model.

Issue: Observed Cytotoxicity at Expected Working Concentrations.

  • Possible Cause A: High Solvent Concentration

    • Solution: If using a DMSO stock solution, ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control with the same final concentration of DMSO to assess its effect on cell viability.

  • Possible Cause B: Cell Sensitivity

    • Solution: Some cell lines may be more sensitive to this compound. Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the non-toxic concentration range for your specific cells and incubation time. Conduct all functional experiments at concentrations well below the toxic threshold.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from published in vitro studies.

Table 1: Effect of this compound on Cytokine-Induced Changes in INS-1 Pancreatic β-Cells

ParameterControlCytokine Mix (IL-1β, IFNγ, TNFα)Cytokine Mix + 20 µM LSFReference
Basal Insulin Secretion (ng/mL/h) 10.0 ± 0.467.8 ± 0.30Restored to control levels[2][4]
Glucose-Stimulated Insulin Secretion (ng/mL/h) 17.4 ± 1.8611.6 ± 0.86Restored to control levels[2][4]
Cell Viability (% dead cells) 1-2%>40%Restored to control levels[4]
Mitochondrial MTT Metabolism BaselineReducedRestored to control levels[2][4]

Table 2: Effect of this compound on Cytokine Production by Human Leukocytes

StimulantCytokineEffect of LSFIncubation TimeReference
LPSTNF-αInhibition-[10]
LPSIL-1βInhibition-[10]
LPSIL-10Inhibition48 hours[10]
S. pneumoniaeTNF-αInhibition-[10]
S. pneumoniaeIL-1βInhibition-[10]
S. pneumoniaeIL-10~4-fold stimulation24 hours[10]

Experimental Protocols

Protocol 1: Assessing the Protective Effect of this compound on Cytokine-Induced Mitochondrial Dysfunction in INS-1 Cells

This protocol is adapted from studies investigating the protective effects of Lisofylline on pancreatic β-cells.[2][4]

  • Cell Seeding: Seed INS-1 cells at a density of 10^5 cells/cm² in complete RPMI medium and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in sterile PBS.

    • Reconstitute recombinant rat IL-1β, IFNγ, and TNFα according to the manufacturer's instructions.

  • Treatment:

    • Prepare treatment media containing the cytokine mix (e.g., 5 ng/mL IL-1β, 100 ng/mL IFNγ, and 10 ng/mL TNFα) with or without various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM).

    • Include a vehicle control (PBS or medium with the equivalent amount of solvent).

    • Remove the old medium from the cells and add the treatment media.

    • Incubate for 18 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay for Mitochondrial Metabolism:

    • Following treatment, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer.

    • Incubate the cells with MTT solution (0.5 mg/mL in KRB buffer) for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO or isopropanol.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measuring the Effect of this compound on Pro-inflammatory Cytokine Production

This is a general protocol for measuring cytokine levels in the supernatant of cultured cells.

  • Cell Seeding and Stimulation:

    • Seed cells (e.g., macrophages, PBMCs) in a multi-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide - LPS).

    • Include unstimulated and vehicle-treated controls.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell layer.

    • Store the supernatant at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Coat an ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-1β) overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and a serial dilution of a recombinant cytokine standard to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add Streptavidin-HRP conjugate.

    • Add a TMB substrate and stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

Lisofylline_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Cell_Surface_Receptors Cell Surface Receptors Proinflammatory_Stimuli->Cell_Surface_Receptors IL12_Signaling IL-12 Signaling Cell_Surface_Receptors->IL12_Signaling Mitochondrial_Stress Mitochondrial Stress Cell_Surface_Receptors->Mitochondrial_Stress STAT4_Activation STAT-4 Activation IL12_Signaling->STAT4_Activation Proinflammatory_Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) STAT4_Activation->Proinflammatory_Cytokine_Production Mitochondrial_Stress->Proinflammatory_Cytokine_Production Cellular_Function_Viability Cellular Function & Viability Mitochondrial_Stress->Cellular_Function_Viability impaired Mitochondrial_Metabolism Mitochondrial Metabolism (ATP Production) Mitochondrial_Metabolism->Cellular_Function_Viability Lisofylline This compound Lisofylline->IL12_Signaling Lisofylline->STAT4_Activation Lisofylline->Mitochondrial_Metabolism promotes

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Start: Prepare LSF Stock (e.g., 10 mM in PBS) Cell_Seeding 1. Seed Cells (e.g., INS-1, Macrophages) Start->Cell_Seeding Adherence 2. Allow Adherence (Overnight) Cell_Seeding->Adherence Treatment 3. Treat with LSF +/- Stimulant (e.g., 18 hours) Adherence->Treatment Endpoint 4. Endpoint Assay Treatment->Endpoint Viability Cell Viability (MTT, LDH) Endpoint->Viability Cytokine Cytokine Production (ELISA) Endpoint->Cytokine Mitochondria Mitochondrial Function (e.g., ATP levels) Endpoint->Mitochondria Analysis 5. Data Analysis Viability->Analysis Cytokine->Analysis Mitochondria->Analysis

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Optimizing (+/-)-Lisofylline for Cytokine Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (+/-)-Lisofylline (LSF) in cytokine inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for incorporating LSF into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cytokine inhibition?

A1: this compound is a synthetic methylxanthine derivative investigated for its anti-inflammatory properties.[1] Its primary mechanism involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3] LSF has been shown to inhibit the generation of phosphatidic acid (PA), a key lipid second messenger in inflammatory signaling.[4][5][6] It may also modulate IL-12 signaling pathways.[6][7]

Q2: What is a good starting concentration range for this compound in a cytokine inhibition assay?

A2: Based on published studies, a good starting concentration range for in vitro assays is between 10 µM and 100 µM. An optimal concentration of 30 µM has been used to protect pancreatic β-cells from cytokine-induced damage.[8] Other studies have utilized concentrations up to 400 µM in isolated rat islets.[4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: Which cell types and stimuli are appropriate for testing this compound's inhibitory effects?

A3: Common cell models for cytokine inhibition assays include macrophage cell lines (e.g., RAW 264.7), primary macrophages, and peripheral blood mononuclear cells (PBMCs). A standard method for inducing a pro-inflammatory response is stimulation with lipopolysaccharide (LPS).[9] Alternatively, a cocktail of recombinant cytokines such as TNF-α, IL-1β, and Interferon-gamma (IFN-γ) can be used to mimic an inflammatory environment.[8]

Q4: How long should I pre-incubate my cells with this compound before adding the inflammatory stimulus?

A4: A pre-incubation period of 1 to 2 hours is a common starting point to allow for cellular uptake and interaction with its targets before introducing the inflammatory stimulus. However, the optimal pre-incubation time may vary depending on the cell type and experimental goals, and it is advisable to optimize this parameter.

Q5: How can I assess whether the observed cytokine inhibition is due to a specific effect of this compound or simply due to cytotoxicity?

A5: It is essential to perform a concurrent cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11] This should be done in parallel with your cytokine measurements to ensure that the concentrations of LSF used are not causing significant cell death.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of cytokine production observed. - LSF concentration is too low.- Insufficient pre-incubation time.- LSF degradation.- Cell type is not responsive.- Perform a dose-response experiment with a wider range of LSF concentrations (e.g., 1 µM to 200 µM).- Optimize the pre-incubation time (e.g., 1, 2, 4, or 6 hours).- Prepare fresh LSF solutions for each experiment from a high-quality source.- Confirm that your cell type expresses the relevant signaling pathways and responds to the chosen stimulus.
High variability between replicate wells. - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and consider using a master mix for reagents.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Cytokine levels are too low to detect a significant inhibition. - Insufficient stimulus concentration or incubation time.- Low cell density.- Optimize the concentration of the stimulus (e.g., LPS) and the incubation time post-stimulation.- Increase the cell seeding density.
Observed cytokine inhibition is coupled with a decrease in cell viability. - LSF concentration is cytotoxic.- Lower the concentration of LSF. The goal is to find a concentration that inhibits cytokine production without significantly affecting cell viability. Refer to your dose-response and MTT assay data.
Inconsistent results across different experiments. - Variation in cell passage number.- Inconsistent reagent preparation.- Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure consistent storage conditions.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for In Vitro Cytokine Inhibition Assays

Cell Type Stimulus LSF Concentration Range Incubation Time Reference
INS-1 (Insulinoma)IL-1β, IFNγ, TNFα20 - 30 µM18 hours[8]
Rat IsletsIL-1β100 - 400 µM24 - 48 hours[4]
Macrophages (e.g., RAW 264.7)LPS10 - 100 µM (suggested starting range)24 hoursGeneral Protocol

Table 2: Example IC50 Values for Small Molecule Inhibitors of TNF-α

Compound IC50 (µM) Reference
Compound 132.5 ± 4.5[1]
Compound 26.5 ± 0.8[1]
Compound 327.4 ± 1.7[1]
Pentoxifylline340.6 ± 7.54[1]
Note: These are examples of other TNF-α inhibitors and not this compound. They are provided for context on the range of potencies observed for small molecule inhibitors.

Experimental Protocols

Protocol 1: Cytokine Inhibition Assay in LPS-Stimulated Macrophages

This protocol outlines the measurement of TNF-α inhibition by this compound in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions to achieve the desired final concentrations.

  • Treatment: Pre-treat the cells by adding your desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent). Incubate for 1-2 hours.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store it at -80°C if not analyzed immediately.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Data Analysis
  • Cytokine Inhibition: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.

  • Cell Viability: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

  • Dose-Response Curves: Plot the percentage of inhibition and percentage of viability against the log of the this compound concentration to generate dose-response curves and determine the IC50 (concentration for 50% inhibition) and CC50 (concentration for 50% cytotoxicity).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_seeding Seed Macrophages pre_incubation Pre-incubate with LSF (1-2h) cell_seeding->pre_incubation compound_prep Prepare LSF Dilutions compound_prep->pre_incubation lps_stimulation Stimulate with LPS (24h) pre_incubation->lps_stimulation elisa Cytokine Quantification (ELISA) lps_stimulation->elisa mtt_assay Cell Viability (MTT) lps_stimulation->mtt_assay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 pa_generation Phosphatidic Acid (PA) Generation tlr4->pa_generation Activates nfkb_activation NF-κB Activation tlr4->nfkb_activation Activates pa_generation->nfkb_activation Contributes to gene_transcription Gene Transcription nfkb_activation->gene_transcription Translocates to Nucleus pro_cytokines Pro-inflammatory Cytokine mRNA lisofylline This compound lisofylline->pa_generation Inhibits gene_transcription->pro_cytokines

References

Technical Support Center: Managing Potential Off-target Effects of (+/-)-Lisofylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential off-target effects of (+/-)-Lisofylline in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (LSF) is a synthetic, modified methylxanthine and an active metabolite of pentoxifylline.[1][2] It is recognized for its anti-inflammatory properties. Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and IL-12.[3][4] LSF has been shown to modulate the p38 MAPK signaling pathway, inhibit the activation of STAT4, and affect mitochondrial metabolism.[5][6][7]

Q2: What are the known on-target effects of Lisofylline that I should be looking for in my experiments?

A2: The primary on-target effects of Lisofylline are its anti-inflammatory and cytoprotective actions. In experimental models, these effects manifest as:

  • Reduced pro-inflammatory cytokine production: A significant decrease in the levels of TNF-α, IL-1β, IL-6, and IFN-γ.[4][8]

  • Inhibition of the IL-12/STAT4 pathway: LSF can block IL-12 signaling and the subsequent phosphorylation and activation of STAT4.[6][9]

  • Modulation of the p38 MAPK pathway: LSF has been shown to reduce the phosphorylation of p38 MAPK in response to certain stimuli.[5]

  • Protection of pancreatic β-cells: In models of diabetes, LSF protects these cells from cytokine-induced damage and apoptosis, in part by promoting mitochondrial metabolism.[7][10]

Q3: What are the potential off-target effects of this compound?

A3: As a methylxanthine derivative, this compound may exhibit off-target effects characteristic of this class of compounds. These can include:

  • Phosphodiesterase (PDE) inhibition: Methylxanthines are known to be non-selective PDE inhibitors, which can lead to an increase in intracellular cyclic AMP (cAMP) levels.[11] While this can contribute to its anti-inflammatory effects, it can also impact other cellular processes.

  • Adenosine receptor antagonism: This is a common off-target effect of methylxanthines, although LSF's activity at these receptors is not as well-characterized as that of caffeine (B1668208) or theophylline.[11]

  • Effects on intracellular calcium levels: Some methylxanthines can modulate intracellular calcium, which could have wide-ranging effects on cellular signaling.[11]

Q4: How can I control for off-target effects in my experiments?

A4: A crucial control for differentiating on-target from off-target effects is the use of the biologically inactive enantiomer of Lisofylline. The (-)-enantiomer is the biologically active form.[7] Therefore, including the (+)-enantiomer as a negative control can help attribute observed effects to the specific on-target actions of the active compound. Additionally, using an inactive analog like CT 1501S, where available, can serve a similar purpose.[7]

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with this compound.

Issue 1: Unexpected or No Change in Pro-inflammatory Cytokine Levels
Possible Cause Troubleshooting Steps
Incorrect Lisofylline Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and stimulus. Concentrations typically range from 20 µM to 100 µM in vitro.[7]
Timing of Treatment Optimize the pre-incubation time with Lisofylline before applying the inflammatory stimulus. A pre-incubation of 1-2 hours is a common starting point.
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. Perform a cytotoxicity assay to confirm that the concentrations of Lisofylline used are not toxic to your cells.
Stimulus Potency Verify the activity of your pro-inflammatory stimulus (e.g., LPS, TNF-α). The concentration of the stimulus may need to be adjusted.
Off-target Effects Masking On-target Effects If you observe an unexpected increase in some cytokines, consider the possibility of off-target effects. Measure cAMP levels to assess potential PDE inhibition.
Issue 2: Inconsistent Results in p38 MAPK Phosphorylation
Possible Cause Troubleshooting Steps
Suboptimal Antibody Performance Validate your phospho-p38 and total p38 antibodies. Ensure you are using the recommended antibody dilutions and blocking buffers.
Timing of Sample Collection p38 MAPK phosphorylation is often transient. Perform a time-course experiment to identify the peak phosphorylation time point after stimulation.
Lysate Preparation Ensure that your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
Loading Controls Normalize phospho-p38 levels to total p38 to account for any variations in protein loading.
Upstream Signaling Variability The activation of p38 MAPK can be influenced by various upstream kinases (e.g., MKK3/6).[12] Consider that Lisofylline's effect might be context-dependent.
Issue 3: Observed Cytotoxicity at High Concentrations
Possible Cause Troubleshooting Steps
Off-target Cytotoxicity Perform a comprehensive cytotoxicity assessment using multiple assays (e.g., MTT, LDH release, Annexin V/PI staining).
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all treatment groups, including controls.
Cell Line Sensitivity Different cell lines can have varying sensitivities to Lisofylline. Determine the IC50 for cytotoxicity in your specific cell model.
Apoptosis Induction Investigate whether the observed cell death is due to apoptosis by performing assays for caspase activation or DNA fragmentation.

Quantitative Data Summary

Parameter Value Assay/System
Inhibition of phosphatidic acid formation (IC50)0.6 mMNot specified
Effective concentration for insulin (B600854) secretion enhancement (in vitro)20-40 µMIsolated perfused rat pancreas
Effective concentration for cytokine inhibition (in vitro)20-100 µMINS-1 cells
In vivo dosage (mice)25 mg/kg body weight, twice dailyStreptozotocin-induced diabetes model

Experimental Protocols

Protocol 1: Western Blot for Phospho-p38 MAPK
  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound (or enantiomers) at desired concentrations for 1-2 hours. Stimulate with a known p38 MAPK activator (e.g., anisomycin, UV radiation, or TNF-α) for the optimized time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK for normalization.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture: Seed cells on glass coverslips in a multi-well plate.

  • Treatment: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1β) for 30-60 minutes.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA in PBS. Incubate with a primary antibody against the p65 subunit of NF-κB. Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 3: Intracellular cAMP Measurement Assay
  • Cell Plating and Treatment: Seed cells in a 96-well plate. Pre-treat with this compound at various concentrations. Stimulate with an agent that modulates adenylyl cyclase (e.g., forskolin) in the presence of a PDE inhibitor like IBMX (as a positive control for the assay).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA-based or HTRF-based).

  • cAMP Quantification: Perform the assay to measure intracellular cAMP levels.

  • Data Analysis: Generate a standard curve and calculate the cAMP concentration in your samples. Compare the effects of Lisofylline to the vehicle control.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_stimulation Stimulation cluster_assays Endpoint Assays cell_culture Cell Culture (e.g., Macrophages, Pancreatic β-cells) vehicle Vehicle Control cell_culture->vehicle racemic This compound active_enantiomer (-)-Lisofylline (On-target control) inactive_enantiomer (+)-Lisofylline (Off-target control) stimulus Inflammatory Stimulus (e.g., LPS, TNF-α, IL-1β) vehicle->stimulus cytokine Cytokine Measurement (ELISA, Luminex) stimulus->cytokine western Western Blot (p-p38, p-STAT4, IκBα) nfkb NF-κB Translocation (Immunofluorescence, Reporter Assay) camp cAMP Assay viability Cytotoxicity/Viability (MTT, LDH, Apoptosis)

Experimental workflow for assessing Lisofylline effects.

p38_mapk_pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects cytokines Cytokines (TNF-α, IL-1β) tak1 TAK1 cytokines->tak1 stress Cellular Stress ask1 ASK1 stress->ask1 mkk3_6 MKK3/6 tak1->mkk3_6 ask1->mkk3_6 p38 p38 MAPK mkk3_6->p38  Phosphorylation transcription_factors Transcription Factors (e.g., ATF2) p38->transcription_factors cytokine_production Pro-inflammatory Cytokine Production p38->cytokine_production lisofylline This compound lisofylline->p38  Inhibition of Phosphorylation

Lisofylline's modulation of the p38 MAPK pathway.

nfkb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_ikk IKK Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr tradd TRADD/TRAF2 tnfr->tradd ikk IKK Complex tradd->ikk ikb IκBα ikk->ikb  Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc  Translocation gene_transcription Gene Transcription (Pro-inflammatory Cytokines) nfkb_nuc->gene_transcription lisofylline This compound lisofylline->ikk  Potential Inhibition

Potential impact of Lisofylline on the NF-κB pathway.

il12_stat4_pathway cluster_cytokine Cytokine cluster_receptor Receptor cluster_jak JAK Kinases cluster_stat STAT Protein cluster_nucleus Nucleus il12 IL-12 il12r IL-12 Receptor il12->il12r jak2_tyk2 JAK2 / TYK2 il12r->jak2_tyk2  Activation stat4 STAT4 jak2_tyk2->stat4  Phosphorylation stat4_dimer STAT4 Dimer stat4->stat4_dimer  Dimerization & Translocation ifng_transcription IFN-γ Gene Transcription stat4_dimer->ifng_transcription lisofylline This compound lisofylline->stat4  Inhibition of Phosphorylation

Inhibition of the IL-12/STAT4 signaling pathway by Lisofylline.

References

Lisofylline (LSF) for ARDS - Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Lisofylline (LSF) in Acute Respiratory Distress Syndrome (ARDS). The information is based on the results of key clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the Lisofylline clinical trials in ARDS?

The pivotal clinical trial for Lisofylline in patients with Acute Lung Injury (ALI) and ARDS was terminated early by the Data Safety Monitoring Board due to futility.[1][2] The primary reason for the trial's failure was the lack of evidence that Lisofylline provided any beneficial effects for patients with established ALI/ARDS.[1][2][3] There were no significant differences observed between the Lisofylline and placebo groups in the primary and secondary endpoints, including mortality and resolution of organ failure.[1][2]

Q2: What were the key clinical endpoints, and how did Lisofylline perform compared to placebo?

The trial evaluated several key clinical outcomes, none of which showed a statistically significant improvement with Lisofylline treatment.[1][2] The primary endpoint was 28-day mortality.[4] Secondary endpoints included the number of ventilator-free days and organ failure-free days.[1][2][4]

Table 1: Summary of Key Clinical Trial Results

Endpoint Lisofylline Group Placebo Group p-value
Number of Patients 116 119 N/A
28-Day Mortality 31.9% 24.7% 0.215
Ventilator-Free Days (to Day 28) No significant difference No significant difference N/A
Organ Failure-Free Days (Median) No significant difference No significant difference N/A

Data sourced from the ARDS Clinical Trials Network study.[1][2]

Q3: What was the intended mechanism of action for Lisofylline in ARDS?

Lisofylline was investigated for ARDS due to its anti-inflammatory properties.[3] Preclinical models suggested that LSF could suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which are key mediators in the pathogenesis of ARDS.[5][6] The drug was also shown to decrease lipid peroxidation and reduce levels of circulating free fatty acids, which can contribute to oxidative stress and lung injury.[4][5] The biomolecular target for Lisofylline remains unknown.[4]

G Proposed Anti-Inflammatory Pathway of Lisofylline in ARDS cluster_trigger Inflammatory Trigger cluster_cellular Cellular Response cluster_mediators Mediator Release cluster_pathology Pathophysiology cluster_intervention Therapeutic Intervention Trigger Lung Injury / Sepsis (e.g., LPS) ImmuneCells Activation of Neutrophils & Macrophages Trigger->ImmuneCells Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ImmuneCells->Cytokines Lipids Lipid Peroxidation & Increased Free Fatty Acids ImmuneCells->Lipids ARDS ↑ Permeability Pulmonary Edema ↓ Gas Exchange (ARDS) Cytokines->ARDS Lipids->ARDS LSF Lisofylline (LSF) LSF->Cytokines Inhibits Release LSF->Lipids Reduces

Proposed Anti-Inflammatory Pathway of Lisofylline in ARDS.

Troubleshooting Guide for Researchers

Q4: Was there a discrepancy between preclinical data and clinical outcomes?

Yes, a significant discrepancy was observed. While preclinical studies, including those in murine models, showed that Lisofylline could inhibit the release of inflammatory cytokines and protect against lung injury[4][5], these benefits did not translate to human patients in the clinical trial.

A critical troubleshooting point is the failure of the drug to engage its proposed target in the patient population. Although Lisofylline was reported to decrease circulating free fatty acid levels in other contexts, the ARDS trial found no such treatment effect when compared with placebo.[1][2] This suggests a potential disconnect in the pharmacodynamic effect of Lisofylline between healthy volunteers or animal models and critically ill ARDS patients.

Q5: What was the experimental protocol for the main ARDS clinical trial?

Understanding the trial design is crucial for interpreting the results and designing future experiments. The study was a prospective, randomized, double-blind, placebo-controlled, multicenter trial conducted by the ARDS Clinical Trials Network.[1][2]

Experimental Protocol Details:

  • Objective : To determine if Lisofylline could decrease mortality in patients with ALI or ARDS.[1][2]

  • Patient Population : 235 patients meeting eligibility criteria for ALI/ARDS were enrolled from intensive care units at 21 hospitals.[1][2]

  • Intervention Group (n=116) : Received Lisofylline at a dose of 3 mg/kg (maximum dose of 300 mg) administered as an intravenous infusion over 10 minutes, every 6 hours.[1][2]

  • Control Group (n=119) : Received a matching placebo infusion.[1][2]

  • Treatment Duration : Dosing continued for 20 days or until the patient achieved 48 hours of unassisted breathing.[1][2]

  • Primary Outcome : Death before hospital discharge while breathing without assistance (28-day mortality).[4]

  • Secondary Outcomes : Number of days of unassisted breathing, incidence of serious infections, and number of organ failure-free days.[4]

G Lisofylline ARDS Clinical Trial Workflow cluster_screening Enrollment cluster_treatment Treatment Phase (up to 20 days) cluster_analysis Analysis p1 Patient Screening (ALI/ARDS Criteria) p2 Randomization (n=235) p1->p2 t1 Intervention Group (n=116) Lisofylline 3mg/kg IV Q6H p2->t1 1:1 Ratio t2 Control Group (n=119) Placebo IV Q6H p2->t2 1:1 Ratio a1 Data Collection - 28-Day Mortality - Ventilator-Free Days - Organ Failure-Free Days t1->a1 t2->a1 a2 Interim Analysis by Data Safety Monitoring Board a1->a2 a3 Trial Stopped for Futility a2->a3 a4 Conclusion: No Evidence of Benefit a3->a4

Lisofylline ARDS Clinical Trial Workflow.
Q6: What are the key takeaways for future ARDS drug development based on the Lisofylline trial failure?

The failure of the Lisofylline trial provides several important lessons for researchers in the field:

  • Heterogeneity of ARDS : ARDS is a complex and heterogeneous syndrome, not a single disease.[7][8] A drug targeting a specific inflammatory pathway may not be effective across all ARDS patient subgroups. Future trials should consider enrichment strategies to select patients most likely to respond to the intervention.[7][8]

  • Target Engagement : It is critical to demonstrate that a drug is reaching its target and exerting the expected biological effect in the clinical trial population. The lack of effect on free fatty acids in the Lisofylline trial highlights the importance of incorporating pharmacodynamic biomarkers in study design.[1][2]

  • Preclinical Model Limitations : While animal models are essential, their ability to predict efficacy in human ARDS is limited. The inflammatory response in critically ill patients is far more complex. Results from preclinical studies should be interpreted with caution.

  • Timing of Intervention : The Lisofylline trial focused on patients with established ARDS.[1] It is possible that anti-inflammatory agents may be more effective if administered earlier in the disease course or as a preventive measure in high-risk patients, though this remains to be proven.

References

Addressing the short half-life of (+/-)-Lisofylline in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the short half-life of (+/-)-Lisofylline (LSF) in pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of Lisofylline and why is it a concern?

A1: Lisofylline has a short biological half-life, which presents challenges for its therapeutic development. A short half-life can necessitate frequent dosing to maintain therapeutic concentrations, potentially leading to issues with patient compliance and suboptimal efficacy.[1][2] For a drug to be effective with once-daily dosing, an ideal half-life is generally between 12 and 48 hours.[2] The short half-life of LSF has been a limiting factor in its clinical utility.[1]

Q2: How is Lisofylline metabolized and eliminated?

A2: Lisofylline is a metabolite of pentoxifylline (B538998) and is subject to metabolic conversion in the body.[3][4] In human liver microsomes, approximately 45% of lisofylline oxidation is accounted for by the formation of pentoxifylline, with the remainder being converted to aliphatic diols.[4] Lisofylline has known human metabolites that include lisofylline 4,5-diol and pentoxifylline.[5] The elimination of LSF is dose-dependent, suggesting that saturation of elimination pathways can occur.[1]

Q3: What are the known pharmacokinetic parameters of Lisofylline?

A3: The pharmacokinetic parameters of Lisofylline can vary between species. Below is a summary of available data.

ParameterMouse (IV)Rat (IV)Human (IV)
Dose 25 mg/kg25 mg/kg3 mg/kg
Half-life (t½) Not explicitly stated, but concentrations measured over 60 minNot explicitly stated, but influenced by inflammatory stateShort, necessitating frequent infusions in clinical trials
Clearance (CL) Hepatic clearance: 1.22 ml/min (well-stirred model)Significantly influenced by inflammatory diseasesNot explicitly stated
Volume of Distribution (Vd) Not explicitly statedNot explicitly statedNot explicitly stated
Bioavailability (F) - Oral 0.16LowPoor
Bioavailability (F) - Subcutaneous Not availableHighNot available

Data compiled from multiple sources. Direct comparisons should be made with caution due to differing experimental conditions.[1][4][6]

Q4: How does inflammation affect the pharmacokinetics of Lisofylline?

A4: The pharmacokinetics of Lisofylline in rats are significantly influenced by inflammatory diseases such as multiple organ dysfunction syndrome and severe sepsis.[6] This is a critical consideration for preclinical and clinical studies, as the disease state of the subjects may alter the drug's disposition and required dosing regimen.

Troubleshooting Guides

In Vivo Study Challenges
Problem Potential Cause Recommended Solution
Rapid decline in plasma concentrations, requiring frequent sampling. Inherent short half-life of Lisofylline.- Increase the frequency of blood sampling, especially in the initial phase after administration.- Consider using a continuous infusion model to maintain steady-state concentrations.[6]- For oral administration, be aware of low bioavailability; subcutaneous administration may be a more viable alternative in animal models.[6]
High variability in pharmacokinetic data between subjects. - Differences in metabolic rates between individual animals.- Presence of underlying inflammation affecting drug clearance.[6]- Issues with dose administration.- Ensure a consistent health status of study animals.- Increase the number of animals per group to improve statistical power.- Refine and standardize the dosing procedure to minimize variability.
Difficulty achieving therapeutic concentrations with oral dosing. Poor oral bioavailability of Lisofylline.[1]- Consider alternative routes of administration with higher bioavailability, such as intravenous or subcutaneous injection.[6]- Investigate formulation strategies to enhance oral absorption, such as lipid-based delivery systems, though this may require significant formulation development.
Analytical Quantification (HPLC/LC-MS/MS) Issues
Problem Potential Cause Recommended Solution
Poor peak shape or resolution in HPLC. - Inappropriate mobile phase composition or pH.- Column degradation.- Sample matrix interference.- Optimize the mobile phase; a common mobile phase for similar compounds is a mixture of methanol (B129727) and water.[7][8]- Use a new C18 column or a column with a different chemistry.- Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[8]
Low sensitivity or inconsistent signal in LC-MS/MS. - Suboptimal ionization or fragmentation parameters.- Matrix effects (ion suppression or enhancement).- Instability of Lisofylline in the prepared sample.- Optimize MS parameters (e.g., collision energy, cone voltage) using a pure standard of Lisofylline.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Perform sample extraction and analysis promptly, and store samples at low temperatures (-80°C) to minimize degradation.
Interference from plasma components. Lipids, proteins, and other endogenous substances in plasma can interfere with quantification.[9][10]- Use protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.- For lipemic samples, consider a lipid removal step or ultracentrifugation.- Ensure chromatographic separation of Lisofylline from known interfering substances.
Inconsistent recovery during sample preparation. - Inefficient extraction from the plasma matrix.- Adsorption of Lisofylline to labware.- Optimize the extraction solvent and pH.- Use low-binding tubes and pipette tips.- Validate the recovery at different concentrations (low, medium, and high QC samples).

Experimental Protocols

Quantification of Lisofylline in Plasma by LC-MS/MS

This protocol is a general guideline and should be optimized and validated for specific experimental conditions.

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled LSF or a structurally similar compound).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether).

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Lisofylline and the internal standard. These must be determined by infusing a pure standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of Lisofylline into blank plasma.

    • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

    • Quantify the concentration of Lisofylline in the unknown samples by interpolating from the calibration curve.

In Vitro Stability Assessment
  • Stock Solution Preparation:

    • Prepare a stock solution of Lisofylline in a suitable solvent such as DMSO, ethanol, or PBS (pH 7.2). Lisofylline is soluble in these solvents at concentrations of 20-25 mg/mL.

  • Incubation:

    • Incubate Lisofylline in the matrix of interest (e.g., plasma, buffer, microsomal suspension) at a relevant temperature (e.g., 37°C).

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Immediately stop the reaction in the collected aliquots (e.g., by adding ice-cold acetonitrile).

    • Quantify the remaining concentration of Lisofylline at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the Lisofylline concentration versus time.

    • The slope of the linear regression line will be the degradation rate constant (k).

    • Calculate the in vitro half-life using the formula: t½ = 0.693 / k.

Strategies to Address Short Half-Life

  • Structural Modification:

    • The development of Lisofylline analogs with improved metabolic stability is a key strategy.[1] This involves making chemical modifications to the molecule to block sites of metabolism without compromising its pharmacological activity.[1]

  • Prodrug Approach:

    • While pentoxifylline acts as a prodrug for Lisofylline, it is considered inefficient.[4] Designing a novel prodrug that efficiently converts to Lisofylline in vivo could improve its pharmacokinetic profile.

  • Advanced Formulation Strategies:

    • Sustained-Release Formulations: Developing oral or injectable formulations that release Lisofylline slowly over time can help maintain therapeutic concentrations and reduce dosing frequency.

    • Nanoparticle Delivery Systems: Encapsulating Lisofylline in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from premature metabolism and clearance, thereby extending its circulation time.

Visualizations

Signaling Pathways

Lisofylline has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways.

lisofylline_pathways cluster_il12 IL-12 Signaling cluster_ampk AMPK Signaling IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R JAK2_TYK2 JAK2/TYK2 IL12R->JAK2_TYK2 Activates STAT4 STAT4 JAK2_TYK2->STAT4 Phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 nucleus_il12 Nucleus pSTAT4->nucleus_il12 Translocates IFNg IFN-γ Production (Pro-inflammatory) nucleus_il12->IFNg Induces Lisofylline_il12 Lisofylline Lisofylline_il12->STAT4 Inhibits Activation Cellular_Stress Cellular Stress (e.g., Obesity-induced) AMPK AMPK Cellular_Stress->AMPK Activates pAMPK pAMPK AMPK->pAMPK Mitochondrial_Metabolism Mitochondrial Metabolism pAMPK->Mitochondrial_Metabolism Promotes Inflammation_Apoptosis Inflammation & Apoptosis pAMPK->Inflammation_Apoptosis Downregulates Lisofylline_ampk Lisofylline Lisofylline_ampk->AMPK Upregulates Expression

Caption: Lisofylline's dual mechanism of action.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) + Internal Standard ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant lle Liquid-Liquid Extraction (Organic Solvent) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 evap Evaporation centrifuge2->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (vs. Calibration Curve) detection->quantification

Caption: Workflow for Lisofylline quantification in plasma.

References

Potential reasons for lack of efficacy of Lisofylline in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Investigating Lisofylline's Efficacy

Welcome to the technical support center for researchers investigating the therapeutic potential of Lisofylline (LSF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential reasons for the observed lack of efficacy in some clinical trials.

Frequently Asked Questions (FAQs)

Q1: My Lisofylline experiment is not showing the expected anti-inflammatory effect. Is the proposed mechanism of action correct?

A1: This is a common query. While preclinical studies have robustly demonstrated Lisofylline's anti-inflammatory properties, the translation to clinical efficacy has been challenging. The primary mechanism is believed to be the inhibition of phosphatidic acid (PA) formation, which is a key second messenger in inflammatory signaling.[1][2][3] This disruption is thought to lead to several downstream effects:

  • Inhibition of Pro-inflammatory Cytokines: LSF has been shown to block the release of key cytokines like TNF-α, IL-1, IL-6, and IL-12.[1][4]

  • Modulation of Immune Cells: It impacts the function of macrophages and neutrophils.[4]

  • Protection Against Oxidative Stress: LSF can inhibit lipid peroxidation, reducing cellular damage.[4][5]

However, a critical issue observed in a major clinical trial for Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) was the lack of an observable treatment effect on circulating free fatty acid levels, a downstream marker of the drug's proposed target engagement.[6] This suggests that at the doses administered, the drug might not have been engaging its target effectively in the patient population.

Troubleshooting Steps:

  • Confirm Target Engagement: In your experimental model, are you able to measure a direct downstream effect of PA inhibition (e.g., reduced levels of specific lipid metabolites)?

  • Dose-Response Curve: Have you established a clear dose-response curve in your specific model system to ensure you are using an effective concentration?

  • Positive Controls: Are you using appropriate positive controls to validate your assay's sensitivity to inflammatory responses?

Q2: We are designing a new study. What were the potential pharmacokinetic pitfalls in previous Lisofylline clinical trials?

A2: Pharmacokinetic (PK) issues are a leading hypothesis for the discrepancy between preclinical promise and clinical trial outcomes.[7] Key considerations include:

  • Insufficient Serum Concentrations: Research in animal models suggests that the dosing regimens used in human trials—typically short-term intravenous infusions every 6 hours—may have failed to maintain serum concentrations above the required IC50 for inhibiting TNF-α release and other inflammatory markers.[6][7]

  • Route of Administration: The bioavailability and resulting plasma concentrations can vary significantly with the administration route. While intravenous administration provides 100% bioavailability, oral administration may result in tissue concentrations that are too low to exert a pharmacological effect.[8]

  • Influence of Inflammatory State: The PK of LSF can be significantly altered by the presence of severe inflammatory disorders, which was the condition of patients in many of the trials.[7]

Recommendations for Experimental Design:

  • Consider Continuous Infusion: A long-term continuous intravenous infusion may be more effective at maintaining therapeutic serum levels compared to intermittent bolus injections.[7]

  • PK/PD Modeling: Utilize physiologically based pharmacokinetic (PBPK) modeling to predict human tissue concentrations and optimize dosing regimens.[8]

  • Measure Drug Levels: In your study, directly measure LSF concentrations in plasma or serum to correlate exposure with pharmacological effects.

Q3: Preclinical data in our animal models is very promising, yet the ARDS clinical trial failed. Why might this be?

A3: The disconnect between preclinical success and clinical failure is a common challenge in drug development.[9][10][11] For Lisofylline, several factors could be at play:

  • Model Limitations: Animal models of complex human diseases like ARDS or sepsis may not fully replicate the heterogeneity and complexity of the human condition.

  • Patient Heterogeneity: The patient populations in clinical trials are often highly heterogeneous in terms of the underlying cause of their condition, comorbidities, and genetic background. This variability can mask a treatment effect that might be present in a specific sub-population.

  • Timing of Intervention: In the clinical setting, treatment often begins after the inflammatory cascade is well-established. In many preclinical models, the drug is administered prophylactically or very early in the disease process.

  • Flawed Study Design or Endpoints: The chosen primary endpoints in a clinical trial may not be sensitive enough to detect the therapeutic effect of the drug, or the trial may be underpowered.[11] The Lisofylline ARDS trial was stopped for futility at its first interim analysis, suggesting the treatment effect was negligible based on the chosen endpoints.[6]

Quantitative Data Summary

The following table summarizes key data from the notable randomized, placebo-controlled trial of Lisofylline for ALI/ARDS.

ParameterLisofylline GroupPlacebo Groupp-valueReference
Number of Patients 116119N/A
Dosage 3 mg/kg (max 300 mg) IV q6hSaline PlaceboN/A
Treatment Duration Up to 20 daysUp to 20 daysN/A
28-Day Mortality 31.9%24.7%0.215
Ventilator-Free Days No significant differenceNo significant differenceN/S
Organ Failure-Free Days No significant differenceNo significant differenceN/S

Experimental Protocols

Protocol: Measurement of Pro-inflammatory Cytokines via ELISA

This protocol describes a general method for quantifying cytokine levels (e.g., TNF-α, IL-6) in serum or cell culture supernatant, a key experiment for evaluating Lisofylline's activity.

Materials:

  • Commercially available ELISA kit for the target cytokine (e.g., human TNF-α).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent.

  • Stop solution (e.g., 2N H₂SO₄).

  • Samples (serum, plasma, or cell culture supernatant) and standards.

Methodology:

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare a standard dilution series according to the kit manufacturer's instructions.

  • Plate Coating: Add 100 µL of capture antibody, diluted in coating buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate each well and wash three times with 300 µL of wash buffer.

  • Blocking: Block non-specific binding by adding 300 µL of assay diluent to each well. Incubate at room temperature for at least 1 hour.

  • Sample Incubation: Wash the plate as in step 3. Add 100 µL of your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate as in step 3. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate as in step 3. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate as in step 3. Add 100 µL of TMB substrate solution to each well. Incubate for 20-30 minutes at room temperature in the dark, monitoring for color development.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Gently tap the plate to ensure thorough mixing. Read the optical density at 450 nm within 30 minutes of adding the stop solution.

  • Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. Use this curve to determine the concentration of the cytokine in your samples.

Visualizations

Signaling and Logic Diagrams

Lisofylline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / TLR LPAAT LPAAT GPCR->LPAAT Activates PA Phosphatidic Acid (PA) LPAAT->PA Generates MAPK MAPK Cascade (p38, JNK, ERK) PA->MAPK Activates NFkB NF-κB Pathway PA->NFkB Activates Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Upregulates Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) Stimulus->GPCR Activates LSF Lisofylline LSF->LPAAT Inhibits

Caption: Proposed mechanism of action for Lisofylline (LSF).

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Isolate Cells (e.g., Macrophages, PBMCs) culture Culture cells in appropriate medium start->culture treatment Pre-treat with Lisofylline (various concentrations) or Vehicle Control culture->treatment stimulate Stimulate with inflammatory agent (e.g., LPS) treatment->stimulate incubate Incubate for a defined period (e.g., 4-24 hours) stimulate->incubate collect Collect Supernatant and Cell Lysate incubate->collect elisa Supernatant: Measure Cytokines (ELISA) collect->elisa western Cell Lysate: Measure p-MAPK (Western Blot) collect->western end End: Compare LSF vs. Vehicle elisa->end western->end

Caption: A typical in-vitro workflow to test Lisofylline's efficacy.

Trial_Failure_Logic cluster_reasons Potential Reasons for Failure preclinical Promising Preclinical Data (Animal Models) trial Phase II/III Clinical Trial preclinical->trial failure Lack of Efficacy (Trial Failure) trial->failure pk_issue Pharmacokinetics: Insufficient drug exposure at target site pk_issue->failure pd_issue Pharmacodynamics: Target not engaged or pathway irrelevant in humans pd_issue->failure patient_issue Patient Heterogeneity: Effect present only in a subgroup patient_issue->failure design_issue Trial Design: Wrong endpoint, dose, or timing of intervention design_issue->failure

Caption: Potential logical pathways leading to clinical trial failure.

References

Technical Support Center: Assessing the Metabolic Stability of (+/-)-Lisofylline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of (+/-)-Lisofylline and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for my lisofylline analog?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] It is a critical parameter in drug discovery that influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[2][3][4] A compound with low metabolic stability is rapidly eliminated from the body, potentially requiring higher or more frequent dosing.[2] Conversely, a highly stable compound might accumulate and lead to toxicity.[4] For lisofylline analogs, which are being developed to improve upon the potency and pharmacokinetic liabilities of lisofylline, assessing metabolic stability early is crucial.[5]

Q2: What are the primary in vitro assays to assess the metabolic stability of my lisofylline analog?

A2: The initial assessment of metabolic stability is typically performed using in vitro systems containing drug-metabolizing enzymes.[2] The most common starting points are:

  • Liver Microsomal Stability Assay: This is a high-throughput screen to evaluate Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[3][6] Liver microsomes are subcellular fractions that are easy to prepare and can be adapted for high-throughput screening.[7]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, allowing for the evaluation of both Phase I and Phase II metabolism, providing a more comprehensive picture of hepatic clearance.[3] Hepatocytes are often considered the "gold standard" for in vitro metabolism studies.[3]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.[3][7]

Q3: What are the known metabolic pathways for lisofylline?

A3: Studies have shown that in human liver microsomes, lisofylline is oxidized to form pentoxifylline (B538998) and aliphatic diols.[8] It's important to consider that your lisofylline analog may follow similar pathways or exhibit novel routes of metabolism.

Q4: What analytical techniques are most suitable for quantifying my lisofylline analog and its metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) are the most common and sensitive methods for quantifying the parent compound and identifying potential metabolites.[4][9] While HPLC with UV detection has been used, LC-MS/MS offers superior selectivity and sensitivity.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Pipetting errors or inconsistent mixing.Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions.[1]
Compound appears more stable than expected or stability varies between experiments Degradation of NADPH cofactor.Prepare NADPH solutions fresh for each experiment and keep them on ice during use.[1]
The compound precipitates in the incubation mixture Low aqueous solubility of the lisofylline analog.Decrease the compound concentration. Increase the percentage of an organic solvent like DMSO or acetonitrile (B52724), ensuring it remains below the recommended limit (typically <1%) to avoid inhibiting enzyme activity.[1]
The disappearance rate is too fast to measure accurately High concentration of microsomes or a very labile compound.Reduce the microsomal protein concentration and/or shorten the incubation time points.[1]
No metabolism is observed for the positive control Inactive microsomes or incorrect cofactor.Use a new batch of microsomes. Ensure the correct cofactor (e.g., NADPH for CYPs) is used at the appropriate concentration.[1]
Discrepancy between microsomal and hepatocyte stability data The compound is primarily cleared by Phase II metabolism, which is more active in hepatocytes. High non-specific binding to hepatocytes may reduce the free concentration available for metabolism.If the compound is more stable in microsomes, investigate Phase II metabolic pathways. Determine the fraction unbound in the hepatocyte incubation (fu_hep) and correct the clearance values.
Poor correlation between in vitro data and preliminary in vivo findings Other clearance pathways (e.g., renal excretion) are significant in vivo. The in vitro system may not fully recapitulate in vivo conditions.Investigate other clearance mechanisms. Consider using more complex in vitro models if available (e.g., 3D liver models).[1]

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a lisofylline analog using liver microsomes.

Materials:

  • Lisofylline analog stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by combining the phosphate buffer, MgCl2, and liver microsomes in a 96-well plate.

  • Add the lisofylline analog and positive control compounds to the appropriate wells. The final substrate concentration is typically 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.[1]

  • Initiate the reaction by adding the NADPH regenerating system.[11]

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.[1]

  • Include control wells without NADPH to assess non-enzymatic degradation.[1]

  • Centrifuge the plate to pellet the protein.[1]

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[1]

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation

Table 1: Microsomal Stability of Lisofylline Analogs

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Lisofylline25.327.4
Analog A45.115.4
Analog B15.843.9
Verapamil (High Clearance Control)8.284.5
Warfarin (Low Clearance Control)> 60< 5.8

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome/ Buffer Master Mix B Add Lisofylline Analog (1 uM final) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C with shaking D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis: - % Remaining vs. Time - Calculate t1/2 and CLint J->K

Caption: Workflow for the liver microsomal stability assay.

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism parent This compound Analog metabolite1 Oxidation (e.g., Hydroxylation) parent->metabolite1 CYP450 metabolite2 N-dealkylation parent->metabolite2 CYP450 metabolite3 Oxidative deamination parent->metabolite3 MAO conjugate1 Glucuronidation metabolite1->conjugate1 UGT conjugate2 Sulfation metabolite1->conjugate2 SULT

Caption: Potential metabolic pathways for lisofylline analogs.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: (+/-)-Lisofylline versus Pentoxifylline

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the anti-inflammatory and immunomodulatory properties of Lisofylline and its parent compound, Pentoxifylline (B538998), supported by experimental data.

This guide provides a detailed comparison of the in vivo efficacy of Lisofylline (LSF) and Pentoxifylline (PTX), two methylxanthine derivatives with recognized anti-inflammatory properties. While direct in vivo comparative studies are limited, this document synthesizes findings from various preclinical models to offer insights into their respective therapeutic potentials and mechanisms of action. Lisofylline, the (R)-enantiomer of a major metabolite of Pentoxifylline, has been investigated as a distinct therapeutic agent. This comparison aims to equip researchers with the necessary data to inform further investigation and drug development efforts.

Quantitative Efficacy Comparison

The following table summarizes the in vivo efficacy of Lisofylline and Pentoxifylline across different animal models of inflammation and related pathologies. It is important to note that the experimental conditions, including animal species, disease models, and drug administration regimens, vary between studies, precluding direct statistical comparison of efficacy.

DrugAnimal ModelKey Efficacy ParametersDosageResults
Lisofylline Streptozotocin-induced diabetic ratsOral Glucose Tolerance25 mg/kg, twice dailyImproved glucose tolerance: Glucose AUC reduced to 23,390 +/- 253 from 29,390 +/- 1,006 mg/dL x min in controls (p < 0.0001).[1]
High-fat diet-induced obese miceCardiac InflammationNot specifiedAlleviated cardiac injury, upregulated cardiac AMPK expression, and downregulated inflammation and apoptosis.[2]
Non-obese diabetic (NOD) miceDiabetes PreventionNot specifiedSuppressed IFN-γ production, reducing the onset of insulitis and diabetes.[3]
Pentoxifylline Zymosan-induced arthritis in ratsArticular Hyperalgesia & Cytokine Levels0.5-1.6 mg/kgInhibited hyperalgesia by ~50%; Reduced TNF-α by 43% and IL-1β by 42% in joint exudates.[4]
Zymosan-stimulated peritonitis in micePro-inflammatory Cytokine Release1.6 mg/kgDecreased TNF-α release by 66% and IL-1β release by 86% from peritoneal macrophages.[4]
Carrageenan-induced paw edema in ratsMechanical HypernociceptionNot specifiedInhibited hypernociception by 81%.[4]
Diabetic rats with carrageenan-induced paw edemaPaw Edema & Inflammatory Markers25, 50, 100 mg/kg, daily for 5 daysReduced paw edema and decreased elevated levels of TNF-α and IL-6 in paw tissue.[5]
Cerebral ischemia-reperfusion injury in ratsNeurological Deficit & Infarct VolumeNot specifiedSignificantly recovered neurological deficit score and reduced cerebral infarct volume; reversed increases in IL-6 and TNF-α.[6]

Signaling Pathways and Mechanisms of Action

Lisofylline and Pentoxifylline exert their anti-inflammatory effects through the modulation of several key signaling pathways. While both impact cytokine production, their reported mechanisms show some distinctions.

Pentoxifylline is a broad-spectrum phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP).[7][8] This elevation is associated with the downregulation of pro-inflammatory cytokine synthesis, including TNF-α, IL-1β, and IL-6.[9][10] Furthermore, Pentoxifylline has been shown to inhibit the activation of NF-κB, a critical transcription factor for inflammatory gene expression, and to modulate the p38 MAPK pathway.[6][10]

Lisofylline also inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[11] Its mechanism involves the disruption of interleukin-12 (B1171171) signaling through the inhibition of STAT4 activation.[3] Additionally, LSF has been reported to protect against cellular damage by promoting mitochondrial metabolism and modulating the p38 MAPK pathway to reduce extracellular matrix deposition.[12][13]

G Comparative Signaling Pathways of Lisofylline and Pentoxifylline cluster_PTX Pentoxifylline cluster_LSF Lisofylline PTX Pentoxifylline PDE Phosphodiesterase (PDE) Inhibition PTX->PDE NFkB NF-κB Pathway Inhibition PTX->NFkB p38_PTX p38 MAPK Pathway Modulation PTX->p38_PTX cAMP ↑ intracellular cAMP PDE->cAMP Cytokines_PTX ↓ TNF-α, IL-1β, IL-6 ↑ IL-10 cAMP->Cytokines_PTX NFkB->Cytokines_PTX p38_PTX->Cytokines_PTX Inflammation Inflammatory Response Cytokines_PTX->Inflammation Modulation LSF Lisofylline STAT4 STAT4 Activation Inhibition LSF->STAT4 Mito Mitochondrial Metabolism Promotion LSF->Mito p38_LSF p38 MAPK Pathway Modulation LSF->p38_LSF Cytokines_LSF ↓ TNF-α, IL-1, IL-6, IFN-γ STAT4->Cytokines_LSF p38_LSF->Cytokines_LSF Cytokines_LSF->Inflammation Modulation

Caption: Comparative signaling pathways of Lisofylline and Pentoxifylline.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the efficacy of Lisofylline and Pentoxifylline in preclinical models of inflammation.

Protocol 1: Evaluation of Lisofylline in a Model of Type 1 Diabetes

This protocol is based on studies investigating the protective effects of Lisofylline in streptozotocin (B1681764) (STZ)-induced diabetic rats.[1]

  • Animal Model: 6- to 8-week-old male Wistar rats are used. Diabetes is induced by a single intravenous injection of STZ (35 mg/kg body weight).

  • Drug Administration: 10 days post-STZ injection, rats are randomly assigned to a treatment group receiving Lisofylline (25 mg/kg body weight, twice daily) or a vehicle-injected control group.

  • Monitoring: Body weight, food intake, and serum glucose and insulin (B600854) levels are monitored on a weekly basis.

  • Efficacy Assessment: At 4 to 5 weeks, an oral glucose tolerance test is performed. A glucose bolus is administered, and blood samples are collected at various time points over 2 hours to measure glucose and insulin responses. The area under the curve (AUC) for both glucose and insulin is calculated to assess the effect of Lisofylline on glucose tolerance and insulin secretion.

Protocol 2: Evaluation of Pentoxifylline in a Model of Acute Inflammation

This protocol is representative of studies assessing the anti-inflammatory effects of Pentoxifylline in a carrageenan-induced paw edema model in diabetic rats.[5]

  • Animal Model: Male Wistar rats (200–250 g) are made diabetic via alloxan (B1665706) administration.

  • Drug Administration: Diabetic rats are treated daily for 5 days with Pentoxifylline (25, 50, or 100 mg/kg, p.o.), a reference drug (glibenclamide, 5 mg/kg, p.o.), or water (control).

  • Induction of Inflammation: On the fifth day, paw edema is induced by a subplantar injection of carrageenan.

  • Efficacy Assessment:

    • Paw volume is measured at various time points post-carrageenan injection to determine the extent of edema.

    • After 48 hours, paws are collected for biochemical analysis. Homogenates are prepared to measure the levels of IL-6 and TNF-α using ELISA.

    • Serum is collected to determine nitrite (B80452) levels as an indicator of nitric oxide production.

    • Paw tissue sections are used for immunohistochemical analysis of inducible nitric oxide synthase (iNOS) expression.

G General Experimental Workflow for In Vivo Efficacy Testing A Animal Model Selection (e.g., Rat, Mouse) B Disease Induction (e.g., Carrageenan, STZ) A->B C Group Allocation (Control, Vehicle, Treatment) B->C D Drug Administration (LSF or PTX, specified dose and route) C->D E Monitoring & Data Collection (e.g., Paw Volume, Blood Glucose) D->E F Terminal Procedures (Tissue/Blood Collection) E->F G Biochemical & Histological Analysis (ELISA, Immunohistochemistry) F->G H Data Analysis & Interpretation G->H

Caption: A generalized workflow for in vivo efficacy studies.

References

A Comparative Guide: (+/-)-Lisofylline Versus Specific Cytokine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (+/-)-Lisofylline and other specific cytokine inhibitors, focusing on their mechanisms of action, target cytokines, and available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct and overlapping properties of these anti-inflammatory agents.

Introduction to Cytokine Inhibition

Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. However, the overproduction or dysregulation of cytokines can lead to a "cytokine storm," a hyperinflammatory condition that can cause significant tissue damage and is implicated in a variety of inflammatory and autoimmune diseases. Consequently, inhibiting the action of specific cytokines has become a cornerstone of modern therapeutic strategies for these conditions.

This compound (LSF) is a synthetic, small molecule with anti-inflammatory properties. Unlike highly specific biologic inhibitors, such as monoclonal antibodies that target a single cytokine, Lisofylline exhibits a broader mechanism of action, modulating multiple pathways involved in the inflammatory response. This guide will compare the multifaceted activity of Lisofylline with the targeted approach of specific cytokine inhibitors.

Mechanism of Action: A Broad Spectrum vs. Targeted Approach

The fundamental difference between this compound and specific cytokine inhibitors lies in their mechanism of action. Specific cytokine inhibitors are designed to bind with high affinity to a single cytokine or its receptor, effectively neutralizing its activity. In contrast, Lisofylline modulates several intracellular signaling pathways, leading to a broader impact on the inflammatory cascade.

This compound

Lisofylline's anti-inflammatory effects are attributed to several mechanisms:

  • Inhibition of Phosphatidic Acid (PA) Generation: LSF has been shown to inhibit the cytokine-activated lysophosphatidic acid acyl transferase, which is involved in the production of phosphatidic acid, a lipid second messenger implicated in inflammatory signaling.

  • Inhibition of IL-12 Signaling and STAT4 Activation: LSF can block the signaling of Interleukin-12 (IL-12) and the subsequent activation of the transcription factor STAT4.[1] This is a critical pathway for the differentiation of T helper 1 (Th1) cells, which are major producers of pro-inflammatory cytokines like IFN-γ.

  • Suppression of Pro-inflammatory Cytokine Production: Preclinical studies have demonstrated that LSF can suppress the production of key pro-inflammatory cytokines, including Interferon-gamma (IFN-γ).[2] It has also been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in response to bacterial stimuli.

  • Protection of Pancreatic β-Cells: LSF has shown protective effects on pancreatic β-cells from cytokine-induced damage, suggesting a potential role in the management of type 1 diabetes.[3][4]

Specific Cytokine Inhibitors

These are primarily monoclonal antibodies or receptor antagonists that target a single cytokine with high specificity.

  • TNF-α Inhibitors (e.g., Infliximab, Adalimumab): These are monoclonal antibodies that bind to TNF-α, preventing it from interacting with its receptors (TNFR1 and TNFR2) and initiating downstream inflammatory signaling.[5][6]

  • IL-1 Inhibitors (e.g., Anakinra, Canakinumab): Anakinra is a recombinant form of the human IL-1 receptor antagonist (IL-1Ra) that competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1). Canakinumab is a monoclonal antibody that specifically neutralizes IL-1β.[3][7]

  • IL-6 Inhibitors (e.g., Tocilizumab, Sarilumab): These are monoclonal antibodies that target the IL-6 receptor (IL-6R), preventing IL-6 from binding and activating the JAK/STAT signaling pathway.[8]

  • IL-12/23 Inhibitors (e.g., Ustekinumab): This monoclonal antibody targets the p40 subunit shared by both IL-12 and IL-23, thereby inhibiting the signaling of both cytokines.[2]

  • IFN-γ Inhibitors: While no specific monoclonal antibody targeting IFN-γ is broadly approved for inflammatory diseases, research is ongoing. The primary mechanism would be to neutralize IFN-γ and prevent its binding to the IFN-γ receptor, which would inhibit JAK/STAT signaling.

Data Presentation: A Comparative Overview of Inhibitory Activity

Direct comparative studies providing IC50 values for this compound alongside a range of specific cytokine inhibitors in the same experimental setup are limited. The following tables summarize the available information on their primary targets and mechanisms.

Table 1: Comparison of Primary Targets and Mechanisms of Action

InhibitorPrimary Target(s)Mechanism of Action
This compound Phosphatidic Acid generation, IL-12/STAT4 pathway, multiple cytokine production pathwaysSmall molecule inhibitor with broad-spectrum anti-inflammatory effects.
TNF-α Inhibitors TNF-αMonoclonal antibodies that neutralize soluble and membrane-bound TNF-α.
IL-1 Inhibitors IL-1α and IL-1β (Anakinra), IL-1β (Canakinumab)Receptor antagonist (Anakinra) or neutralizing monoclonal antibody (Canakinumab).
IL-6 Inhibitors IL-6 Receptor (IL-6R)Monoclonal antibodies that block the IL-6 receptor.
IL-12/23 Inhibitors IL-12 and IL-23 (p40 subunit)Monoclonal antibody that neutralizes both IL-12 and IL-23.
IFN-γ Inhibitors IFN-γNeutralizing monoclonal antibodies (investigational).

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of cytokine inhibitors.

Measurement of Cytokine Production in Cell Culture Supernatants by ELISA

Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with an inhibitor.

Protocol:

  • Cell Culture and Stimulation:

    • Plate appropriate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like THP-1 monocytes) in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of the inhibitor (e.g., this compound or a specific monoclonal antibody) for 1-2 hours.

    • Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide (LPS) for TNF-α and IL-6 from monocytes). Include an unstimulated control.

    • Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant and store it at -80°C until analysis.

  • ELISA Procedure:

    • Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add the collected cell culture supernatants and a serial dilution of a known standard of the cytokine to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

    • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

    • Determine the IC50 value of the inhibitor by plotting the percentage of cytokine inhibition against the inhibitor concentration.

Analysis of STAT4 Phosphorylation by Western Blot

Objective: To determine the effect of an inhibitor on the phosphorylation of STAT4 in response to IL-12 stimulation.

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., human T-cells) and starve them of serum for a few hours.

    • Pre-treat the cells with the inhibitor for 1-2 hours.

    • Stimulate the cells with IL-12 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT4 (p-STAT4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-STAT4 antibody and re-probed with an antibody against total STAT4.

Measurement of Phosphatidic Acid

Objective: To quantify the levels of phosphatidic acid in cells treated with an inhibitor.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the inhibitor for the desired time.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Extract the lipids from the cells using a solvent system such as chloroform:methanol:water.

  • Phosphatidic Acid Quantification:

    • The extracted lipids can be analyzed by various methods, including:

      • Thin-Layer Chromatography (TLC): Separate the lipids on a TLC plate and visualize the phosphatidic acid spot using a specific stain.

      • Mass Spectrometry (MS): For a more quantitative and detailed analysis, lipid extracts can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different species of phosphatidic acid.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Cytokine_Signaling_Pathways cluster_TNF TNF-α Signaling cluster_IL1 IL-1 Signaling cluster_IL6 IL-6 Signaling cluster_IL12 IL-12 Signaling & Lisofylline Inhibition TNF TNF-α TNFR TNFR TNF->TNFR NFkB_Activation NF-κB Activation TNFR->NFkB_Activation TNF_Inhibitor TNF-α Inhibitor TNF_Inhibitor->TNF Inflammation_TNF Inflammation NFkB_Activation->Inflammation_TNF IL1 IL-1 IL1R IL-1R IL1->IL1R MyD88 MyD88 IL1R->MyD88 IL1_Inhibitor IL-1 Inhibitor IL1_Inhibitor->IL1R Inflammation_IL1 Inflammation MyD88->Inflammation_IL1 IL6 IL-6 IL6R IL-6R IL6->IL6R JAK_STAT_IL6 JAK/STAT Activation IL6R->JAK_STAT_IL6 IL6_Inhibitor IL-6 Inhibitor IL6_Inhibitor->IL6R Inflammation_IL6 Inflammation JAK_STAT_IL6->Inflammation_IL6 IL12 IL-12 IL12R IL-12R IL12->IL12R STAT4_Activation STAT4 Activation IL12R->STAT4_Activation Lisofylline_IL12 This compound Lisofylline_IL12->STAT4_Activation IFNg_Production IFN-γ Production STAT4_Activation->IFNg_Production

Caption: Simplified signaling pathways of major pro-inflammatory cytokines and the points of intervention for specific inhibitors and this compound.

ELISA_Workflow start Start coat_plate Coat plate with capture antibody start->coat_plate wash1 Wash coat_plate->wash1 block Block plate wash1->block wash2 Wash block->wash2 add_samples Add samples and standards wash2->add_samples wash3 Wash add_samples->wash3 add_detection_ab Add detection antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_enzyme Add enzyme conjugate wash4->add_enzyme wash5 Wash add_enzyme->wash5 add_substrate Add substrate wash5->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read plate stop_reaction->read_plate end End read_plate->end

Caption: A generalized workflow for a sandwich ELISA to measure cytokine concentrations.

Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer block_mem Block Membrane transfer->block_mem primary_ab Primary Antibody Incubation block_mem->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Detection wash2->detection end End detection->end

Caption: A standard workflow for Western blot analysis, often used to detect protein phosphorylation.

Conclusion

This compound and specific cytokine inhibitors represent two distinct philosophical approaches to treating inflammatory diseases. Specific cytokine inhibitors offer a highly targeted intervention with well-defined mechanisms of action, which has proven to be highly effective for certain conditions. However, their specificity can also be a limitation, as inflammatory diseases are often complex and driven by multiple cytokines.

This compound, with its broader mechanism of action, has the potential to modulate multiple inflammatory pathways simultaneously. This could be advantageous in diseases where a single cytokine is not the sole driver of pathology. However, its clinical efficacy has not been as robustly demonstrated as that of the specific inhibitors in all conditions tested.

For researchers and drug development professionals, the choice between a broad-spectrum inhibitor like Lisofylline and a highly specific inhibitor depends on the specific disease context, the complexity of the underlying inflammatory network, and the desired therapeutic outcome. Further head-to-head comparative studies are needed to fully elucidate the relative merits of these different approaches in various inflammatory disease models.

References

Validating the Anti-inflammatory Effects of (+/-)-Lisofylline in a Lipopolysaccharide-Induced Neuroinflammation Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+/-)-Lisofylline's anti-inflammatory effects against two alternative therapies, Dexamethasone and Ibudilast (B1674240), within the context of a proposed lipopolysaccharide (LPS)-induced neuroinflammation model. This model offers a robust platform to investigate the therapeutic potential of novel anti-inflammatory compounds in neurological disorders characterized by microglial activation and pro-inflammatory cytokine release.[1][2][3][4][5]

Introduction to this compound

This compound (LSF) is a synthetic small molecule and a metabolite of pentoxifylline, recognized for its anti-inflammatory properties.[6] It has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-12.[7] LSF's mechanism of action involves the disruption of key inflammatory signaling pathways, such as STAT4 activation, and it has been investigated for its therapeutic potential in conditions like type 1 diabetes, acute respiratory distress syndrome (ARDS), and sepsis.[6][7][8][9] This guide proposes a novel application for validating LSF's efficacy in a neuroinflammatory context.

The Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Systemic administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used and well-characterized model to induce a potent inflammatory response in the central nervous system (CNS).[1][2][3][4][5] LPS primarily activates microglia, the resident immune cells of the brain, through Toll-like receptor 4 (TLR4) signaling.[4][10] This activation leads to the production and release of pro-inflammatory mediators, mimicking the neuroinflammatory conditions observed in various neurodegenerative diseases.[4][11][12][13]

Comparative Analysis of Anti-inflammatory Agents

This section compares the performance of this compound with a potent corticosteroid, Dexamethasone, and a non-steroidal anti-inflammatory and neuroprotective agent, Ibudilast.

FeatureThis compoundDexamethasoneIbudilast
Drug Class Xanthine DerivativeSynthetic GlucocorticoidPhosphodiesterase (PDE) Inhibitor
Primary Mechanism Inhibits pro-inflammatory cytokine production (TNF-α, IL-1, IL-6, IL-12), blocks STAT4 activation.[6][7][8]Binds to glucocorticoid receptors, leading to widespread anti-inflammatory and immunosuppressive effects through gene expression regulation.[14][15][16]Inhibits phosphodiesterase (PDE), particularly PDE-4, leading to increased cAMP levels and reduced pro-inflammatory cytokine production. Also modulates macrophage migration inhibitory factor (MIF) and TLR4 signaling.[17][18][19]
Reported Effects Reduces cytokine levels in models of sepsis and ARDS, protects pancreatic β-cells.[7][20]Potent suppression of inflammation, reduces edema.[14][21]Reduces neuroinflammation, slows brain volume loss in progressive MS models, and exhibits neuroprotective effects.[18][22][23]
Potential in Neuroinflammation Hypothesized to reduce microglial activation and subsequent cytokine storm.Broadly suppresses neuroinflammatory processes.Directly targets microglial activation and has demonstrated neuroprotective capabilities.[17][19]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are housed for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups (n=8-10 per group):

    • Vehicle (Saline)

    • LPS (0.5 mg/kg, intraperitoneally) + Vehicle

    • LPS + this compound (20 mg/kg, intraperitoneally)

    • LPS + Dexamethasone (1 mg/kg, intraperitoneally)

    • LPS + Ibudilast (10 mg/kg, intraperitoneally)

  • Procedure:

    • Administer the respective drug or vehicle 30 minutes prior to LPS administration.

    • Inject LPS (from E. coli O111:B4) or saline intraperitoneally.

    • At 4 and 24 hours post-LPS injection, collect blood samples via cardiac puncture and perfuse the animals with saline.

    • Harvest brain tissue. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for molecular and biochemical analyses.

Measurement of Pro-inflammatory Cytokines
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Samples: Serum and brain homogenates.

  • Analytes: TNF-α, IL-1β, IL-6.

  • Procedure: Follow the manufacturer's instructions for commercially available ELISA kits. Cytokine concentrations will be normalized to the total protein content in brain homogenates.

Assessment of Microglial Activation
  • Method: Immunohistochemistry (IHC)

  • Tissue: 4% PFA-fixed, paraffin-embedded or cryosectioned brain tissue (hippocampus and cortex).

  • Primary Antibody: Rabbit anti-Iba1 (a marker for microglia).

  • Procedure:

    • Deparaffinize and rehydrate tissue sections (if applicable).

    • Perform antigen retrieval.

    • Block non-specific binding sites.

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain with DAPI to visualize nuclei.

    • Capture images using a fluorescence microscope.

    • Quantify the number and analyze the morphology of Iba1-positive cells. Activated microglia typically exhibit an amoeboid shape with retracted processes.

Western Blot Analysis of Signaling Pathways
  • Method: Western Blotting

  • Samples: Protein lysates from frozen brain tissue.

  • Primary Antibodies: Antibodies against phosphorylated and total forms of NF-κB p65, p38 MAPK, and STAT4.

  • Procedure:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Upregulates Transcription Nucleus->Cytokines Inhibits Transcription Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Binds GR->Nucleus Translocates Ibudilast Ibudilast Ibudilast->TLR4 Inhibits PDE4 PDE4 Ibudilast->PDE4 Inhibits Lisofylline This compound Lisofylline->Cytokines Inhibits Production

Fig 1. Simplified signaling pathways in LPS-induced neuroinflammation and points of intervention for the compared drugs.

G cluster_workflow Experimental Workflow acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping treatment Drug/Vehicle Administration (i.p.) grouping->treatment lps_challenge LPS/Saline Challenge (i.p.) treatment->lps_challenge sampling_4h Sample Collection (4 hours post-LPS) lps_challenge->sampling_4h sampling_24h Sample Collection (24 hours post-LPS) lps_challenge->sampling_24h analysis Biochemical and Histological Analysis (ELISA, IHC, Western Blot) sampling_4h->analysis sampling_24h->analysis

References

A Cross-Species Examination of (+/-)-Lisofylline Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Lisofylline (LSF) is a synthetic small molecule with demonstrated anti-inflammatory properties. As a derivative of pentoxifylline, it has been investigated for its therapeutic potential in various conditions, including type 1 diabetes and acute lung injury.[1][2] Understanding the pharmacokinetic profile of LSF across different species is crucial for the preclinical to clinical translation of this compound. This guide provides a comparative overview of the available pharmacokinetic data for this compound in mice, rats, and humans, summarizing key parameters and detailing the experimental methodologies employed in these studies.

Cross-Species Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound observed in different species following intravenous (IV) and oral (PO) administration. It is important to note that direct pharmacokinetic data for this compound in dogs and monkeys were not available in the public domain at the time of this review.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Total ClearanceHalf-life (t½) (h)Reference
Mouse (CD-1) IV50---1.44 mL/min (in vivo total clearance)-[3]
Rat (Wistar) IV------[4]
PO------[4]
SC-High bioavailability and fast absorption noted----[4]
Human IV3---1282.88 mL/min (total clearance)-[3]
PO6226 ± 99.100.53 ± 0.26---[3]

Data for Cmax, Tmax, AUC, and half-life for some routes and species were not explicitly provided in the cited literature.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the accurate interpretation of pharmacokinetic data. The following sections outline the key experimental protocols from the cited studies.

Pharmacokinetic Study in Mice[3]
  • Animal Model: Male CD-1 mice.

  • Drug Administration: A single intravenous dose of 50 mg/kg of Lisofylline was administered into the tail vein. Animals were fasted overnight prior to administration with free access to water.

  • Sample Collection: Animals (3-4 per time point) were exsanguinated at various time points up to 60 minutes post-administration. Blood was collected, allowed to clot, and centrifuged to obtain serum. Tissues including the brain, muscle, kidneys, liver, gut, and lungs were also harvested.

  • Analytical Method: Lisofylline concentrations in serum and tissue homogenates were determined using a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection.

Pharmacokinetic Study in Rats[4]
  • Animal Model: The specific strain of rats used was Wistar.

  • Drug Administration: The study evaluated the pharmacokinetics of LSF enantiomers following intravenous, oral, and subcutaneous administration of (±)-LSF.

  • Key Findings: The subcutaneous route of administration resulted in high bioavailability and fast absorption of both LSF enantiomers compared to the oral route. The study also noted that the pharmacokinetics of LSF in rats were significantly influenced by inflammatory diseases.

Pharmacokinetic Study in Humans[3]
  • Study Design: The data presented is based on a previously published study cited within the PBPK modeling paper.

  • Drug Administration:

    • Intravenous: A short-term intravenous infusion of 3 mg/kg Lisofylline.

    • Oral: An oral administration of 6 mg/kg Lisofylline.

  • Analytical Method: The original human study utilized noncompartmental analysis to assess the pharmacokinetics of Lisofylline in plasma.

Visualizing the Anti-Inflammatory Signaling Pathway of Lisofylline

Lisofylline exerts its anti-inflammatory effects through the modulation of several key signaling pathways. One of the proposed mechanisms involves the inhibition of pro-inflammatory cytokine signaling. The following diagram, generated using Graphviz, illustrates a simplified representation of this pathway.

Lisofylline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Cytokine_Receptor Cytokine Receptor Pro_inflammatory_Cytokines->Cytokine_Receptor Binding Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB, MAPK pathways) Cytokine_Receptor->Signaling_Cascade Activation Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Lisofylline This compound Lisofylline->Signaling_Cascade Inhibits

Caption: Simplified signaling pathway of Lisofylline's anti-inflammatory action.

Experimental Workflow: Physiologically Based Pharmacokinetic (PBPK) Modeling

The development of a PBPK model is a powerful tool for understanding and predicting the pharmacokinetics of a drug across different species. The following diagram illustrates the general workflow for developing a PBPK model, as was done for Lisofylline in mice.

PBPK_Modeling_Workflow Data_Collection In Vivo Data Collection (Plasma and Tissue Concentrations) Model_Structure Develop PBPK Model Structure (Compartments representing organs) Data_Collection->Model_Structure Model_Fitting Model Fitting and Optimization (Fit to experimental data) Data_Collection->Model_Fitting Parameterization Model Parameterization (Physiological and Drug-specific parameters) Model_Structure->Parameterization Parameterization->Model_Fitting Model_Validation Model Validation (Comparison with independent data) Model_Fitting->Model_Validation Extrapolation Cross-Species Extrapolation (e.g., Mouse to Human) Model_Validation->Extrapolation Prediction Prediction of Human Pharmacokinetics Extrapolation->Prediction

Caption: General workflow for PBPK model development and cross-species extrapolation.

Conclusion

The available pharmacokinetic data for this compound in mice, rats, and humans provide valuable insights into its absorption, distribution, metabolism, and excretion. The PBPK model developed in mice demonstrates a promising approach for extrapolating pharmacokinetic data to humans.[3] However, the lack of publicly available data in other common preclinical species, such as dogs and monkeys, represents a significant data gap. Further studies in these species would be beneficial for a more comprehensive understanding of the cross-species pharmacokinetics of Lisofylline and would further aid in its clinical development. The anti-inflammatory mechanism of Lisofylline, involving the inhibition of pro-inflammatory signaling pathways, underscores its therapeutic potential.

References

A Head-to-Head Showdown: (+/-)-Lisofylline Versus Other Phosphodiesterase Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of (+/-)-Lisofylline and other key phosphodiesterase (PDE) inhibitors. Drawing on available preclinical data, we present a side-by-side analysis of their inhibitory profiles and anti-inflammatory effects, supported by detailed experimental protocols and signaling pathway visualizations.

Executive Summary

This compound (LSF), a metabolite of pentoxifylline (B538998), has demonstrated noteworthy anti-inflammatory properties, primarily through the inhibition of phosphodiesterase (PDE) enzymes. This guide delves into a head-to-head comparison of LSF with its parent compound, pentoxifylline, the non-selective PDE inhibitor theophylline, and the selective PDE4 inhibitor rolipram (B1679513). While direct comparative studies are limited, this analysis synthesizes available in vitro data to provide a cohesive overview of their relative potencies and selectivities.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected PDE inhibitors against various human recombinant phosphodiesterase isoforms. It is important to note that IC50 values can vary between studies based on experimental conditions.

CompoundPDE IsoformIC50 (µM)Reference
This compound hrPDE3AMost Strongly Inhibited[1]
hrPDE4BMost Strongly Inhibited[1]
Pentoxifylline hrPDE3-[2]
hrPDE57.70 ± 0.265[2]
Theophylline Non-selective-[3]
Rolipram hrPDE4A0.003[4][5]
hrPDE4B0.130[4][5]
hrPDE4D0.240[4][5]

Note: A definitive IC50 value for this compound against hrPDE3A and hrPDE4B was not available in the reviewed literature, though it was identified as the most strongly inhibited isoform in one study.[1] Data for Theophylline is presented as non-selective, with specific IC50 values varying across isoforms.

In Vivo Anti-Inflammatory Efficacy

A comparative assessment in animal models of immune-related disorders provides insights into the functional consequences of PDE inhibition.

CompoundModelEndpointIC50 (mg/L)Reference
This compound LPS-induced endotoxemia in ratsTNF-alpha inhibition5.80[6]
Collagen-induced arthritis in ratsDisease progression1.06[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of PDE Inhibition

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Adenylyl_Cyclase Adenylyl_Cyclase Receptor->Adenylyl_Cyclase Activates Guanylyl_Cyclase Guanylyl_Cyclase Receptor->Guanylyl_Cyclase Activates ATP ATP GTP GTP cAMP cAMP Adenylyl_Cyclase->cAMP Converts cGMP cGMP Guanylyl_Cyclase->cGMP Converts PDE Phosphodiesterase cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates cGMP->PDE Substrate PKG Protein Kinase G cGMP->PKG Activates AMP AMP PDE->AMP Hydrolyzes to GMP GMP PDE->GMP Hydrolyzes to Inflammatory_Response Pro-inflammatory Response PKA->Inflammatory_Response Inhibits Anti_Inflammatory_Response Anti-inflammatory Response PKA->Anti_Inflammatory_Response PKG->Anti_Inflammatory_Response PDE_Inhibitor This compound & Other Inhibitors PDE_Inhibitor->PDE Inhibits

Caption: General signaling pathway of phosphodiesterase inhibitors.

Experimental Workflow for In Vitro PDE Inhibition Assay

PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Enzyme Prepare Human Recombinant PDE Incubate Incubate Enzyme, Inhibitor, and Substrate Prepare_Enzyme->Incubate Prepare_Inhibitor Prepare Serial Dilutions of Test Compound Prepare_Inhibitor->Incubate Prepare_Substrate Prepare cAMP/cGMP Substrate Solution Prepare_Substrate->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Measure_Activity Measure Remaining cAMP/cGMP Terminate_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50

Caption: General experimental workflow for in vitro PDE inhibition assay.

Experimental Workflow for TNF-alpha Inhibition Assay

TNF_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_incubation_collection Incubation & Collection cluster_analysis Analysis Isolate_PBMCs Isolate Human PBMCs or Culture Cell Line Pre_incubate Pre-incubate Cells with PDE Inhibitor Isolate_PBMCs->Pre_incubate Stimulate Stimulate Cells with LPS Pre_incubate->Stimulate Incubate_Cells Incubate for 18-24 hours Stimulate->Incubate_Cells Collect_Supernatant Collect Cell-free Supernatant Incubate_Cells->Collect_Supernatant Measure_TNF Measure TNF-alpha Concentration (ELISA) Collect_Supernatant->Measure_TNF Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_TNF->Calculate_Inhibition

Caption: General experimental workflow for TNF-alpha inhibition assay.

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Activity Assay (Human Recombinant)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against human recombinant PDE enzymes.

1. Reagents and Materials:

  • Human recombinant PDE isoforms (e.g., PDE3A, PDE4B)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Unlabeled cAMP or cGMP

  • Test compounds (this compound, Pentoxifylline, Theophylline, Rolipram) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • 96-well microplates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted test compounds, the human recombinant PDE enzyme, and the assay buffer.

  • Initiate the reaction by adding a mixture of [³H]-labeled and unlabeled substrate (cAMP or cGMP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by boiling the plate for 2 minutes, followed by cooling on ice.

  • Add snake venom nucleotidase to each well to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

  • Incubate the plate at 30°C for 10 minutes.

  • Add an anion-exchange resin slurry to each well to bind the unreacted charged substrate.

  • Centrifuge the plate and transfer the supernatant containing the neutral [³H]-adenosine or [³H]-guanosine to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.[4][6]

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro TNF-alpha Inhibition Assay (Human Whole Blood)

This protocol describes a method to assess the ability of PDE inhibitors to suppress the production of the pro-inflammatory cytokine TNF-alpha in human whole blood.

1. Reagents and Materials:

  • Freshly drawn human whole blood with anticoagulant (e.g., heparin)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Pentoxifylline, Theophylline, Rolipram) dissolved in DMSO

  • RPMI 1640 medium

  • Human TNF-alpha ELISA kit

  • 96-well culture plates

  • CO₂ incubator

2. Procedure:

  • Collect fresh human venous blood into tubes containing an anticoagulant.

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add whole blood to each well and pre-incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Stimulate the blood with LPS (e.g., 1 µg/mL) to induce TNF-alpha production. Include a vehicle control (no inhibitor) and an unstimulated control.

  • Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator.[7][8]

  • After incubation, centrifuge the plate to separate the plasma.

  • Collect the plasma supernatant for analysis.

3. Data Analysis:

  • Measure the concentration of TNF-alpha in the plasma samples using a human TNF-alpha ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-alpha inhibition for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Conclusion

This comparative guide provides a foundational overview of the preclinical data available for this compound in relation to other established PDE inhibitors. The data suggests that Lisofylline exhibits a notable inhibitory effect on PDE3A and PDE4B, which likely contributes to its anti-inflammatory properties demonstrated in vivo. However, the lack of direct, head-to-head comparative studies with a broader range of PDE inhibitors under standardized conditions highlights an area for future research. The provided experimental protocols offer a framework for conducting such comparative analyses, which would be invaluable for further elucidating the therapeutic potential of this compound and other PDE inhibitors in inflammatory and related diseases.

References

How does the R-(-) enantiomer of Lisofylline differ from the racemate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the R-(-) enantiomer of Lisofylline (LSF) and its racemic mixture. Lisofylline, a synthetic methylxanthine derivative, is recognized for its anti-inflammatory and immunomodulatory properties. Understanding the distinct characteristics of the enantiomer versus the racemate is crucial for targeted therapeutic development and accurate interpretation of experimental results.

Core Differences: Activity and Pharmacokinetics

The primary distinction lies in their biological activity. The anti-inflammatory effects of Lisofylline are attributed almost exclusively to the R-(-) enantiomer. The S-(+) enantiomer is considered to be biologically inactive. Consequently, the racemate's activity is essentially due to the 50% R-(-)-Lisofylline it contains.

Pharmacokinetic profiles also differ between the two enantiomers when administered as a racemic mixture. Studies in rats have shown stereoselective pharmacokinetics, with the bioavailability and absorption rates varying between the R-(-) and S-(+) forms.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of R-(-)-Lisofylline and S-(+)-Lisofylline after subcutaneous and oral administration of racemic (±)-Lisofylline to rats. This data is crucial for designing in vivo studies and interpreting drug exposure levels.

Pharmacokinetic ParameterR-(-)-Lisofylline (Subcutaneous)S-(+)-Lisofylline (Subcutaneous)R-(-)-Lisofylline (Oral)S-(+)-Lisofylline (Oral)
Cmax (µg/mL) 4.2 ± 0.53.8 ± 0.41.2 ± 0.21.1 ± 0.1
Tmax (h) 0.250.250.50.5
AUC0-∞ (µg·h/mL) 5.8 ± 0.65.2 ± 0.52.1 ± 0.31.9 ± 0.2
t1/2 (h) 1.2 ± 0.11.1 ± 0.11.3 ± 0.21.2 ± 0.1
Bioavailability (F%) ~95%~90%~35%~33%

Data adapted from studies in rats. Absolute bioavailability was calculated relative to intravenous administration.

Mechanism of Action: Signaling Pathways

R-(-)-Lisofylline exerts its anti-inflammatory effects by modulating key signaling pathways involved in the immune response. A primary mechanism is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] By reducing the phosphorylation of p38 MAPK, Lisofylline can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

p38 MAPK Signaling Pathway Inhibition by R-(-)-Lisofylline

p38_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->Cytokines Lisofylline R-(-)-Lisofylline Lisofylline->p38

Caption: Inhibition of the p38 MAPK pathway by R-(-)-Lisofylline.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Cytokine Release Assay in Human PBMCs

Objective: To determine the inhibitory effect of R-(-)-Lisofylline and racemic Lisofylline on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Prepare stock solutions of R-(-)-Lisofylline and racemic Lisofylline in a suitable vehicle (e.g., DMSO). Add serial dilutions of the compounds to the wells. Include a vehicle-only control.

  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with LPS (100 ng/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each compound by plotting the percentage of cytokine inhibition against the log concentration of the compound.

Experimental Workflow for Cytokine Release Assay

cytokine_release_workflow Start Start IsolatePBMCs Isolate PBMCs Start->IsolatePBMCs SeedCells Seed PBMCs in 96-well plate IsolatePBMCs->SeedCells AddCompounds Add Lisofylline enantiomer or racemate SeedCells->AddCompounds Stimulate Stimulate with LPS AddCompounds->Stimulate Incubate Incubate 18-24h Stimulate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant ELISA Quantify Cytokines (ELISA) CollectSupernatant->ELISA Analyze Analyze Data (IC50) ELISA->Analyze End End Analyze->End

Caption: Workflow for the in vitro cytokine release assay.

p38 MAPK Phosphorylation Assay in Human Monocytic Cell Line (e.g., THP-1)

Objective: To assess the effect of R-(-)-Lisofylline on the phosphorylation of p38 MAPK in a human monocytic cell line.

Methodology:

  • Cell Culture and Seeding: Culture THP-1 cells in complete RPMI-1640 medium. Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Serum Starvation: After differentiation, replace the medium with a serum-free medium and incubate for 12-16 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of R-(-)-Lisofylline or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin (B549157) or LPS) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 signal.

Conclusion

The available evidence strongly indicates that the R-(-) enantiomer of Lisofylline is the biologically active component responsible for its anti-inflammatory effects. When using the racemate, it is important to consider that only half of the administered dose is active. Furthermore, stereoselective pharmacokinetics can lead to different exposure levels of the active enantiomer depending on the route of administration. For studies requiring precise dose-response relationships and a clear understanding of the active agent's concentration, the use of the pure R-(-) enantiomer is recommended. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies involving Lisofylline.

References

Assessing the Reproducibility of Published Data on (+/-)-Lisofylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the reproducibility of published data on the synthesis and biological activity of (+/-)-Lisofylline. By presenting quantitative data from various studies in a standardized format and detailing the experimental protocols, this document aims to facilitate the replication and further investigation of this compound's therapeutic potential.

Synthesis of this compound

Reproducibility of the synthesis of this compound is crucial for ensuring a consistent supply of the compound for research and development. While detailed protocols with specific yields and purity are not always consistently reported across publications, a general synthetic approach involves the modification of theophylline (B1681296).

Table 1: Comparison of Published Synthesis Data for this compound Analogs

ParameterPublication 1Publication 2
Starting Material TheophyllineTheophylline
Key Reagents N,N-dimethylurea, cyanoacetic ether, nitric acid, formamide (B127407)Varies depending on the analog
Reaction Steps Traube method for purine (B94841) synthesisFocused library of analogs with varied heterocyclic substructures
Reported Yield 97.7% for Theophylline synthesis[1]Not specified
Purity Not specifiedNot specified
Analytical Methods Not specifiedNot specified

Experimental Protocol: General Synthesis of Theophylline Derivatives

The synthesis of theophylline, a precursor for Lisofylline, can be achieved via the Traube method[1]. This multi-step process involves:

  • Reaction of N,N-dimethylurea with cyanoacetic ether in the presence of acetic anhydride (B1165640) to yield cyanoacetylmethylurea.

  • Cyclization of cyanoacetylmethylurea to form 6-amino-1,3-dimethyluracil.

  • Reaction with nitric acid to produce 5-nitroso-6-amino-1,3-dimethyluracil.

  • Reduction of the nitroso group to yield 5,6-diamino-1,3-dimethyluracil.

  • Final reaction with formamide to produce theophylline[1].

Further modification of theophylline is then required to synthesize this compound, a process for which detailed public domain protocols are scarce. One publication mentions the synthesis of a focused library of Lisofylline analogs by maintaining the (5-R-hydroxyhexyl) side chain while substituting various nitrogen-containing heterocyclic substructures for the xanthine (B1682287) moiety[2].

Biological Activity of this compound

The primary reported biological activities of this compound are its anti-inflammatory effects and its protective role in pancreatic β-cells. This section compares the quantitative data and experimental protocols from key studies in these areas.

Anti-Inflammatory Activity

The anti-inflammatory properties of Lisofylline have been evaluated using in vivo models, most commonly the carrageenan-induced paw edema assay in mice.

Table 2: Comparison of In Vivo Anti-Inflammatory Activity Data

ParameterStudy 1Study 2
Animal Model Swiss albino miceNot specified
Assay Carrageenan-induced paw edemaNot specified
Drug Administration OralNot specified
Dosage 200 and 400 mg/kgNot specified
Positive Control Ibuprofen (B1674241) (40 mg/kg)Not specified
Endpoint Paw volume measurement at 1, 2, and 3 hours post-carrageenan injectionNot specified
Reported Efficacy Dose-dependent inhibition of paw swellingNot specified

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

A common protocol for this assay is as follows[3]:

  • Swiss albino mice are divided into control, standard, and test groups.

  • The test groups receive oral administration of this compound at varying doses (e.g., 200 and 400 mg/kg). The standard group receives a known anti-inflammatory drug like ibuprofen (e.g., 40 mg/kg), and the control group receives the vehicle.

  • One hour after drug administration, acute inflammation is induced by a sub-plantar injection of 0.1 ml of 1% w/v carrageenan into the left hind paw of each mouse.

  • Paw volume is measured at 0, 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Protection of Pancreatic β-Cells

Lisofylline has been shown to protect pancreatic β-cells from cytokine-induced apoptosis, a key process in the pathogenesis of type 1 diabetes.

Table 3: Comparison of In Vitro Pancreatic β-Cell Protection Data

ParameterPublication 1Publication 2
Cell Line INS-1INS-1E
Cytokine Cocktail IL-1β (5 ng/ml), IFNγ (100 ng/ml), TNFα (10 ng/ml)[4]IL-1β and IFN-γ
Lisofylline Concentration 20 μM[4]Not specified
Incubation Time 18 hours[4]Not specified
Assays Performed Insulin (B600854) Secretion, MTT Assay, TUNEL AssayApoptosis analysis, Nitric Oxide levels, Gene expression
Key Findings LSF prevented cytokine-induced reduction in insulin secretion and MTT metabolism[4][5].Butyrate (B1204436) (another compound) attenuated cytokine-induced apoptosis and reduced NO levels[6].

Experimental Protocol: Protection of INS-1 Cells from Cytokine-Induced Apoptosis

A representative protocol is as follows[4]:

  • INS-1 cells are cultured in complete RPMI medium.

  • Cells are treated with a cytokine cocktail consisting of recombinant rat IL-1β (5 ng/ml), IFNγ (100 ng/ml), and TNFα (10 ng/ml) to induce apoptosis.

  • Concurrently, cells are treated with this compound at a concentration of 20 μM.

  • The cells are incubated for 18 hours.

  • Following incubation, various assays are performed to assess cell viability and function:

    • Insulin Secretion Assay: Basal and glucose-stimulated insulin secretion are measured by RIA.

    • MTT Assay: Mitochondrial function and cell viability are assessed by measuring the metabolism of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • TUNEL Assay: Apoptosis is quantified by detecting DNA fragmentation using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway for Lisofylline's Protective Effect on Pancreatic β-Cells

G cytokines Pro-inflammatory Cytokines (IL-1β, IFNγ, TNFα) beta_cell Pancreatic β-Cell cytokines->beta_cell apoptosis Apoptosis beta_cell->apoptosis Induces lisofylline This compound lisofylline->inhibition inhibition->beta_cell Protects

Caption: Lisofylline's protective mechanism against cytokine-induced apoptosis in pancreatic β-cells.

Diagram 2: Experimental Workflow for Assessing Anti-Inflammatory Activity

G start Start treatment Drug Administration (Lisofylline or Control) start->treatment induction Inflammation Induction (Carrageenan Injection) treatment->induction measurement Paw Volume Measurement induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Diagram 3: Logical Relationship of Lisofylline's Dual Activities

G lisofylline This compound anti_inflammatory Anti-inflammatory Activity lisofylline->anti_inflammatory beta_cell_protection Pancreatic β-Cell Protection lisofylline->beta_cell_protection diabetes_treatment Potential Therapeutic Application in Diabetes anti_inflammatory->diabetes_treatment beta_cell_protection->diabetes_treatment

Caption: The dual activities of Lisofylline contribute to its potential as a therapeutic agent for diabetes.

References

Safety Operating Guide

Navigating the Disposal of (+/-)-Lisofylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (+/-)-Lisofylline, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to established disposal protocols for chemical waste is essential.[1][2] This guide provides a procedural framework for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] In the event of a spill, the material should be picked up mechanically and placed in a suitable container for disposal.[2] Avoid generating dust and prevent the chemical from entering drains, sewers, or surface and ground water.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline:

  • Waste Characterization : Although not federally regulated as a hazardous waste, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to confirm its classification according to local regulations.[4]

  • Segregation : Unused or waste this compound should be segregated from other chemical waste streams unless otherwise instructed by your EHS office.

  • Containment : Place the waste this compound in a clearly labeled, sealed container appropriate for chemical waste. Ensure the label includes the full chemical name and any other information required by your institution.

  • Disposal Request : Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[4] They will coordinate with an approved environmental management vendor for proper disposal, which typically involves incineration.[4]

  • Documentation : Maintain a record of the disposal, including the quantity of waste and the date of disposal, in accordance with your laboratory's standard operating procedures and any applicable regulations.[4]

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Bottles that do not contain protected patient information can be discarded in the regular trash.[4]

  • If the container is labeled with any personal health information, it should be disposed of in a manner that protects confidentiality, such as placing it in a red biohazard-chemotoxic container for incineration.[4]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lisofylline_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Protocol cluster_hazardous Hazardous Protocol cluster_end start Start: Have this compound Waste is_contaminated Is the waste mixed with a hazardous substance? start->is_contaminated collect_non_haz Collect in a designated, labeled, sealed container. is_contaminated->collect_non_haz No follow_haz_protocol Follow institutional protocol for hazardous chemical waste. is_contaminated->follow_haz_protocol Yes contact_ehs_non_haz Contact EHS for pickup and disposal via incineration. collect_non_haz->contact_ehs_non_haz end_point End: Waste Disposed contact_ehs_non_haz->end_point contact_ehs_haz Contact EHS for specific guidance and disposal. follow_haz_protocol->contact_ehs_haz contact_ehs_haz->end_point

Logical workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and your local Environmental Health and Safety (EHS) office for detailed instructions and to ensure compliance with all applicable regulations.

References

Comprehensive Safety and Handling Guide for (+/-)-Lisofylline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for (+/-)-Lisofylline, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to rigorous laboratory safety practices is paramount to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the specific PPE required for the planned experimental procedures. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications & Use Case
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory activities involving this compound to protect against minor splashes and particulates.
Chemical Splash GogglesRecommended when there is a higher risk of splashing, such as during the preparation of solutions or transfers of larger quantities.
Face ShieldShould be worn in conjunction with safety glasses or goggles during activities with a significant splash or aerosol generation potential.
Hand Protection Disposable Nitrile GlovesStandard for handling this compound. Provides adequate protection against incidental contact.
Double GlovingRecommended when handling concentrated solutions or for prolonged procedures to minimize the risk of exposure.
Body Protection Laboratory CoatA standard, properly fitting lab coat is required to protect skin and personal clothing from potential contamination.
Chemical-Resistant GownConsider for procedures with a high likelihood of splashes or spills of this compound solutions.
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not necessary.
N95 Respirator or higherMay be considered if there is a potential for aerosolization of the compound and engineering controls are insufficient, based on a risk assessment.

Operational and Disposal Plans

Handling and Experimental Workflow:

A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and procedural consistency. The following workflow outlines the key steps for safe handling in a laboratory environment.

Lisofylline_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage (Store in a cool, dry place) Risk_Assessment Conduct Risk Assessment Receipt_and_Storage->Risk_Assessment 1 Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE 2 Weighing_and_Solution_Prep Weighing and Solution Preparation (In a designated area or fume hood if necessary) Don_PPE->Weighing_and_Solution_Prep 3 Experimental_Procedure Perform Experimental Procedure Weighing_and_Solution_Prep->Experimental_Procedure 4 Data_Collection Data Collection and Analysis Experimental_Procedure->Data_Collection 5 Decontamination Decontaminate Work Surfaces Data_Collection->Decontamination 6 Waste_Segregation Segregate Waste (Solid, Liquid, Sharps) Decontamination->Waste_Segregation 7 Waste_Disposal Dispose of Waste Properly Waste_Segregation->Waste_Disposal 8 Doff_PPE Doff and Dispose of PPE Waste_Disposal->Doff_PPE 9 Hand_Washing Wash Hands Thoroughly Doff_PPE->Hand_Washing 10

Safe Handling Workflow for this compound

Disposal Plan:

Even though this compound is not classified as hazardous, it is crucial to dispose of it and any contaminated materials responsibly to prevent environmental contamination.

  • Waste Segregation : All waste contaminated with this compound should be segregated from general laboratory waste. Use designated, clearly labeled waste containers.

  • Solid Waste : This includes contaminated gloves, weighing paper, and other disposable lab supplies. Place these items in a designated solid waste container.

  • Liquid Waste : Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled liquid waste container. Do not pour solutions down the drain unless permitted by institutional and local regulations.

  • Sharps Waste : Any needles, syringes, or other sharps contaminated with this compound must be disposed of in an appropriate sharps container.

  • Empty Containers : "RCRA Empty" containers (those from which all contents have been removed by normal methods) can typically be disposed of in the regular trash after the label has been defaced. However, containers that held acutely hazardous materials must be triple-rinsed, with the rinsate collected as hazardous waste.

  • Final Disposal : All segregated waste containing this compound should be disposed of through the institution's environmental health and safety (EHS) office or a licensed chemical waste contractor. Incineration is often the preferred method for the disposal of non-hazardous pharmaceutical waste to ensure complete destruction.

Experimental Protocols

While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound:

  • Designated Area : Whenever possible, conduct work with this compound in a designated area of the laboratory to contain any potential contamination.

  • Ventilation : Ensure work is performed in a well-ventilated area. For procedures that may generate dust or aerosols, the use of a chemical fume hood is recommended.

  • Spill Response : In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation : If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

By following these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before beginning any work with a chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(+/-)-Lisofylline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.